2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol
Description
Properties
IUPAC Name |
2-methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-7-6-14-11(15-7)8-3-4-9(12)10(5-8)13-2/h3-5,7,11-12H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGCVZIIIHRESZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(O1)C2=CC(=C(C=C2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10867661 | |
| Record name | Phenol, 2-methoxy-4-(4-methyl-1,3-dioxolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10867661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless, viscous liquid; Sweet, vanilla aroma | |
| Record name | Vanillin propylene glycol acetal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1860/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
154.00 °C. @ 1.00 mm Hg | |
| Record name | 2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036199 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water and fat; soluble in triacetin, Soluble (in ethanol) | |
| Record name | Vanillin propylene glycol acetal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1860/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.196-1.206 | |
| Record name | Vanillin propylene glycol acetal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1860/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
68527-74-2 | |
| Record name | Vanillin propylene glycol acetal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68527-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vanillin propylene glycol acetal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068527742 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2-methoxy-4-(4-methyl-1,3-dioxolan-2-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 2-methoxy-4-(4-methyl-1,3-dioxolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10867661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.780 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VANILLIN PROPYLENE GLYCOL ACETAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6C2S16A8K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036199 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol
Abstract
This technical guide provides a comprehensive analysis of 2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol (CAS No. 68527-74-2), a versatile aromatic compound commonly known as Vanillin Propylene Glycol Acetal. Synthesized from vanillin and propylene glycol, this molecule serves as a stable precursor for the controlled release of vanillin's characteristic aroma and flavor, finding significant application in the food, fragrance, and cosmetic industries.[1][2] This document delves into its core chemical and physical properties, spectroscopic signature, synthesis, reactivity, and potential biological activities. By synthesizing data from various sources, this guide aims to serve as an authoritative resource for professionals requiring a deep technical understanding of this compound for research, development, and commercial applications.
Molecular Identity and Structure
A thorough understanding of a compound begins with its fundamental identification and structure. This section outlines the nomenclature, chemical identifiers, and structural representation of this compound.
Nomenclature and Chemical Identifiers
-
IUPAC Name: this compound[3]
-
CAS Number: 68527-74-2[3]
-
Synonyms: Vanillin Propylene Glycol Acetal, Vanillin propyleneglycol acetal[2][4]
-
InChI Key: RFGCVZIIIHRESZ-UHFFFAOYSA-N[1]
-
SMILES: COC1=C(O)C=CC(=C1)C1OCC(C)O1[5]
Chemical Structure
The molecule consists of a guaiacol (2-methoxyphenol) core where the aromatic ring is substituted at the 4th position with a 4-methyl-1,3-dioxolane group. This dioxolane ring is a cyclic acetal formed from the aldehyde group of vanillin and the diol, propylene glycol. The presence of a chiral center at the 4-position of the dioxolane ring means the compound exists as a mixture of diastereomers (cis and trans).[6]
Physicochemical and Organoleptic Properties
The physical and sensory properties of this compound are central to its utility, particularly in consumer-facing products.
Physical State and Appearance
It is typically a colorless to pale yellow, viscous liquid at room temperature.[6][7]
Organoleptic Profile
This compound is highly valued for its complex and pleasant sensory characteristics.
-
Odor: The odor is described as sweet, creamy, and vanilla-like, with powdery, woody, and sometimes chocolate or cocoa nuances.[2][6][8][9]
-
Flavor: It imparts a rich, smooth, and warm vanilla flavor.[2]
Tabulated Physicochemical Data
The following table summarizes key quantitative properties for easy reference.
| Property | Value | Source(s) |
| Boiling Point | 154 °C @ 1.00 mm Hg | [6][10] |
| Density | 1.196 - 1.206 g/cm³ | [10] |
| Refractive Index | 1.533 - 1.543 (n20/D) | [10] |
| Flash Point | 110 °C (230 °F) | [6] |
| Vapor Pressure | ~0.0001 hPa @ 25°C (est.) | [4] |
| logP (o/w) | 1.270 - 1.4 (est.) | [4][6] |
Solubility
The solubility profile is critical for formulation development.
-
Water: Insoluble or has very low solubility (est. 4549 mg/L @ 25 °C).[6][10]
-
Organic Solvents: Soluble in ethanol, methanol, isopropanol, and triacetin.[4][6][10]
-
Fats/Oils: Insoluble in fat.[10]
Synthesis and Chemical Reactivity
Synthesis Pathway
The primary route for synthesizing this compound is through the acid-catalyzed acetalization of vanillin with 1,2-propanediol (propylene glycol).[1][2] This reaction protects the aldehyde group of vanillin, which is often the most reactive site. The use of propylene glycol, an asymmetric diol, results in the formation of a chiral center on the dioxolane ring, leading to a product that is a mixture of diastereomers.
Chemical Stability and Reactivity
The acetal functional group imparts significant stability to the molecule compared to its parent aldehyde, vanillin.
-
Alkaline Stability: A key advantage is its enhanced stability in alkaline environments where vanillin would typically discolor or degrade.[6] This makes it suitable for use in products with higher pH, such as soaps and detergents.
-
Acid Hydrolysis: The acetal linkage is susceptible to hydrolysis under acidic conditions. This is a crucial property, as it allows for the slow, controlled release of vanillin and propylene glycol, which is desirable in many flavor and fragrance applications.
-
Phenolic Reactivity: The free phenolic hydroxyl group remains reactive and can undergo typical phenol reactions such as esterification or etherification for the synthesis of novel derivatives.[1][11] The phenol group also contributes to its potential antioxidant properties.[1]
Spectroscopic Characterization
-
Mass Spectrometry (MS): In an Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z of 210. Key fragmentation patterns would likely involve the cleavage of the dioxolane ring, loss of a methyl group ([M-15]⁺), or loss of a methoxy group ([M-31]⁺).
-
¹H NMR Spectroscopy: A proton NMR spectrum would be expected to show distinct signals for:
-
Aromatic Protons: Signals in the ~6.7-7.0 ppm range.
-
Phenolic Proton: A broad singlet, the chemical shift of which would be solvent-dependent.
-
Acetal Proton: A singlet around 5.8 ppm.
-
Methoxy Protons: A sharp singlet around 3.8 ppm.
-
Dioxolane Ring Protons: A complex multiplet pattern in the 3.5-4.5 ppm range.
-
Methyl Protons: A doublet around 1.3 ppm.
-
-
¹³C NMR Spectroscopy: A carbon NMR spectrum would show characteristic peaks for the aromatic carbons (110-150 ppm), the acetal carbon (~103 ppm), the methoxy carbon (~56 ppm), and the aliphatic carbons of the dioxolane ring.
-
Infrared (IR) Spectroscopy: Key absorption bands would include a broad O-H stretch (~3400 cm⁻¹) for the phenol, C-H stretches (2850-3000 cm⁻¹), aromatic C=C stretches (~1500-1600 cm⁻¹), and strong C-O stretches (1000-1300 cm⁻¹) corresponding to the ether and acetal functionalities.
Applications and Biological Relevance
The unique combination of a pleasant aroma, flavor profile, and enhanced stability makes this compound a valuable ingredient in several industries.
Industrial Applications
-
Flavor Industry: It is used as a flavoring agent in bakery, confectionery, and beverage products to impart a long-lasting, creamy vanilla flavor.[2] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated it and expressed no safety concern at current intake levels when used as a flavoring agent.[10]
-
Fragrance Industry: It is widely used in perfumes, cosmetics, candles, and personal care products.[2][8] It acts not only as a fragrance component with its warm, sweet notes but also as a fixative, helping to prolong the scent of other components in the formulation.[2]
-
Organic Synthesis: The compound serves as a valuable intermediate.[1] The protected aldehyde allows for selective reactions at the phenolic hydroxyl group, after which the aldehyde can be regenerated via hydrolysis.
Potential Biological Activity
As a phenolic compound derived from vanillin, it has been noted for potential antioxidant and antimicrobial properties, though specific research on these activities is limited.[1] Its structural similarity to other biologically active methoxyphenols suggests it could be a scaffold for developing new therapeutic agents.
Safety, Storage, and Handling
-
Safety: The compound may cause an allergic skin reaction (H317). Standard safety precautions, including wearing protective gloves and eye protection, are recommended (P280).
-
Storage: For long-term stability, it should be stored in a cool, dry place (2-8°C), sealed tightly, and potentially under an inert atmosphere like nitrogen.[12]
Experimental Protocols
The following are representative protocols intended for instructional purposes. All laboratory work should be conducted with appropriate safety measures by trained personnel.
Protocol: Synthesis via Acetalization
This protocol describes a standard laboratory procedure for the synthesis of this compound.
-
Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add vanillin (1.0 eq), propylene glycol (1.2 eq), and a suitable solvent such as toluene.
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.02 eq).
-
Reaction: Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the vanillin is consumed.
-
Workup: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield the final product.
Protocol: Molecular Weight Validation by LC-MS
This protocol provides a general workflow for confirming the molecular weight of the synthesized product.[13]
-
Sample Preparation: Prepare a stock solution by dissolving ~1 mg of the purified product in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Perform serial dilutions to a final concentration of ~1-10 µg/mL.
-
Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source.
-
LC Method: Inject the sample onto a C18 reverse-phase column. Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid to promote protonation).
-
MS Method: Set the mass spectrometer to scan in positive ion mode over a range of m/z 50-500.
-
Data Analysis: Analyze the resulting mass spectrum. The primary ion expected is the protonated molecule [M+H]⁺ at an m/z of approximately 211.24. Also look for other common adducts, such as the sodium adduct [M+Na]⁺ at m/z ~233.22. Confirm that the observed mass corresponds to the calculated theoretical mass of the compound.
References
-
Phenol, 2-methoxy-4-(4-methyl-1,3-dioxolan-2-yl)-. (n.d.). United States Environmental Protection Agency. Retrieved January 20, 2026, from [Link]
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Chemical Properties of this compound (CAS 68527-74-2). (n.d.). Cheméo. Retrieved January 20, 2026, from [Link]
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This compound. (n.d.). Lead Sciences. Retrieved January 20, 2026, from [Link]
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Vanillin propylene glycol acetal (CAS 68527-74-2). (n.d.). Scent.vn. Retrieved January 20, 2026, from [Link]
-
Vanillin propylene glycol acetal. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
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vanillin propylene glycol acetal, 68527-74-2. (n.d.). The Good Scents Company. Retrieved January 20, 2026, from [Link]
-
Showing Compound this compound (FDB015056). (2010, April 8). FooDB. Retrieved January 20, 2026, from [Link]
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Showing metabocard for this compound (HMDB0036199). (2012, September 11). HMDB. Retrieved January 20, 2026, from [Link]
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- 9. Showing Compound this compound (FDB015056) - FooDB [foodb.ca]
- 10. Vanillin propylene glycol acetal | C11H14O4 | CID 109455 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Vanillin 1,2-Propylene Glycol Acetal: A Technical Guide to Its Physicochemical Properties and Applications
Introduction: Vanillin 1,2-propylene glycol acetal, a derivative of vanillin, is a versatile compound with significant applications in the flavor, fragrance, and food industries.[1][2] Its unique chemical structure, characterized by the presence of an acetal functional group, imparts enhanced stability and specific sensory properties compared to its parent compound, vanillin.[1][3] This technical guide provides an in-depth exploration of the physical and chemical characteristics of vanillin 1,2-propylene glycol acetal, intended for researchers, scientists, and professionals in drug development and chemical industries.
Molecular Structure and Identification
Vanillin 1,2-propylene glycol acetal, chemically known as 2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol, is formed through the reaction of vanillin and 1,2-propylene glycol.[1][2][4] This reaction protects the aldehyde group of vanillin, leading to a more stable molecule with distinct properties.
The structure consists of a guaiacol (2-methoxyphenol) unit linked to a 4-methyl-1,3-dioxolane ring. The presence of a chiral center in the propylene glycol moiety results in the existence of diastereomers.[3]
dot graphmol { layout=neato; node [shape=plaintext]; edge [style=solid]; // Atom definitions C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; C7 [label="C"]; O2 [label="O"]; C8 [label="C"]; O3 [label="O"]; C9 [label="C"]; C10 [label="C"]; O4 [label="O"]; H1 [label="H"]; C11 [label="C"];
} केंद Caption: Chemical Structure of Vanillin 1,2-Propylene Glycol Acetal.
Physicochemical Characteristics
The physical properties of vanillin 1,2-propylene glycol acetal are critical for its application in various formulations. It is typically a colorless to light yellow, viscous liquid.[4][][6] A summary of its key physical characteristics is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₄O₄ | [4][7][8][9] |
| Molecular Weight | 210.23 g/mol | [][7][8][9] |
| CAS Number | 68527-74-2 | [1][4][7][8] |
| Appearance | Colorless to light yellow viscous liquid | [4][][6] |
| Odor | Sweet, creamy, vanilla-like | [2][4][7][10] |
| Boiling Point | 154 °C @ 1.00 mm Hg319.73 °C (Predicted)333.1 °C (Predicted) | [3][4][7][][10][11] |
| Density | 1.196 - 1.206 g/cm³1.175 - 1.220 g/cm³ @ 25 °C1.184 g/cm³ (Predicted) | [4][][10][11] |
| Refractive Index | 1.533 - 1.5431.548 - 1.561 @ 20 °C | [4][] |
| Solubility | Insoluble in water and fat; Soluble in ethanol, triacetin, chloroform (slightly), and methanol (slightly). | [3][4][][7][10] |
| Flash Point | 110 °C (230 °F) | [3][12] |
| Stability | Stable in neutral or alkaline solutions; may discolor in the presence of iron. | [3][13] |
Synthesis Protocol
The synthesis of vanillin 1,2-propylene glycol acetal is typically achieved through the acid-catalyzed acetalization of vanillin with 1,2-propylene glycol. This reaction involves the condensation of the aldehyde group of vanillin with the diol, resulting in the formation of a cyclic acetal and water.
Detailed Step-by-Step Methodology:
-
Reactor Preparation: The reaction vessel and its condenser must be thoroughly cleaned and dried to ensure the water content is below 500 ppm.[13][14] The presence of excess water can impede the reaction rate.[14]
-
Charging Reactants: Vanillin (purity >99%) and 1,2-propylene glycol (purity >99%, water content <0.2%) are added to the reaction kettle.[13] A typical molar ratio of vanillin to 1,2-propylene glycol can range from 1:1.5 to 1:4.[13]
-
Catalyst Addition: An acidic substance, such as p-toluenesulfonic acid, is introduced as a catalyst, followed by uniform stirring.[13][15] In some methods, a composite catalyst of acetic anhydride and phosphoric acid is used.[16][17]
-
Reaction Conditions: The reaction kettle is subjected to a negative pressure (vacuum) and heated.[13][14] The reaction is typically carried out for 3 to 8 hours.[13] Some procedures may involve refluxing in an organic solvent like toluene for around 20 hours to remove water azeotropically.[16]
-
Neutralization and Purification: Upon completion, the reaction mixture is cooled, and the catalyst is neutralized by adding a basic substance.[13] Unreacted 1,2-propylene glycol is then removed via distillation under reduced pressure.[13][14]
-
Product Collection: The final product, vanillin 1,2-propylene glycol acetal, is collected through distillation.[13]
Analytical Characterization
The quality and purity of synthesized vanillin 1,2-propylene glycol acetal are typically assessed using standard analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary method for identifying and quantifying the compound, as well as detecting any impurities or unreacted starting materials.[][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR provides detailed information about the molecular structure, confirming the formation of the acetal.[15]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, verifying the disappearance of the aldehyde C=O stretch from vanillin and the appearance of C-O-C stretches characteristic of the acetal.[15]
Applications and Functionality
Vanillin 1,2-propylene glycol acetal is a widely used ingredient in various sectors due to its favorable properties.
-
Flavor and Fragrance: It is extensively used as a flavoring agent in food products such as baked goods, confectionery, and beverages, providing a rich, creamy vanilla taste.[2][] In perfumery, it serves as a base note, adding warmth and sweetness to fragrance compositions.[2] It is also valued as a fixative, helping to prolong the scent of other fragrance components.[2]
-
Enhanced Stability: A key advantage over vanillin is its stability in alkaline conditions and resistance to discoloration, making it suitable for a broader range of product formulations.[3][18]
-
Pharmaceuticals and Cosmetics: In pharmaceuticals, it can be used to mask the unpleasant taste of active ingredients.[][19] In cosmetics and personal care products like creams and lotions, it imparts a pleasant vanilla scent.[1][2]
Safety and Handling
Based on available safety data, vanillin 1,2-propylene glycol acetal requires standard laboratory precautions.
-
Personal Protective Equipment (PPE): Wear safety goggles, impervious clothing, and gloves when handling the substance.[20]
-
Handling: Avoid inhalation and contact with skin and eyes.[20][21] Ensure adequate ventilation in the work area.[20]
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8°C is often recommended), away from light and heat.[][8][22] The compound is described as hygroscopic.[10][12]
-
Toxicity: While comprehensive ecological and toxicological data is limited, one study in rats determined a no-observed-adverse-effect level (NOAEL) of 300 mg/kg body weight/day.[]
Conclusion
Vanillin 1,2-propylene glycol acetal is a chemically stable and versatile compound with significant utility in the flavor, fragrance, and pharmaceutical industries. Its synthesis via acid-catalyzed acetalization of vanillin yields a product with a desirable sensory profile and improved formulation stability. Understanding its detailed physicochemical properties, synthesis, and analytical characterization is crucial for its effective application and quality control.
References
-
PubChem. (n.d.). Vanillin propylene glycol acetal. National Institutes of Health. Retrieved from [Link]
-
Scent.vn. (n.d.). Vanillin propylene glycol acetal (CAS 68527-74-2). Retrieved from [Link]
-
The Good Scents Company. (n.d.). ethyl vanillin propylene glycol acetal, 68527-76-4. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). vanillin propylene glycol acetal. Retrieved from [Link]
- Google Patents. (n.d.). CN108047188B - Production method of vanillin-1, 2-propanediol acetal.
-
MySkinRecipes. (n.d.). Vanillin Propylene Glycol Acetal (FEMA-3905) – Vanilla/Gourmand. Retrieved from [Link]
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An In-depth Technical Guide to 2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol (CAS: 68527-74-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol, also known as Vanillin Propylene Glycol Acetal (VPGA), a synthetic derivative of vanillin. While extensively utilized in the fragrance and flavor industries for its characteristic sweet, creamy, and woody aroma, its structural features, particularly the presence of a phenolic hydroxyl group and a dioxolane ring, suggest a potential for broader applications in medicinal chemistry and drug development.[1][2] This document delves into the chemical properties, synthesis, analytical characterization, and known biological activities of this compound, offering insights for its potential exploration as a lead molecule or synthetic intermediate in pharmaceutical research.
Chemical Identity and Physicochemical Properties
This compound is a methoxyphenol derivative characterized by the presence of a methyl-substituted 1,3-dioxolane ring.[3][4] This acetal functional group is formed from the reaction of the aldehyde group of vanillin with propylene glycol.[2] The presence of both a free phenolic hydroxyl group and the acetal moiety imparts unique physicochemical properties to the molecule.
| Property | Value | Source |
| CAS Number | 68527-74-2 | [5] |
| Molecular Formula | C₁₁H₁₄O₄ | [5] |
| Molecular Weight | 210.23 g/mol | [5] |
| IUPAC Name | This compound | [6] |
| Synonyms | Vanillin Propylene Glycol Acetal (VPGA) | [6] |
| Appearance | Yellow-brown viscous liquid or solid/semi-solid | [7][8] |
| Boiling Point | 154 °C at 1.00 mm Hg | [7] |
| Solubility | Soluble in ethanol, triacetin; Insoluble in water and fat | [3][9] |
| Storage | Sealed in a dry, cool (2-8°C) environment | [8] |
Synthesis and Purification
The primary synthetic route to this compound is through the acid-catalyzed acetalization of vanillin with 1,2-propylene glycol.[2][10] This reaction involves the nucleophilic attack of the hydroxyl groups of the diol on the protonated aldehyde of vanillin, followed by the elimination of a water molecule to form the stable five-membered dioxolane ring.
Experimental Protocol: Acid-Catalyzed Acetalization
This protocol describes a general laboratory-scale synthesis.
Materials:
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
1,2-Propylene glycol
-
p-Toluenesulfonic acid (PTSA) or sulfuric acid (catalyst)
-
Anhydrous solvent (e.g., dioxane, methanol, or dichloromethane)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using an azeotropic solvent like toluene to remove water), dissolve vanillin in the chosen anhydrous solvent.
-
Add an excess of 1,2-propylene glycol (typically 1.5 to 2 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within several hours.[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the acid catalyst.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.[11]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Analytical Characterization
A combination of spectroscopic and chromatographic techniques is employed to confirm the identity and purity of the synthesized compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include aromatic protons on the substituted benzene ring, a singlet for the methoxy group protons, signals for the protons of the dioxolane ring, and a signal for the methyl group on the dioxolane ring. The phenolic hydroxyl proton may appear as a broad singlet.
-
¹³C NMR: The spectrum will show distinct signals for the aromatic carbons, the methoxy carbon, the acetal carbon, and the carbons of the propylene glycol moiety.[6][12]
-
-
Infrared (IR) Spectroscopy: Key characteristic peaks would include a broad O-H stretch for the phenolic hydroxyl group, C-H stretches for the aromatic and aliphatic protons, C=C stretching for the aromatic ring, and C-O stretching for the ether and acetal functionalities.[13]
-
Mass Spectrometry (MS):
-
Electron Ionization (EI-MS): The molecular ion peak (M+) at m/z 210 is expected. Common fragmentation patterns for similar structures include the loss of a methyl group ([M-15]+) from the dioxolane ring or cleavage of the methoxy group ([M-31]+).[14][15] Ring opening and fragmentation of the dioxolane ring can also be anticipated.[14]
-
Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecular ion ([M+H]+) at m/z 211 would be prominent.[14]
-
Chromatographic Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a suitable technique for assessing the purity of the compound and confirming its molecular weight.[6][16]
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method, potentially coupled with a UV or MS detector, can be developed for purity determination and quantification. An adaptation of methods used for vanillin and its metabolites could be a starting point for method development.[17]
Biological Activity and Potential Therapeutic Applications
While this compound is primarily known for its sensory properties, its chemical structure, derived from the versatile vanillin scaffold, suggests potential for biological activity.[1][2][18] Vanillin and its derivatives have been reported to possess a wide range of pharmacological effects, including antimicrobial, antioxidant, anti-inflammatory, and neuroprotective activities.[8][9][18]
Antimicrobial and Antioxidant Properties
The phenolic hydroxyl group is a key pharmacophore responsible for the antioxidant and antimicrobial activities of many natural and synthetic compounds.[1][9] It is plausible that this compound retains some of these properties.
-
Antioxidant Activity: Vanillin has demonstrated significant antioxidant activity in various assays, such as the ABTS radical scavenging assay and the ORAC assay, through a proposed self-dimerization mechanism.[19][20] The antioxidant potential of the title compound could be evaluated using similar assays, such as the DPPH radical scavenging assay.[21][22]
-
Antimicrobial Activity: Vanillin exhibits antimicrobial properties and has been used as a natural food preservative.[9] Derivatives of vanillin have been synthesized and shown to have activity against various bacterial strains.[9] The antimicrobial potential of this compound against a panel of pathogenic bacteria and fungi warrants investigation.
Potential in Drug Discovery and Development
The vanillin scaffold is considered a "privileged" structure in drug discovery, meaning it is a molecular framework that can be modified to interact with a variety of biological targets.[2][18]
-
Neuroprotective Effects: Several vanillin derivatives have been investigated as potential treatments for neurodegenerative diseases like Alzheimer's. For instance, some derivatives have shown potent dual inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of Alzheimer's disease.[23] The presence of the dioxolane ring in this compound may modulate its lipophilicity and ability to cross the blood-brain barrier, making it an interesting candidate for further modification and evaluation in this context.
-
Anti-inflammatory and Analgesic Effects: Vanillin itself has shown analgesic effects in models of neuropathic pain.[24] Furthermore, derivatives of vanillin have been synthesized that exhibit significant anti-inflammatory activity.[8]
-
Anticancer and Antimalarial Potential: The vanillin core has been incorporated into novel compounds with demonstrated anticancer and antimalarial activities.[8][18] This highlights the versatility of this scaffold in generating diverse and biologically active molecules.
Cytotoxicity and Mitochondrial Function
It is important to note that studies related to the use of this compound in e-cigarette liquids have reported potential cytotoxic effects. Vanillin propylene glycol acetal was found to be more cytotoxic than vanillin at higher concentrations and to diminish cellular proliferation.[14] Furthermore, it has been shown to impair key parameters of mitochondrial function, including basal respiration and ATP production.[14] These findings underscore the importance of thorough toxicological evaluation in any potential therapeutic application.
Potential Biological Activity Workflow
Caption: Proposed workflow for evaluating the biological activity of the title compound.
Pharmacokinetic Considerations
There is currently no published pharmacokinetic data for this compound. However, studies on vanillin provide some relevant insights. Orally administered vanillin is bioavailable, although its bioavailability is relatively low (around 7.6% in rats).[24] Interestingly, vanillin has been shown to enhance the passive transport and absorption of other drugs by increasing membrane fluidity.[25] The acetal group in this compound could potentially serve as a pro-drug moiety, being hydrolyzed in vivo to release vanillin. This could influence its absorption, distribution, metabolism, and excretion (ADME) profile.
Safety and Handling
According to available safety data, this compound may cause an allergic skin reaction (H317).[8] Standard safety precautions should be followed when handling this chemical, including the use of personal protective equipment (PPE) such as gloves and safety glasses.[3] It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[3]
Conclusion and Future Perspectives
This compound is a readily accessible derivative of vanillin with well-established applications in the fragrance and flavor industries. Its chemical structure, featuring a free phenolic hydroxyl group and a stable acetal, presents an intriguing starting point for further investigation in the realm of drug discovery and development. Future research should focus on a more detailed exploration of its biological activities, including its potential as an antioxidant, antimicrobial, and neuroprotective agent. Elucidating its mechanism of action, pharmacokinetic profile, and structure-activity relationships will be crucial in unlocking its full therapeutic potential. The synthesis of novel derivatives based on this scaffold could lead to the development of new and effective therapeutic agents for a variety of diseases.
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ACS Omega. (2024). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. Retrieved from [Link]
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PubMed. (2020). Vanillin enhances the passive transport rate and absorption of drugs with moderate oral bioavailability in vitro and in vivo by affecting the membrane structure. Retrieved from [Link]
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PubMed. (2010). Evaluation of antioxidant activity of vanillin by using multiple antioxidant assays. Retrieved from [Link]
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Foodb.ca. (2010). Showing Compound this compound (FDB015056). Retrieved from [Link]
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ResearchGate. (2025). Evaluation of antioxidant activity of vanillin by using multiple antioxidant assays. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Phenol, 2-methoxy-4-(4-methyl-1,3-dioxolan-2-yl)-. Retrieved from [Link]
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PubChem. (n.d.). 2-methoxy-4-(4-methyl-1,3-dioxan-2-yl)phenol. Retrieved from [Link]
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PubMed. (2018). Offline derivatization LC-MS/MS method for simultaneous estimation of vanillin and vanillic acid in guinea pig plasma. Retrieved from [Link]
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ResearchGate. (2025). Evaluation of antioxidant activity of vanillin by using multiple antioxidant assays | Request PDF. Retrieved from [Link]
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The Good Scents Company. (n.d.). ethyl vanillin propylene glycol acetal. Retrieved from [Link]
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Atlantis Press. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Retrieved from [Link]
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International Journal of Biomedical Investigation. (n.d.). Evaluation of Antioxidant Activity of Obtained Derivatives of Vanillin. Retrieved from [Link]
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ResearchGate. (2022). Evaluation of Antioxidant Activity of Obtained Derivatives of Vanillin. Retrieved from [Link]
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"2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol" molecular structure
An In-depth Technical Guide to 2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 68527-74-2), a significant aromatic compound widely known as Vanillin Propylene Glycol Acetal. Synthesized from the reaction of vanillin and 1,2-propanediol, this molecule serves a dual role: it is a stable, controlled-release source of vanillin's characteristic aroma and a versatile intermediate in organic synthesis. This document details its physicochemical properties, provides an in-depth analysis of its synthesis mechanism, outlines a robust experimental protocol for its preparation and purification, and explores its current and potential applications in the flavor, fragrance, and pharmaceutical industries. The guide is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this compound's chemistry and utility.
Introduction and Core Concepts
This compound is a synthetic derivative of vanillin, the primary component of natural vanilla extract.[1][2] The core structure features a guaiacol (2-methoxyphenol) moiety linked to a 4-methyl-1,3-dioxolane ring.[3][4] This five-membered cyclic acetal is formed by protecting the aldehyde functional group of vanillin with 1,2-propanediol.[1][5]
This structural modification imparts several advantageous properties compared to its parent aldehyde, vanillin. Primarily, the acetal linkage is significantly more stable in neutral to alkaline conditions, where vanillin itself can be prone to discoloration and degradation.[6] This stability is highly valued in the flavor and fragrance industries.[1][7] Furthermore, under acidic conditions or upon heating, the acetal can hydrolyze, slowly releasing vanillin, making it an effective precursor for delivering a long-lasting, creamy, and vanilla-like aroma.[1][3] Beyond its sensory applications, the compound's structure presents opportunities for further chemical modification, positioning it as a useful building block in synthetic chemistry.[3]
Physicochemical and Spectroscopic Profile
The physical and chemical properties of a compound are fundamental to its handling, application, and analysis. The key properties of this compound are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 68527-74-2 | [8][9][10] |
| Molecular Formula | C₁₁H₁₄O₄ | [3][8] |
| Molecular Weight | 210.23 g/mol | [3][8] |
| IUPAC Name | This compound | [8] |
| Synonyms | Vanillin propylene glycol acetal, VPGA | [3][11] |
| Appearance | Colorless to pale yellow, viscous liquid | [6][12][13] |
| Odor Profile | Sweet, creamy, woody, with vanilla and chocolate notes | [1][4][6][7] |
| Boiling Point | 154 °C at 1.00 mmHg | [6][12] |
| Solubility | Insoluble in water and fat; Soluble in ethanol, triacetin | [11][12] |
| Density | ~1.196 - 1.206 g/cm³ | [12] |
| Refractive Index | ~1.533 - 1.543 | [12] |
| Storage | Sealed in dry, 2-8°C conditions | [9][14] |
Synthesis and Mechanistic Insights
The industrial and laboratory synthesis of this compound is a prime example of a nucleophilic addition reaction, specifically the formation of a cyclic acetal.
Reaction Principle
The synthesis involves the reaction of an aldehyde (vanillin) with a diol (1,2-propanediol) under acidic catalysis.[15] Acetal formation is a reversible equilibrium reaction.[5][15] To achieve a high yield of the desired product, the equilibrium must be shifted to the right. This is accomplished by removing the water produced during the reaction, a direct application of Le Châtelier's principle.[15][16]
Catalysis and Mechanism
Alcohols are weak nucleophiles and add slowly to carbonyls under neutral conditions. An acid catalyst is therefore essential to activate the carbonyl group.[5][16][17]
The mechanism proceeds through several key steps:
-
Protonation of the Carbonyl: The acid catalyst (e.g., p-Toluenesulfonic acid, H₂SO₄) protonates the carbonyl oxygen of vanillin, significantly increasing the electrophilicity of the carbonyl carbon.[16][17]
-
First Nucleophilic Attack: One of the hydroxyl groups of 1,2-propanediol acts as a nucleophile, attacking the activated carbonyl carbon.
-
Hemiacetal Formation: A deprotonation step yields a hemiacetal intermediate.[5]
-
Protonation and Water Elimination: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (H₂O). The elimination of water generates a highly reactive, resonance-stabilized oxocarbenium ion.
-
Intramolecular Cyclization: The second hydroxyl group of the propanediol moiety attacks the oxocarbenium ion in an intramolecular fashion.
-
Final Deprotonation: Deprotonation of the resulting oxonium ion regenerates the acid catalyst and yields the final cyclic acetal product.
Caption: Annotated molecular structure highlighting key functional groups.
Safety and Handling
This compound is classified with the GHS07 pictogram and a "Warning" signal word. I[14]t may cause an allergic skin reaction (Hazard statement H317). S[14]tandard precautionary measures should be taken, including avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves. I[14]t is intended for industrial and research use only.
This compound stands as a testament to the elegant utility of fundamental organic reactions like acetal formation. By masking the reactive aldehyde of vanillin, a new molecule is created with enhanced stability and a desirable controlled-release profile, making it a superior ingredient for specific applications in the flavor and fragrance sectors. Its role as a protected intermediate further broadens its utility for synthetic chemists. This guide has provided the foundational knowledge, from synthesis to application, to enable researchers and industry professionals to effectively utilize and innovate with this versatile compound.
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Phenol, 2-methoxy-4-(4-methyl-1,3-dioxolan-2-yl)- - Substance Details - EPA. (n.d.). U.S. Environmental Protection Agency. [Link]
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Acetal Formation. (2019, June 5). Chemistry LibreTexts. [Link]
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Nucleophilic Addition of Alcohols: Acetal Formation. (2023, September 20). OpenStax. [Link]
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Kumar, R., et al. (2012). A Review on the Vanillin derivatives showing various Biological activities. International Journal of PharmTech Research, 4(1), 266-279. [Link]
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Li, W., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5344–5352. [Link]
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Ceylan, Ş., et al. (2011). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 16(8), 6327-6338. [Link]
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Jabba, S. V., et al. (2018). Formation of flavorant–propylene Glycol Adducts With Novel Toxicological Properties in Chemically Unstable E-Cigarette Liquids. Nicotine & Tobacco Research, 21(9), 1281-1285. [Link]
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Vanillin 1,2-Propylene Glycol Acetal: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of Vanillin 1,2-propylene glycol acetal, a versatile molecule with significant applications across the pharmaceutical, flavor, and fragrance industries. This document elucidates the compound's chemical identity, physicochemical properties, and analytical methodologies. It further delves into its functional applications, particularly its role as a stable vanillin derivative, and provides insights into its toxicological profile. This guide is intended to be a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to leverage the unique attributes of this compound in various scientific endeavors.
Chemical Identity and Nomenclature
Vanillin 1,2-propylene glycol acetal is a synthetic compound derived from vanillin, the primary chemical component of vanilla bean extract, and propylene glycol.[1] This acetal formation imparts enhanced stability, particularly in alkaline and aqueous environments, making it a valuable alternative to vanillin in various formulations.[2][3]
Alternative Names and Synonyms
The compound is known by several names in scientific literature and commercial contexts. A comprehensive list is provided below to aid in literature searches and material sourcing.
Chemical Identifiers
For unambiguous identification, the following identifiers are crucial:
| Identifier | Value |
| CAS Registry Number | 68527-74-2[5][6][7][10] |
| Molecular Formula | C₁₁H₁₄O₄[4][5][7] |
| Molecular Weight | 210.23 g/mol [4][5] |
| EINECS Number | 271-279-6[4] |
| FEMA Number | 3905[][11] |
| UNII | J6C2S16A8K[4] |
| InChI | InChI=1S/C11H14O4/c1-7-6-14-11(15-7)8-3-4-9(12)10(5-8)13-2/h3-5,7,11-12H,6H2,1-2H3[4][5][6] |
| InChIKey | RFGCVZIIIHRESZ-UHFFFAOYSA-N[4][5][6] |
| SMILES | CC1COC(O1)C2=CC(=C(C=C2)O)OC[4][8] |
Physicochemical Properties
The physical and chemical properties of Vanillin 1,2-propylene glycol acetal dictate its handling, formulation, and application.
| Property | Value | Source |
| Appearance | Colorless to light yellow, viscous liquid. | [4][] |
| Odor | Sweet, creamy, vanilla-like with chocolate and powdery nuances. | [3][4][11] |
| Boiling Point | 154 °C at 1.00 mm Hg; 319.73 °C (EPI 4.0). | [4][] |
| Density | 1.184 - 1.206 g/cm³ | [4][11] |
| Refractive Index | 1.533 - 1.543 | [4] |
| Solubility | Insoluble in water and fat; soluble in ethanol, methanol, isopropanol, and triacetin. | [4][8][] |
| Flash Point | 110 °C (230 °F) | [2][11] |
| Stability | Stable in alkali environments with minimal discoloration. Hygroscopic. | [2][11] |
Synthesis and Reaction Pathway
The synthesis of Vanillin 1,2-propylene glycol acetal is a classic example of acetal formation, a fundamental reaction in organic chemistry. This reaction involves the acid-catalyzed reaction of vanillin with 1,2-propylene glycol.
Caption: Synthesis of Vanillin 1,2-propylene glycol acetal.
The reaction proceeds via a hemiacetal intermediate, followed by an intramolecular cyclization and dehydration to yield the stable cyclic acetal. The use of an acid catalyst is crucial to protonate the carbonyl oxygen of vanillin, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the hydroxyl groups of propylene glycol. The removal of water drives the equilibrium towards the formation of the acetal product.
Analytical Methodologies
The characterization and quality control of Vanillin 1,2-propylene glycol acetal rely on standard analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of this compound. Due to its volatility and thermal stability, it is well-suited for GC analysis.[] A typical method would involve:
-
Column: A non-polar capillary column (e.g., 30 m, 0.25 mm ID, 0.25 µm film).
-
Carrier Gas: Helium.
-
Injector Temperature: 270 °C.
-
Oven Temperature Program: A gradient from 60 °C to 250 °C.
-
Detector: A mass spectrometer operating in full-scan mode (e.g., m/z 40–500).
Compound identification is achieved by comparing the obtained mass spectrum with a reference library, such as the NIST database.[]
Applications in Research and Development
Vanillin 1,2-propylene glycol acetal serves as a valuable tool in various research and development settings.
Flavor and Fragrance Chemistry
In the food and fragrance industries, it is widely used as a flavoring and fragrance agent, imparting a rich, creamy vanilla taste and aroma.[1][] Its enhanced stability compared to vanillin makes it particularly suitable for products with alkaline pH or those that undergo high-temperature processing.[2][3] It is also used as a fixative to prolong the scent duration in perfumes.[1]
Pharmaceutical and Drug Development
This compound has been investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.[] Furthermore, it has been explored as a sensory stimulant, capable of imparting warming sensations, which could be beneficial in topical formulations.[12] Its use as a flavor-enhancing agent is also relevant in pharmaceutical formulations to improve the palatability of oral medications.[]
Toxicological Profile
A 13-week subchronic toxicity study in F344 rats indicated that at high doses (1000 mg/kg body weight/day), Vanillin 1,2-propylene glycol acetal caused listlessness and a reduction in body weight gain.[] These findings are crucial for determining the safe dosage levels in consumer products and pharmaceutical formulations.
Conclusion
Vanillin 1,2-propylene glycol acetal is a chemically stable and versatile derivative of vanillin with a well-defined profile. Its unique properties make it a valuable ingredient in the flavor, fragrance, and pharmaceutical industries. A thorough understanding of its nomenclature, physicochemical properties, and analytical methods is essential for its effective application in research and product development.
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A Technical Guide to the Solubility of 2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol for Researchers and Formulation Scientists
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol, a compound of significant interest in the flavor, fragrance, and pharmaceutical industries.[1][2] Also known as vanillin propylene glycol acetal, its solubility profile is a critical parameter for formulation development, ensuring stability, efficacy, and controlled release.[1] This document will delve into the theoretical and practical aspects of its solubility in various organic solvents, offering a robust framework for researchers, scientists, and drug development professionals.
Compound Overview and Physicochemical Properties
This compound (CAS: 68527-74-2) is a synthetic derivative of vanillin, presenting as a colorless, viscous liquid with a characteristic sweet, creamy, and vanilla-like aroma.[1][3] Its molecular structure, featuring a methoxyphenol group and a methyl-substituted dioxolane ring, dictates its solubility behavior.[4]
Key Physicochemical Properties:
-
Molecular Formula: C₁₁H₁₄O₄[1]
-
Appearance: Colorless, viscous liquid[3]
-
Boiling Point: 154 °C at 1.00 mm Hg[3]
The interplay of the polar phenolic hydroxyl group, the moderately polar ether linkages in the methoxy and dioxolane groups, and the nonpolar aromatic ring and methyl group results in a nuanced solubility profile.
Caption: Chemical structure of this compound.
Theoretical Framework: Kinetic vs. Thermodynamic Solubility
Understanding the distinction between kinetic and thermodynamic solubility is paramount for accurate data interpretation and application in drug development and formulation.[6][7]
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can dissolve in a solvent at a given temperature and pressure when the system is at equilibrium.[7] It is a critical parameter for late-stage development, influencing formulation optimization and predicting in-vivo behavior.[6]
-
Kinetic Solubility: This measurement reflects the concentration of a compound that remains in solution after a small amount of a concentrated stock solution (typically in DMSO) is added to an aqueous buffer and allowed to precipitate over a short period.[6][8] Kinetic solubility assays are high-throughput and often used in the early stages of drug discovery for screening and lead identification.[6][8] The resulting values are often higher than thermodynamic solubility because the compound may precipitate as an amorphous solid, which is more soluble than the more stable crystalline form.[9]
For this compound, which is a viscous liquid, the distinction primarily relates to ensuring sufficient equilibration time to achieve true thermodynamic solubility, especially in solvents where it is only sparingly soluble.
Solubility Profile in Organic Solvents
Based on available data and the principle of "like dissolves like," a general solubility profile can be established.[10] The presence of the phenolic hydroxyl group allows for hydrogen bonding with protic solvents, while the ether linkages and aromatic ring contribute to its solubility in a range of polar and non-polar aprotic solvents.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Protic | Ethanol, Methanol, Isopropanol | High | The hydroxyl group can act as a hydrogen bond donor and acceptor, and the ether oxygens can act as hydrogen bond acceptors. |
| Polar Aprotic | Acetone, Ethyl Acetate, DMSO | Moderate to High | Dipole-dipole interactions with the polar functional groups of the solute. |
| Non-Polar | Hexane, Toluene | Low to Moderate | Van der Waals forces will be the primary intermolecular interaction. The aromatic ring provides some affinity for aromatic solvents like toluene. |
| Other | Triacetin, Chloroform | High (Triacetin), Moderate (Chloroform) | Triacetin is a polar solvent capable of hydrogen bonding. Chloroform can act as a weak hydrogen bond donor. |
| Aqueous | Water | Insoluble | The large, non-polar portion of the molecule outweighs the polarity of the hydroxyl and ether groups.[3][5] |
Quantitative Solubility Data (at 25°C)
| Solvent | Solubility (g/L) | Reference |
| Ethanol | 263.0 | [5] |
| Methanol | 410.57 | [5] |
| Isopropanol | Data not available in reviewed sources | |
| Triacetin | Soluble | [3][5] |
| Chloroform | Slightly Soluble | [11] |
| Water | Insoluble | [3][5] |
| Fat | Insoluble | [3][5] |
Experimental Protocols for Solubility Determination
The following protocols provide a framework for the accurate determination of the solubility of this compound.
Thermodynamic Solubility (Shake-Flask Method)
This method is considered the gold standard for determining equilibrium solubility.[8]
Objective: To determine the maximum concentration of the compound that dissolves in a solvent at equilibrium.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, screw-cap vial. The excess solute ensures that a saturated solution is formed.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) using a shaker or rotator for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed for a sufficient time to allow the undissolved solute to settle. Centrifuge the samples at high speed to pellet any remaining undissolved material.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant.
-
Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the compound in the diluted sample using a validated analytical technique such as HPLC-UV or GC-MS.
-
Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor.
Caption: Thermodynamic Solubility Workflow.
Kinetic Solubility (High-Throughput Method)
This method is suitable for rapid screening of solubility in various solvent systems.[6]
Objective: To quickly assess the solubility and precipitation behavior of the compound.
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in a highly soluble solvent like DMSO (e.g., 10-20 mM).
-
Solvent Plate: Dispense the organic solvents to be tested into the wells of a microtiter plate.
-
Addition: Add a small volume of the DMSO stock solution to the solvent-containing wells.
-
Incubation: Shake the plate for a short period (e.g., 1-2 hours) at a constant temperature.
-
Precipitation Detection: Measure the amount of precipitate formed using nephelometry (light scattering) or by analyzing the concentration of the compound remaining in solution after filtration or centrifugation.
-
Data Analysis: The kinetic solubility is often reported as the concentration at which a significant amount of precipitate is observed.
Caption: Kinetic Solubility Workflow.
Practical Implications for Research and Development
A thorough understanding of the solubility of this compound is crucial for several applications:
-
Formulation Development: In the food and fragrance industries, solubility data guides the selection of appropriate solvent systems to ensure homogeneity and stability in the final product.[1][2]
-
Drug Delivery: In pharmaceutical applications, solubility is a key determinant of bioavailability.[6] For poorly water-soluble compounds, formulation strategies such as using co-solvents or creating lipid-based formulations may be necessary, and the solubility in relevant organic solvents is a critical piece of information.
-
Analytical Method Development: Knowledge of solubility is essential for preparing stock solutions and calibration standards for analytical techniques like HPLC and GC.
-
Organic Synthesis: As an intermediate in organic synthesis, its solubility in reaction solvents will influence reaction kinetics and purification strategies.[1]
Conclusion
This compound exhibits a versatile solubility profile, with high solubility in polar protic solvents and moderate to high solubility in many polar aprotic solvents. Its insolubility in water is a key characteristic to consider in formulation design.[3][5] By employing standardized protocols for determining both thermodynamic and kinetic solubility, researchers and formulation scientists can generate reliable and reproducible data. This, in turn, facilitates the development of stable, effective, and high-quality products across various industries.
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Cheméo. (n.d.). Chemical Properties of this compound (CAS 68527-74-2). Retrieved from [Link]
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Bevan, C. D., & Lloyd, R. S. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(2), 345-351. Retrieved from [Link]
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Vapekit. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
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Scent.vn. (n.d.). Vanillin propylene glycol acetal (CAS 68527-74-2). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Vanillin propylene glycol acetal. PubChem Compound Database. Retrieved from [Link]
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American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]
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Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]
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Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
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An In-depth Technical Guide to the Potential Biological Activity of Vanillin 1,2-Propylene Glycol Acetal
Introduction: Unveiling the Potential of a Modified Vanillin
Vanillin, a primary component of the vanilla bean, is a widely utilized flavoring agent in the food, beverage, and pharmaceutical industries.[1] Its phenolic structure, featuring aldehyde, hydroxyl, and ether functional groups, makes it a versatile scaffold for chemical modification to enhance its pharmacological properties.[2][3] Vanillin and its derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anti-cancer effects.[4][5] This guide focuses on a specific derivative, Vanillin 1,2-propylene glycol acetal (VPGA), exploring its potential biological activities beyond its current use as a flavor and fragrance agent.[]
The formation of an acetal by reacting vanillin with 1,2-propylene glycol masks the reactive aldehyde group, potentially altering its bioavailability, stability, and interaction with biological targets.[7] This modification has been observed to occur in e-cigarette liquids, where vanillin and propylene glycol are common ingredients, leading to the formation of VPGA.[7] While some toxicological studies have been conducted in this context, a comprehensive evaluation of its potential therapeutic bioactivities is lacking. This technical guide aims to provide a framework for researchers and drug development professionals to investigate the multifaceted biological potential of VPGA.
Physicochemical Properties and Synthesis
Vanillin 1,2-propylene glycol acetal is a yellow-brown viscous liquid, soluble in alcohol but insoluble in water.[][8] It exists as a mixture of four diastereoisomers due to the two chiral centers created during its formation.[8]
Synthesis of Vanillin 1,2-Propylene Glycol Acetal:
The synthesis of VPGA is typically achieved through a condensation reaction between vanillin and 1,2-propylene glycol in the presence of a catalyst.
-
Reactants: Vanillin and 1,2-propylene glycol.
-
Catalyst: A composite catalyst, for instance, a mixture of acetic anhydride and phosphoric acid, can be employed.[9][10]
-
Solvent: An organic solvent such as toluene or hexane is used to facilitate the reaction.[9][11]
-
Reaction Conditions: The reaction is typically carried out at elevated temperatures (60-110°C) for several hours.[9]
-
Purification: The resulting product is purified through a series of steps including washing with a sodium carbonate solution, extraction, and vacuum distillation.[11]
Caption: General workflow for the synthesis of Vanillin 1,2-propylene glycol acetal.
Potential Biological Activities and Investigative Protocols
Based on the known bioactivities of vanillin and its derivatives, the following areas present promising avenues for the investigation of VPGA.
Cytotoxicity Assessment
A fundamental first step in evaluating any novel compound is to determine its cytotoxic profile. This data is crucial for establishing a therapeutic window and identifying potential safety concerns.
Rationale: Initial cytotoxicity screening provides essential information on the concentration range at which a compound can be safely studied for other biological activities. The MTT assay is a widely accepted, cost-effective, and reliable colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[12]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Lines: A panel of human cell lines should be used, including cancerous lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer) and a non-cancerous line (e.g., HEK293 - human embryonic kidney cells) to assess selectivity.
-
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare a stock solution of VPGA in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve a range of final concentrations.
-
Treat the cells with the different concentrations of VPGA and incubate for 24 and 48 hours. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
-
After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined.
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Antioxidant Activity
Vanillin is known to possess antioxidant properties, and it is plausible that VPGA retains or even enhances this activity. Antioxidants can neutralize harmful free radicals, which are implicated in various diseases.
Rationale: The DPPH and ABTS assays are two of the most common and reliable methods for determining the antioxidant capacity of a compound.[13][14][15] They are based on the ability of an antioxidant to scavenge stable free radicals, leading to a color change that can be measured spectrophotometrically.[16]
Experimental Protocol: DPPH and ABTS Radical Scavenging Assays
-
DPPH Assay:
-
Prepare a stock solution of DPPH in methanol.
-
In a 96-well plate, add different concentrations of VPGA to the DPPH solution.
-
Incubate the plate in the dark for 30 minutes.
-
Measure the absorbance at 517 nm.[16] A decrease in absorbance indicates radical scavenging activity.
-
-
ABTS Assay:
-
Prepare the ABTS radical cation by reacting ABTS with potassium persulfate.
-
Dilute the ABTS radical solution with a suitable buffer to obtain a specific absorbance at 734 nm.
-
Add different concentrations of VPGA to the ABTS radical solution.
-
After a set incubation time, measure the absorbance at 734 nm. A decrease in absorbance indicates scavenging activity.
-
-
Data Analysis: For both assays, calculate the percentage of radical scavenging activity. The results can be expressed as IC50 values or as Trolox equivalents.
| Assay | Principle | Wavelength | Standard |
| DPPH | Scavenging of the 2,2-diphenyl-1-picrylhydrazyl radical. | 517 nm | Ascorbic Acid or Trolox |
| ABTS | Scavenging of the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation. | 734 nm | Trolox |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. Vanillin and its derivatives have shown promising anti-inflammatory effects.[2]
Rationale: Nitric oxide (NO) is a key inflammatory mediator, and its overproduction is associated with inflammatory conditions.[17] The Griess assay is a straightforward and sensitive method to measure nitrite, a stable and nonvolatile breakdown product of NO. Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells are a well-established in vitro model for studying inflammation.[18][19]
Experimental Protocol: Nitric Oxide Inhibition Assay in LPS-Stimulated Macrophages
-
Cell Line: RAW 264.7 macrophage cells.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various non-toxic concentrations of VPGA for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.
-
After incubation, collect the cell culture supernatant.
-
Perform the Griess assay by mixing the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition by VPGA compared to the LPS-stimulated control.
Caption: Potential mechanism of anti-inflammatory action of VPGA.
Antimicrobial Activity
The emergence of antibiotic-resistant pathogens necessitates the search for new antimicrobial agents. Vanillin has demonstrated antibacterial properties.[4]
Rationale: The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are standard parameters used to evaluate the antimicrobial efficacy of a compound.[20][21][22] The broth microdilution method is a widely used technique for determining MIC values.[23]
Experimental Protocol: MIC and MBC Determination
-
Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) should be tested.
-
Procedure for MIC:
-
Prepare serial two-fold dilutions of VPGA in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include a positive control (microorganism in medium without VPGA) and a negative control (medium only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is the lowest concentration of VPGA that completely inhibits visible growth of the microorganism.[20]
-
-
Procedure for MBC:
Enzyme Inhibition Assays
Enzyme inhibition is a key mechanism of action for many drugs. Based on the structure of vanillin, enzymes such as tyrosinase and acetylcholinesterase are relevant targets.
Rationale:
-
Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin synthesis, and its inhibitors are of interest for treating hyperpigmentation disorders and in the cosmetics industry.[24][25]
-
Acetylcholinesterase (AChE) Inhibition: AChE inhibitors are used in the treatment of Alzheimer's disease.[25]
Experimental Protocol: Enzyme Inhibition Assays
-
Tyrosinase Inhibition Assay:
-
Prepare a reaction mixture containing phosphate buffer, tyrosinase enzyme, and various concentrations of VPGA.
-
Initiate the reaction by adding the substrate, L-DOPA.
-
Monitor the formation of dopachrome by measuring the absorbance at 475 nm over time.
-
Kojic acid can be used as a positive control.
-
-
Acetylcholinesterase Inhibition Assay (Ellman's Method):
-
Prepare a reaction mixture containing phosphate buffer, acetylthiocholine iodide (substrate), DTNB (Ellman's reagent), and various concentrations of VPGA.
-
Initiate the reaction by adding the AChE enzyme.
-
The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
Measure the absorbance at 412 nm over time.
-
Galantamine or donepezil can be used as a positive control.
-
-
Data Analysis: For both assays, calculate the percentage of enzyme inhibition. Determine the IC50 value for VPGA.
Conclusion and Future Directions
This technical guide outlines a comprehensive, albeit initial, strategy for elucidating the potential biological activities of Vanillin 1,2-propylene glycol acetal. The proposed experimental workflows provide a robust starting point for researchers in drug discovery and related fields. Positive results in these in vitro assays would warrant further investigation, including more detailed mechanistic studies, in vivo efficacy testing in animal models, and a thorough toxicological evaluation. The structural modification of vanillin to its acetal form presents an intriguing opportunity for the development of novel therapeutic agents, and the systematic approach detailed herein will be instrumental in uncovering the true potential of this compound.
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Discovery and history of "2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol"
An In-Depth Technical Guide to 2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a significant synthetic derivative of vanillin. Commonly known as vanillin propylene glycol acetal, this compound has emerged as a crucial component in the flavor and fragrance industries due to its enhanced stability and unique sensory profile. This document details its chemical identity, historical context, physicochemical properties, and established synthesis methodologies. A deep dive into the reaction mechanisms, critical process parameters, and industrial-scale production strategies is presented. Furthermore, its diverse applications, from a controlled-release flavoring agent to a versatile fragrance fixative, are explored, alongside its potential as a synthetic intermediate for novel derivatives. This guide is intended for researchers, chemists, and product development professionals in the food, fragrance, and pharmaceutical sectors.
Introduction: Unveiling a Modern Flavor and Fragrance Component
This compound represents a strategic chemical modification of vanillin, one of the world's most popular aroma compounds.[1] By converting the aldehyde functional group of vanillin into a cyclic acetal, a molecule with distinct properties of stability, solubility, and sensory perception is created. This transformation addresses certain limitations of vanillin, such as its propensity for oxidation and discoloration, thereby expanding its utility in various formulations.
Chemical Identity and Nomenclature
The compound is systematically identified through several names and registry numbers, which are crucial for regulatory and research purposes.
| Identifier | Value |
| IUPAC Name | This compound[2][3] |
| Common Synonym | Vanillin Propylene Glycol Acetal[2][4] |
| CAS Number | 68527-74-2[2][3] |
| Molecular Formula | C₁₁H₁₄O₄[2][3] |
| Molecular Weight | 210.23 g/mol [2][3] |
| FEMA Number | 3905[5] |
The Genesis from Vanillin: A Strategic Modification
The core of this compound's identity lies in its origin as a derivative of 4-hydroxy-3-methoxybenzaldehyde (vanillin). The aldehyde group in vanillin is reactive and can participate in various reactions, including oxidation and aldol condensations, which can be undesirable in certain product matrices. The formation of the 1,3-dioxolane ring effectively "protects" this aldehyde functionality. This acetal linkage is stable under neutral or basic conditions but can be hydrolyzed under acidic conditions to release vanillin, making it a controlled-release system.
Emergence in the Industry: A Historical Perspective
While the exact date of its first synthesis is not widely documented, vanillin propylene glycol acetal gained prominence as a novel raw material in the fragrance and flavor industry over the last few decades.[5] Its discovery in commercial products was first noted by chemists analyzing perfumes that contained both vanillin and 1,2-propanediol, suggesting its potential formation in-situ before it was recognized as a standalone ingredient.[5] A key milestone in its formal recognition was in 1998, when the Flavor and Extract Manufacturers Association (FEMA) assigned it FEMA number 3905, officially listing it as a safe flavoring ingredient and suggesting dosages in food from 2-999 mg/kg.[5]
Physicochemical and Sensory Profile
The properties of this compound dictate its handling, formulation, and application.
Key Physical Properties
| Property | Value | Source(s) |
| Physical Form | Liquid | |
| Boiling Point | 154 °C (at unspecified pressure); 150-152 °C / 0.2 kPa | [6][7] |
| Solubility | Soluble in triacetin and ethanol; Insoluble in water and fat | [6] |
| Storage | 2-8°C, stored under nitrogen |
The Sensory Landscape: From Creamy Vanilla to Woody Nuances
The sensory profile of vanillin propylene glycol acetal is complex and highly valued. It is described as having a warm, creamy, and sweet aroma with distinct woody and balsamic undertones and vanilla-like nuances.[6] Some sources also note sweet, chocolate-like characteristics.[2][8][9] This profile makes it an excellent choice for enhancing the richness and depth of oriental, amber, and gourmand fragrance compositions.[6] In flavor applications, it imparts a creamy and smooth character.[8][9]
The Chemistry of Synthesis: Acetalization of Vanillin
The primary and most economically viable route to this compound is the direct acid-catalyzed acetalization of vanillin with 1,2-propylene glycol.[2][4]
Core Reaction: The Principles of Acetal Formation
The reaction is a condensation wherein the aldehyde group of vanillin reacts with the two hydroxyl groups of 1,2-propylene glycol to form a five-membered dioxolane ring, releasing one molecule of water. The reaction is reversible and requires an acid catalyst to proceed at a practical rate.
Caption: General reaction scheme for the synthesis of vanillin propylene glycol acetal.
Detailed Experimental Protocol: A Representative Synthesis
The following protocol is a synthesized representation based on common methodologies described in patent literature.[4][5]
-
Reactor Preparation: The reaction vessel, equipped with a stirrer, thermometer, and a Dean-Stark apparatus or vacuum line for water removal, must be thoroughly cleaned and dried to ensure the water content is minimal (< 500 ppm).[4][5]
-
Charging Reactants: Charge the reactor with vanillin (1.0 eq) and 1,2-propylene glycol (1.1-4.0 eq). The excess propylene glycol helps to drive the reaction equilibrium towards the product.[4]
-
Catalyst Addition: Add an acid catalyst, such as p-toluenesulfonic acid (PTSA) (e.g., 0.005 eq), to the mixture with stirring.[10]
-
Reaction Execution: Heat the mixture to reflux (typically 100-140°C, depending on the solvent and pressure).[2][10] If using a solvent like toluene, water is removed azeotropically via the Dean-Stark trap. In solvent-free systems, a vacuum is applied to facilitate water removal.[4][10]
-
Monitoring and Completion: The reaction is monitored by techniques such as GC or TLC. The reaction is typically complete within 3-8 hours.[4]
-
Work-up and Neutralization: After completion, the mixture is cooled. The acid catalyst is neutralized by adding a stoichiometric amount of a base (e.g., sodium carbonate solution).[7]
-
Purification: The crude product is purified by vacuum distillation. Unreacted 1,2-propylene glycol is distilled off first, followed by the collection of the high-purity product fraction.[4][5][7] Product purity typically exceeds 97.5%, with yields often greater than 90%.[4]
Critical Parameters and Mechanistic Insights
-
Causality of Catalyst Choice: The acid catalyst (H⁺) is essential for protonating the aldehyde's carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. This activation makes the carbon susceptible to nucleophilic attack by the hydroxyl groups of the propylene glycol, initiating the acetalization process.
-
The Imperative of Water Removal: The reaction is an equilibrium process. According to Le Châtelier's principle, the continuous removal of water from the reaction mixture is critical to shift the equilibrium towards the formation of the acetal product, thereby ensuring a high yield.
-
Solvent Selection: While traditional methods use solvents like toluene to aid in azeotropic water removal, modern industrial processes increasingly favor solvent-free conditions.[4] This "green chemistry" approach reduces environmental impact, eliminates solvent residue concerns (critical for food-grade products), and simplifies purification.[4]
Caption: A typical experimental workflow for the synthesis of the target compound.
Synthesis Optimization and Industrial Scale-Up
Several patents have been filed to optimize the production of vanillin propylene glycol acetal, focusing on catalyst systems and reaction conditions to improve efficiency and product quality.
| Methodology | Catalyst | Solvent | Reaction Time | Yield | Key Advantage | Source |
| Traditional Acetalization | p-Toluenesulfonic acid | Toluene | ~10-20 hours | Good | Standard, well-understood | [10] |
| Solvent-Free Vacuum | Acidic Substance | None | 3-8 hours | > 90% | Environmentally friendly, shorter time | [4][5] |
| Composite Catalyst | Phosphoric acid + Acetic anhydride | Toluene | ~20 hours | ~98% | High yield and purity | [7][11] |
Applications in Industry and Research
The unique combination of a pleasant aroma, excellent stability, and controlled-release properties makes this compound highly valuable across several industries.
Flavor Industry: A Stable and Controlled-Release Vanillin Source
In the food industry, this compound is used as a flavoring agent.[2] Its primary advantage over vanillin is its stability in various food matrices, especially under conditions where free aldehydes might degrade or react. It provides a long-lasting, smooth, and creamy vanilla-like flavor.[2][6]
Fragrance and Cosmetics: A Versatile Fixative and Aroma Compound
This compound is extensively used in the fragrance industry to impart creamy, woody, and sweet balsamic notes to high-end perfumes, lotions, and body sprays.[6] Its high boiling point and stability make it an excellent fixative, anchoring more volatile aroma components and extending the longevity of the overall fragrance.[6] It is compatible with many other common fragrance ingredients and performs well in functional products like candles and detergents.[6]
Beyond Aroma: Potential as a Synthetic Intermediate and Bioactive Compound
As a protected form of vanillin, it serves as a useful intermediate in organic synthesis.[2] The phenolic hydroxyl group remains available for reactions such as etherification or esterification, allowing for the creation of novel derivatives.[12] Furthermore, as a phenolic compound, it has garnered attention for potential antioxidant and antimicrobial properties, though research in this area is still emerging.[2] Some vanillin acetals have also been investigated for their ability to impart sensory effects like warming or to enhance cooling sensations.[10]
Conclusion and Future Outlook
This compound is a testament to the power of thoughtful chemical modification. By converting vanillin into its propylene glycol acetal, the industry has gained a more stable, versatile, and functionally distinct molecule. Its history, marked by its formal recognition by FEMA in 1998, highlights its established role in flavor and fragrance formulations.[5] Future research may focus on further elucidating its potential biological activities, exploring its use in novel delivery systems, and developing even more sustainable and efficient "green" synthesis pathways to meet growing global demand.
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Methodological & Application
Application Notes and Protocols for the Synthesis of Vanillin 1,2-Propylene Glycol Acetal Utilizing a Composite Catalyst
Abstract
This document provides a comprehensive technical guide for the synthesis of Vanillin 1,2-Propylene Glycol Acetal, a valuable fragrance and flavor compound. The protocol details the use of a composite catalyst system, offering a robust and high-yield pathway. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, providing not only a step-by-step methodology but also the underlying scientific principles governing the reaction. We will explore the rationale behind catalyst selection, the reaction mechanism, and a self-validating protocol for product characterization, ensuring scientific integrity and reproducibility.
Introduction: The Significance of Vanillin Acetals and Catalysis
Vanillin, the primary component of vanilla flavor, is a cornerstone of the food, cosmetic, and pharmaceutical industries. However, its aldehyde functional group can be susceptible to oxidation and other undesirable reactions, limiting its stability in certain formulations. The conversion of vanillin to its 1,2-propylene glycol acetal form protects this reactive aldehyde group, enhancing its stability, particularly in alkaline conditions and at higher temperatures.[1][2] This acetal, Vanillin 1,2-Propylene Glycol Acetal (CAS No. 68527-74-2), retains the desirable vanilla aroma and is a valuable precursor in various applications.[1][3]
The synthesis of acetals is a reversible reaction, typically catalyzed by an acid. The key to an efficient synthesis lies in driving the equilibrium towards the product, often by removing the water byproduct. The choice of catalyst is paramount in achieving high yield, selectivity, and process efficiency. While simple Brønsted or Lewis acids can be used, composite and bifunctional catalysts offer distinct advantages in terms of activity, selectivity, and milder reaction conditions.[4][5][6][7] This guide will focus on a practical and efficient synthesis using a composite catalyst system.
The Heart of the Synthesis: Understanding the Composite Catalyst
The term "composite catalyst" in this context refers to a catalytic system composed of two or more components that work synergistically to enhance the reaction rate and yield. In the featured protocol, a composite of phosphoric acid and acetic anhydride is utilized.[8]
Mechanism of Action:
-
Activation of the Carbonyl Group: The primary role of the acid catalyst (phosphoric acid) is to protonate the carbonyl oxygen of vanillin. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl groups of 1,2-propylene glycol.[9][10][11]
-
The Role of Acetic Anhydride: While phosphoric acid is the primary catalyst, acetic anhydride plays a crucial role as a water scavenger. The acetalization reaction produces one molecule of water for every molecule of acetal formed. According to Le Châtelier's principle, the removal of water is essential to drive the equilibrium towards the product. Acetic anhydride reacts with the water produced to form acetic acid, effectively removing it from the reaction mixture and preventing the reverse reaction (hydrolysis of the acetal).
-
Potential for a Mixed Anhydride Intermediate: It is also plausible that phosphoric acid reacts with acetic anhydride to form a mixed phosphoric-acetic anhydride. This species can act as a more potent acylating agent or a more effective Brønsted acid, further accelerating the reaction.[12]
Visualizing the Catalytic Cycle
Caption: Figure 1: Acid-Catalyzed Acetalization of Vanillin
Comparative Analysis of Catalytic Systems
While the phosphoric acid/acetic anhydride system is effective, it is important for the modern researcher to be aware of alternative catalytic strategies.
| Catalyst Type | Examples | Advantages | Disadvantages |
| Homogeneous Composite | Phosphoric Acid/Acetic Anhydride | High activity, readily available, low cost.[8] | Difficult to separate from the reaction mixture, potential for corrosion, not easily recyclable.[13] |
| Homogeneous Simple Acids | p-Toluenesulfonic acid (p-TSA), Sulfuric Acid | Effective and widely used.[6] | Corrosive, difficult to recycle, can lead to side reactions. |
| Heterogeneous Solid Acids | Zeolites, Acidic Ion-Exchange Resins (e.g., Amberlyst), Sulfated Zirconia | Easily separated by filtration, recyclable, reduced corrosion, can be used in continuous flow reactors.[14][15][16] | May have lower activity than homogeneous catalysts, potential for pore blockage. |
| Bifunctional Catalysts | Acid-base functionalized materials | Can activate both reactants simultaneously, leading to higher selectivity and milder reaction conditions.[17][18] | Often more complex and expensive to synthesize. |
The choice of catalyst will depend on the specific requirements of the synthesis, including scale, desired purity, and considerations for green chemistry. For laboratory-scale synthesis where high yield is prioritized and post-reaction workup is manageable, the homogeneous composite catalyst is an excellent choice. For industrial applications, the development of a robust heterogeneous catalyst would be highly desirable.
Detailed Experimental Protocol
This protocol is adapted from established patent literature and provides a reliable method for the synthesis of Vanillin 1,2-Propylene Glycol Acetal.[8]
Materials and Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Purity |
| Vanillin | 121-33-5 | 152.15 | >99% |
| 1,2-Propylene Glycol | 57-55-6 | 76.09 | >99% |
| Phosphoric Acid | 7664-38-2 | 98.00 | 85% aqueous solution |
| Acetic Anhydride | 108-24-7 | 102.09 | >98% |
| Toluene | 108-88-3 | 92.14 | Anhydrous |
| Saturated Sodium Bicarbonate Solution | - | - | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | - |
Equipment
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dean-Stark trap (or similar water separator)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Catalyst Preparation
-
In a fume hood, carefully add 5.0 g of 85% phosphoric acid to 45.0 g of acetic anhydride in a clean, dry flask.
-
Stir the mixture at 30-35°C for 24 hours to ensure the formation of the composite catalyst. The resulting solution can be used directly.
Acetalization Reaction
Caption: Figure 2: Experimental Workflow for Acetal Synthesis
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a Dean-Stark trap, add vanillin (e.g., 152.1 g, 1.0 mol), 1,2-propylene glycol (e.g., 91.3 g, 1.2 mol), and toluene (as a water-entraining solvent, e.g., 300 mL).
-
Catalyst Addition: Add the prepared composite catalyst (e.g., 5.0 g) to the reaction mixture.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Toluene will form an azeotrope with the water produced, which will be collected in the Dean-Stark trap. Continue the reflux for approximately 20 hours, or until no more water is collected.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the vanillin spot/peak.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Wash subsequently with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene and any unreacted 1,2-propylene glycol under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by vacuum distillation to yield Vanillin 1,2-Propylene Glycol Acetal as a colorless to pale yellow viscous liquid.
A Self-Validating System: Product Characterization
To ensure the successful synthesis and purity of the target compound, a comprehensive characterization is essential.
Physical Properties
| Property | Expected Value |
| Appearance | Colorless to pale yellow viscous liquid[1][2] |
| Molecular Formula | C₁₁H₁₄O₄[19][20] |
| Molecular Weight | 210.23 g/mol [19][20] |
| Boiling Point | ~154 °C @ 1.0 mmHg[3][21] |
Spectroscopic Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides a definitive fingerprint of the molecule. Key expected signals include:
-
Aromatic protons of the vanillin ring.
-
A singlet for the methoxy (-OCH₃) group protons.
-
Signals corresponding to the protons of the propylene glycol moiety, including the methyl group and the methine and methylene protons of the dioxolane ring.
-
A signal for the acetal proton (-O-CH-O-).
-
A signal for the phenolic hydroxyl (-OH) proton.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will confirm the carbon framework of the molecule. Expected signals include those for the aromatic carbons, the methoxy carbon, the carbons of the propylene glycol unit, and the acetal carbon.[22]
-
FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum will show the disappearance of the strong carbonyl (C=O) stretch from vanillin (typically around 1670 cm⁻¹) and the appearance of characteristic C-O stretches of the acetal group. The broad O-H stretch of the phenolic group will remain.[23]
-
GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS analysis is invaluable for assessing the purity of the product and confirming its molecular weight. The gas chromatogram should show a major peak corresponding to the product. The mass spectrum will show the molecular ion peak (m/z = 210) and a characteristic fragmentation pattern. A key fragment is often observed at m/z = 151, corresponding to the loss of the propylene glycol side chain.[21][24]
Process Optimization and Green Chemistry Considerations
-
Catalyst Loading: The amount of catalyst can be optimized to balance reaction time and cost. Lowering the catalyst loading may require longer reaction times but can simplify the work-up.
-
Solvent Choice: While toluene is effective for azeotropic water removal, alternative, greener solvents could be explored. Cyclopentyl methyl ether (CPME) is a potential alternative.[4]
-
Water Removal: Efficient water removal is critical. The use of a Dean-Stark trap is a classic method, but other techniques such as pervaporation or the use of molecular sieves could be considered for alternative setups.
-
Green Metrics: The "greenness" of this synthesis can be evaluated using metrics such as Atom Economy (AE), E-Factor, and Process Mass Intensity (PMI).[25][26][27][28][29] The use of a recyclable heterogeneous catalyst would significantly improve the green credentials of this process.[15]
Conclusion
The synthesis of Vanillin 1,2-Propylene Glycol Acetal via a composite catalyst system of phosphoric acid and acetic anhydride is a highly effective and reproducible method. By understanding the underlying reaction mechanism and the role of each component, researchers can confidently execute and adapt this protocol. The inclusion of comprehensive characterization techniques ensures the integrity of the final product, creating a self-validating experimental design. Further research into the application of heterogeneous and bifunctional catalysts holds promise for developing even more sustainable and efficient synthetic routes for this important flavor and fragrance compound.
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Application Notes and Protocols for 2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol in Fragrance Research
Introduction: Unlocking the Potential of a Versatile Aroma Chemical
In the intricate world of fragrance chemistry, the pursuit of novel molecules with unique olfactory profiles, enhanced stability, and controlled release capabilities is perpetual. 2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol, also known by its common synonym Vanillin Propylene Glycol Acetal (VPGA), has emerged as a significant player in this arena.[1][] This synthetic aromatic compound, a derivative of vanillin, offers a sophisticated and multifaceted scent profile characterized by sweet, creamy, woody, and warm vanilla-like nuances with balsamic undertones.[1][3][4]
This technical guide provides an in-depth exploration of the applications of VPGA in fragrance research. Moving beyond a simple cataloging of its properties, we will delve into the causality behind its utility, offering detailed protocols for its synthesis, characterization, and evaluation in fragrance formulations. This document is intended for researchers, scientists, and fragrance development professionals seeking to leverage the unique attributes of this versatile molecule.
Chemical and Olfactory Profile
A comprehensive understanding of the physicochemical and sensory properties of VPGA is fundamental to its effective application.
| Property | Value | Source(s) |
| Chemical Name | This compound | [5] |
| Synonyms | Vanillin Propylene Glycol Acetal (VPGA) | [1][][6] |
| CAS Number | 68527-74-2 | [3][5][7] |
| Molecular Formula | C₁₁H₁₄O₄ | [][3] |
| Molecular Weight | 210.23 g/mol | [][7] |
| Boiling Point | 154 °C | [3][7] |
| Solubility | Soluble in ethanol, triacetin; Insoluble in water and fat. | [3][5] |
| Odor Profile | Sweet, creamy, vanilla, woody, with phenolic and cocoa undertones. | [1][3][4][7][8] |
| Odor Type | Gourmand | [7][8] |
| Fragrance Note | Base | [7][8] |
Core Applications in Fragrance Research
The utility of VPGA in fragrance research stems from two primary advantages over its parent molecule, vanillin: enhanced stability and the potential for controlled release.
Enhanced Stability in Diverse Formulations
Vanillin, while a cornerstone of many iconic fragrances, is notoriously unstable in alkaline environments, leading to discoloration and degradation of the scent profile.[9][10] The acetal structure of VPGA effectively "protects" the aldehyde functional group of vanillin, rendering it significantly more stable in a wider range of product bases, including soaps, detergents, and other high-pH formulations.[7][8][9][10]
Application Note: The enhanced stability of VPGA makes it an ideal candidate for fragrances intended for use in personal care and home care products where alkaline conditions are common. Its resistance to discoloration ensures the aesthetic integrity of the final product.[9][10]
Pro-Fragrance and Controlled Release Systems
The acetal linkage in VPGA is susceptible to hydrolysis under acidic conditions, regenerating vanillin and propylene glycol.[11][12][13][14] This property allows VPGA to function as a "pro-fragrance," a non-volatile precursor that can release its characteristic aroma over an extended period when exposed to a trigger, such as the moisture and slight acidity of skin.[15] This slow-release mechanism contributes to the longevity and tenacity of a fragrance, providing a lasting olfactory impression.[1][4]
Application Note: The controlled release of vanillin from VPGA can be harnessed to create long-lasting fragrances. The rate of hydrolysis, and thus the scent release, can be influenced by the formulation's pH and moisture content, offering a tunable release profile.[15]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis, analysis, and evaluation of VPGA in a research setting.
Protocol 1: Synthesis of this compound (VPGA)
This protocol describes the acid-catalyzed acetalization of vanillin with 1,2-propanediol.
Materials:
-
Vanillin
-
1,2-Propanediol (Propylene Glycol)
-
Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, phosphoric acid)[16][17]
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Saturated brine solution
-
20% Sodium carbonate (Na₂CO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction flask with a Dean-Stark apparatus, reflux condenser, stirrer, and thermometer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and a Dean-Stark apparatus connected to a reflux condenser, combine vanillin (1 molar equivalent) and 1,2-propanediol (2 molar equivalents).[4] Add toluene as the solvent.
-
Catalyst Addition: Add a catalytic amount of the acid catalyst (e.g., 0.01-0.1% of the mass of vanillin).[16]
-
Azeotropic Dehydration: Heat the mixture to reflux with vigorous stirring. The water formed during the reaction will be azeotropically removed with toluene and collected in the Dean-Stark trap. Continue the reaction for 3-8 hours, or until no more water is collected.[16]
-
Neutralization and Workup: Cool the reaction mixture to room temperature. Wash the organic layer with saturated brine solution, followed by a 20% sodium carbonate solution to neutralize the acid catalyst, adjusting the pH to 8-9.[4]
-
Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain the final product, this compound.[4][16]
Causality of Experimental Choices:
-
The use of an excess of 1,2-propanediol and the removal of water via azeotropic distillation drive the equilibrium of the reversible acetalization reaction towards the product side, maximizing the yield.
-
Neutralization with a weak base like sodium carbonate is crucial to prevent the acid-catalyzed hydrolysis of the newly formed acetal during workup.
Diagram: Synthesis of VPGA
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Application Note: Methodologies for Evaluating Vanillin 1,2-Propylene Glycol Acetal as a TRPV1-Mediated Sensory Stimulant
Abstract
Vanillin, a primary component of vanilla bean extract, is widely recognized for its characteristic aroma and flavor. However, its potential as a direct sensory stimulant is limited. Recent findings indicate that the chemical modification of vanillin into its acetal form, specifically Vanillin 1,2-Propylene Glycol Acetal (VPGA), dramatically enhances its sensory properties by converting it into a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] This ion channel is a key molecular target in sensory neurons responsible for detecting noxious heat, capsaicin, and other irritants, leading to sensations of warmth or pungency.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies required to characterize VPGA as a sensory stimulant. It outlines detailed, self-validating protocols for both in-vitro characterization of TRPV1 activation using calcium imaging and for quantifying the perceived sensory effects in human subjects through rigorous sensory panel testing.
Introduction: From Flavor to Sensory Stimulant
The quest for novel sensory stimulants for use in cosmetics, personal care products, and topical therapeutics is an area of active research. These compounds can impart sensations of warming, cooling, or tingling, enhancing product efficacy and consumer experience. While vanillin itself is a weak activator of sensory receptors, a pivotal study revealed that when formulated with propylene glycol (PG)—a common solvent in e-liquids and cosmetics—it undergoes a chemical reaction to form Vanillin 1,2-Propylene Glycol Acetal (VPGA).[1] This acetal derivative was found to be a robust activator of the TRPV1 receptor, in stark contrast to its parent aldehyde.[1]
Propylene glycol is not merely a reactant but also a widely used vehicle in topical formulations, valued for its roles as a solvent, humectant, and penetration enhancer.[4][5][6] The dual role of PG in both creating the active molecule (VPGA) and potentially enhancing its delivery to sensory neurons makes this compound a particularly interesting candidate for study. This guide provides the scientific framework and actionable protocols to investigate and validate the sensory stimulant properties of VPGA.
Principle and Mechanism of Action: The TRPV1 Gateway
The primary molecular target for VPGA's sensory activity is the TRPV1 ion channel.[1] TRPV1 is a non-selective cation channel predominantly expressed on the peripheral terminals of nociceptive sensory neurons.[3] Its activation by stimuli such as heat (>42°C) or capsaicin leads to an influx of cations, primarily Ca²⁺ and Na⁺.[2] This influx causes depolarization of the neuronal membrane, triggering an action potential that travels to the central nervous system, where it is interpreted as a sensation of heat or pungent pain.[7][8]
The conversion of the vanillin aldehyde group into a cyclic acetal structure by reaction with propylene glycol appears to be the critical modification that allows for potent binding to and activation of the TRPV1 channel, a mechanism that vanillin alone achieves only negligibly.[1]
Caption: Proposed signaling pathway for VPGA-induced sensory stimulation.
Part A: In-Vitro Characterization of TRPV1 Activation
Rationale and Experimental Design
To establish a direct link between VPGA and its sensory effects, the first step is to quantify its activity at the molecular target, TRPV1. A cell-based calcium imaging assay is the gold standard for this purpose.[2][9] This method utilizes a cell line (e.g., HEK-293) engineered to express the human TRPV1 channel. These cells are loaded with a calcium-sensitive fluorescent dye. Upon channel activation by an agonist like VPGA, the resulting influx of extracellular calcium binds to the dye, causing a measurable increase in fluorescence intensity. This provides a direct, quantifiable readout of channel activation.[10]
This protocol employs a self-validating design by including:
-
Negative Controls: Untransfected cells (to rule out off-target effects) and a vehicle control (to establish a baseline).
-
Positive Control: Capsaicin, the canonical TRPV1 agonist, to confirm cell line functionality and provide a benchmark for potency.
-
Antagonist Control: Capsazepine, a known TRPV1 antagonist, to confirm that the observed effect is specifically mediated by the TRPV1 channel.
Caption: Experimental workflow for the in-vitro calcium imaging assay.
Protocol 1: High-Throughput Calcium Imaging Assay
3.2.1 Materials and Reagents
-
Cell Lines: Human Embryonic Kidney (HEK-293T) cells stably expressing human TRPV1; Wild-type HEK-293T cells.
-
Media: DMEM, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic (e.g., G418).
-
Reagents: Vanillin 1,2-Propylene Glycol Acetal (VPGA), Vanillin, Capsaicin, Capsazepine, Ionomycin, Fluo-4 AM fluorescent dye, Probenecid, DMSO.
-
Buffers: Hank's Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺.
-
Equipment: 96-well black-walled, clear-bottom cell culture plates, fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation), CO₂ incubator.
3.2.2 Step-by-Step Methodology
-
Cell Plating: 24 hours prior to the assay, seed TRPV1-HEK-293 and Wild-Type HEK-293 cells into separate 96-well plates at a density that ensures 80-90% confluency on the day of the experiment.
-
Compound Plate Preparation: Prepare a serial dilution of test compounds (VPGA, Vanillin) and controls (Capsaicin) in HBSS. A typical concentration range to test would be 100 nM to 500 µM. Also prepare wells with vehicle (DMSO in HBSS) and antagonist (Capsazepine).
-
Dye Loading: Prepare a loading buffer of Fluo-4 AM dye in HBSS containing probenecid (to prevent dye extrusion). Aspirate the culture medium from the cells and add the loading buffer. Incubate for 45-60 minutes at 37°C.
-
Washing: Gently aspirate the loading buffer and wash the cells twice with HBSS to remove any extracellular dye. Add a final volume of 100 µL of HBSS to each well.
-
Assay Execution: a. Place the cell plate into the fluorescence plate reader, allowing it to equilibrate to 37°C. b. Measure baseline fluorescence for 10-20 seconds. c. Use the automated liquid handler to add the compounds from the compound plate to the cell plate. d. Immediately begin recording fluorescence intensity every 1-2 seconds for 3-5 minutes. e. To confirm specific antagonism, in separate wells pre-incubated with Capsazepine for 15 minutes, add the highest concentration of VPGA and record the response. f. At the end of the run, add a saturating dose of Ionomycin (a calcium ionophore) to all wells to determine the maximum fluorescence signal for data normalization.
Data Analysis and Expected Results
-
Normalization: The raw fluorescence data for each well should be normalized. A common method is to express the response as a percentage of the maximum signal achieved with Ionomycin, after subtracting the baseline fluorescence ((F - F₀) / (Fₘₐₓ - F₀)) * 100.
-
Dose-Response Curves: Plot the normalized peak fluorescence response against the logarithm of the agonist concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect).
Table 1: Hypothetical In-Vitro Activity Profile
| Compound | Target | EC₅₀ (µM) | Max Response (% of Capsaicin) | Antagonism by Capsazepine |
| Capsaicin | hTRPV1 | 0.5 | 100% | Yes |
| Vanillin | hTRPV1 | > 1000 | < 10% | N/A |
| VPGA | hTRPV1 | 25 - 75 | ~95% | Yes |
| VPGA | Wild-Type | No Response | 0% | N/A |
Causality Insight: The expected results would demonstrate that VPGA is a potent and efficacious agonist of the TRPV1 channel, whereas vanillin is largely inactive.[1] The lack of response in wild-type cells and the blockade by capsazepine would confirm that the observed activity is specifically mediated through the TRPV1 channel.
Part B: Human Sensory Panel Evaluation
Rationale and Ethical Considerations
While in-vitro data confirms molecular activity, it cannot predict the quality or intensity of a perceived sensation in humans. Therefore, a well-controlled sensory panel study is essential.[11] This involves applying the test compound to the skin of trained volunteers and having them rate the intensity of the sensation over time.
Ethical Approval: All procedures involving human subjects must be reviewed and approved by an Institutional Review Board (IRB) or an independent ethics committee. All participants must provide written informed consent.
Caption: Workflow for conducting a human sensory panel evaluation.
Protocol 2: Panelist Recruitment and Training
4.2.1 Panelist Selection
-
Recruit 15-20 healthy adult volunteers.
-
Inclusion Criteria: Non-smokers, no known skin allergies or conditions (e.g., eczema), not currently taking analgesic or anti-inflammatory medications.
-
Screening: Assess basic sensory acuity using threshold tests for common tastes and smells to ensure panelists have normal sensory function.[12][13]
4.2.2 Training
-
Conduct several training sessions to familiarize panelists with the testing procedure and the rating scale.[14]
-
Use a Labeled Magnitude Scale (LMS) or a General Labeled Magnitude Scale (gLMS), which are validated scales for rating sensory intensity.
-
Anchor the scale with standardized warming/pungent stimuli (e.g., diluted capsaicin, warm water) to calibrate the panelists and ensure consistent use of the scale across the group.
Protocol 3: Quantitative Sensory Testing of Warming Effect
4.3.1 Materials and Sample Preparation
-
Test Substance: VPGA dissolved at a target concentration (e.g., 0.1% - 1.0% w/w) in a suitable vehicle.
-
Vehicle Control: Propylene Glycol (PG) alone.
-
Positive Control: A known warming agent like Vanillyl Butyl Ether (VBE) at a concentration known to produce a moderate warming effect.
-
Application: Cotton swabs, transfer pipettes.
-
Environment: A temperature and humidity-controlled room (e.g., 22°C ± 2°C, 40-50% RH) free from distracting odors or sounds.[13][15]
4.3.2 Step-by-Step Methodology
-
Acclimatization: Allow panelists to acclimate to the testing room environment for at least 15 minutes.
-
Site Preparation: Mark out two to three separate 2x2 cm test sites on the volar forearm of each panelist.
-
Sample Application: a. The study should be conducted in a double-blind, randomized, and vehicle-controlled manner. b. Apply a precise volume (e.g., 25 µL) of the coded samples (VPGA, Vehicle, Positive Control) to the marked sites using a micropipette and gently spread with a cotton swab. c. The application sites and order should be randomized across panelists.
-
Sensory Rating: a. Panelists begin rating the intensity of the "warming" or "pungent" sensation immediately after application. b. Ratings are recorded at specific time points (e.g., 1, 2, 5, 10, 15, 20, 30, 45, 60 minutes) using the trained scale. c. Panelists should be instructed to focus only on the specific sensation being evaluated.
-
Washout: A sufficient washout period (at least 24 hours) should be observed between testing sessions if multiple concentrations are evaluated.
Data Analysis and Expected Results
-
Time-Intensity Curves: For each test substance, calculate the mean sensory intensity rating at each time point across all panelists. Plot the mean intensity versus time to generate time-intensity (T-I) curves.
-
Key Parameters: From the T-I curves, key parameters can be extracted and compared between substances:
-
Iₘₐₓ: The maximum perceived intensity.
-
Tₘₐₓ: The time at which maximum intensity occurs.
-
AUC (Area Under the Curve): The total magnitude of the sensation over the evaluation period.
-
Causality Insight: The expected outcome is that VPGA will produce a statistically significant increase in warming sensation intensity compared to the vehicle control. The T-I profile (e.g., speed of onset, peak intensity, duration) can be compared to the positive control to characterize its unique sensory signature. The vehicle-only control is critical to ensure that the sensation is not due to the propylene glycol solvent itself.
Summary and Discussion
The conversion of vanillin to Vanillin 1,2-Propylene Glycol Acetal represents a significant enhancement of its biological activity, transforming a well-known flavorant into a potent sensory stimulant. The protocols detailed in this application note provide a robust framework for validating this activity. The in-vitro calcium imaging assay serves to confirm the specific molecular mechanism of TRPV1 activation, while the human sensory panel evaluation provides essential data on the perceptual experience.
Successful characterization of VPGA could open avenues for its use in a variety of applications, including:
-
Cosmetics and Personal Care: As a warming agent in lotions, balms, and cleansers to provide a pleasant sensory experience.
-
Oral Care: In toothpastes or mouthwashes to impart a warming sensation.
-
Topical Therapeutics: As a non-pharmacological alternative to capsaicin for creating counter-irritant effects in topical analgesic preparations.
It is important to note that while GRAS-approved for ingestion, the topical safety profile of VPGA, particularly for long-term use, requires further investigation.[1][16] The protocols herein are designed for acute sensory evaluation in a controlled research setting.
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Application and Protocol Guide for the Analytical Characterization of 2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol
Introduction: The Importance of Rigorous Characterization
2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol, also known as Vanillin Propylene Glycol Acetal, is a significant compound in the flavor and fragrance industries, prized for its sweet, creamy, and woody aroma with vanilla undertones.[1] Its stability and controlled release of a vanillin-like scent make it a valuable ingredient in a range of products from fine fragrances to food and beverages.[2] For researchers, scientists, and professionals in drug development, ensuring the identity, purity, and stability of this molecule is paramount. This guide provides a comprehensive overview of the analytical techniques and detailed protocols for the robust characterization of this compound.
The methodologies outlined herein are designed to provide a multi-faceted analytical approach, ensuring a thorough and validated characterization. We will delve into spectroscopic and chromatographic techniques, explaining the rationale behind procedural steps and the interpretation of the expected data.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for the development of analytical methods.
| Property | Value | Reference |
| CAS Number | 68527-74-2 | [3][4] |
| Molecular Formula | C₁₁H₁₄O₄ | [1][2][4] |
| Molecular Weight | 210.23 g/mol | [2][4] |
| Boiling Point | 154 °C | [1] |
| Solubility | Soluble in triacetin and ethanol; insoluble in water and fat. | [1] |
| Appearance | Liquid |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Structure
NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of this compound. Both ¹H and ¹³C NMR will provide detailed information about the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy
Principle: ¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Temperature: 25 °C.
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
-
-
Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
Expected ¹H NMR Spectral Data (Predicted):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~6.9 | m | 3H | Ar-H | Protons on the aromatic ring. |
| ~5.8 | s | 1H | O-CH-O | Acetal proton of the dioxolane ring. |
| ~5.6 | s (broad) | 1H | Ar-OH | Phenolic hydroxyl proton. Signal may be broad and its position can vary with concentration and solvent. Can be confirmed by D₂O exchange. |
| ~4.3 | m | 1H | O-CH(CH₃) | Methine proton on the dioxolane ring. |
| ~3.9 | s | 3H | Ar-OCH₃ | Methoxy group protons on the aromatic ring. |
| ~3.6 | m | 2H | O-CH₂ | Methylene protons on the dioxolane ring. |
| ~1.3 | d | 3H | CH-CH₃ | Methyl group protons on the dioxolane ring. |
¹³C NMR Spectroscopy
Principle: ¹³C NMR spectroscopy provides information on the number of different types of carbon atoms in the molecule.
Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup:
-
Spectrometer: 100 MHz or higher.
-
Mode: Proton-decoupled.
-
-
Data Acquisition: Acquire the spectrum with a sufficient number of scans.
Expected ¹³C NMR Spectral Data (Predicted):
| Chemical Shift (δ, ppm) | Assignment |
| ~148 | Ar-C-O (methoxy) |
| ~146 | Ar-C-OH |
| ~122 | Ar-C-H |
| ~114 | Ar-C-H |
| ~109 | Ar-C-H |
| ~101 | O-CH-O (acetal) |
| ~75 | O-CH(CH₃) |
| ~70 | O-CH₂ |
| ~56 | Ar-OCH₃ |
| ~17 | CH-CH₃ |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique to confirm the molecular weight and gain insights into the structure through fragmentation patterns.
Principle: MS measures the mass-to-charge ratio (m/z) of ions. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides a fingerprint of the molecule's structure.
Protocol:
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or coupled with a chromatographic system (GC-MS or LC-MS).
-
Ionization Technique: Electron Ionization (EI) is common for GC-MS and will likely produce significant fragmentation. Electrospray Ionization (ESI) is a softer technique often used with LC-MS and will likely show a prominent molecular ion or adducts.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.
Expected Mass Spectrum Data (EI):
-
Molecular Ion (M⁺): m/z = 210.
-
Major Fragments (Predicted): The fragmentation of dioxolanes often involves cleavage of the ring.[5][6][7]
-
Loss of the propylene glycol side chain.
-
Cleavage of the C-O bonds in the dioxolane ring.[6]
-
Fragments corresponding to the vanillyl moiety.
-
High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification
HPLC is the workhorse for determining the purity of this compound and for quantifying it in various matrices. A reversed-phase method is generally suitable for phenolic compounds.[8][9][10][11][12]
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.
Protocol:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) and dilute to an appropriate concentration.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both with 0.1% acetic or formic acid, is a good starting point for method development.[10]
-
Example Gradient: Start with a higher percentage of A and gradually increase the percentage of B.
-
-
Flow Rate: 1.0 mL/min.[10]
-
Detector: UV-Vis Diode Array Detector (DAD) set to monitor at a wavelength where the compound has maximum absorbance (e.g., around 278 nm for phenolic compounds).[11]
-
Injection Volume: 10-20 µL.
-
-
Data Analysis: The retention time is characteristic of the compound under specific conditions. The peak area is proportional to the concentration and is used for quantification. Purity is assessed by the presence of other peaks in the chromatogram.
Workflow for HPLC Method Development:
Caption: HPLC method workflow for purity and quantification.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification
FT-IR spectroscopy is a rapid and non-destructive technique to identify the functional groups present in the molecule.
Principle: FT-IR measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to the functional groups.
Protocol:
-
Sample Preparation: The sample can be analyzed neat as a thin liquid film between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent.
-
Instrument: A standard FT-IR spectrometer.
-
Data Acquisition: Acquire the spectrum in the mid-IR range (4000-400 cm⁻¹).
Expected FT-IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Reference |
| 3550-3200 (broad) | O-H stretch | Phenolic -OH | [13][14][15] |
| 3100-3000 | C-H stretch | Aromatic C-H | [13] |
| 3000-2850 | C-H stretch | Aliphatic C-H | |
| 1600-1440 | C=C stretch | Aromatic ring | [13] |
| ~1220 | C-O stretch | Phenolic C-O | [13] |
| 1150-1050 | C-O stretch | Acetal C-O | [14] |
Logical Relationship of Analytical Techniques:
Caption: Interrelation of analytical techniques for characterization.
Conclusion: A Pathway to Validated Results
The comprehensive characterization of this compound requires a synergistic application of multiple analytical techniques. NMR provides the definitive structural framework, MS confirms the molecular weight and offers structural clues through fragmentation, FT-IR verifies the presence of key functional groups, and HPLC is essential for assessing purity and for quantification. By following the detailed protocols and understanding the expected outcomes outlined in this guide, researchers, scientists, and drug development professionals can ensure the quality and integrity of their work with this important flavoring and fragrance compound.
References
-
(PDF) Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples - ResearchGate. Available at: [Link]
-
HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - NIH. Available at: [Link]
-
Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples in - AKJournals. Available at: [Link]
-
Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. Available at: [Link]
-
RP-HPLC Analysis of the Phenolic Compounds of Plant Extracts. Investigation of Their Antioxidant Capacity and Antimicrobial Activity | Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]
-
Chemical Properties of this compound (CAS 68527-74-2). Available at: [Link]
-
Mass spectrum and fragmentation patterns of 1,4-dioxane (m/z, 88 58)... - ResearchGate. Available at: [Link]
-
Interpreting the fragmentation pattern of the mass spectrum of 1,3-dioxane - Doc Brown's Chemistry. Available at: [Link]
-
mass spectrum of 1,4-dioxane C4H8O2 fragmentation pattern of m/z m/e ions for analysis ... - Doc Brown's Chemistry. Available at: [Link]
-
infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes. Available at: [Link]
-
1,3-Dioxolane - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]
-
Analysis of 1,4-Dioxane in Consumer Products by Headspace-GC/MS - Agilent. Available at: [Link]
-
(PDF) Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds - ResearchGate. Available at: [Link]
-
FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Available at: [Link]
-
17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax. Available at: [Link]
-
2-Methoxy-4-(methoxymethyl)phenol | C9H12O3 | CID 79662 - PubChem. Available at: [Link]
-
Phenol - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]
-
Phenol, 2-methoxy-4-(4-methyl-1,3-dioxolan-2-yl)- - Substance Details - EPA. Available at: [Link]
-
Showing metabocard for this compound (HMDB0036199). Available at: [Link]
-
3.1.12: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. Available at: [Link]
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- 7. mass spectrum of 1,4-dioxane C4H8O2 fragmentation pattern of m/z m/e ions for analysis and identification of para-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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Introduction: The Significance of Vanillin Acetal in Modern Formulations
An Application Note for the Analysis of Vanillin 1,2-Propylene Glycol Acetal by Gas Chromatography-Mass Spectrometry (GC-MS)
Vanillin 1,2-propylene glycol acetal is a key derivative of vanillin, widely utilized in the flavor, fragrance, and cosmetic industries.[1][2][3][4] Chemically, it is formed through the acid-catalyzed reaction of vanillin with 1,2-propylene glycol.[1][5][6] This structural modification yields a colorless, viscous liquid with the characteristic sweet, creamy aroma of vanilla.[7] More importantly, the acetal form offers enhanced stability, particularly in alkaline matrices where vanillin itself would discolor and degrade.[3]
The precise analysis and quantification of this compound are critical for quality control in raw materials and finished products, ensuring consistency in flavor or fragrance profiles, and verifying formulation specifications in consumer goods.[8][9] Gas Chromatography-Mass Spectrometry (GC-MS) stands as the definitive analytical technique for this purpose. Its ability to separate volatile and semi-volatile compounds, coupled with the precise identification capabilities of mass spectrometry, makes it an ideal platform for analyzing complex matrices in the food, beverage, and cosmetic sectors.[8][10]
This guide provides a comprehensive, field-proven protocol for the robust analysis of Vanillin 1,2-propylene glycol acetal using GC-MS, designed for researchers, quality control scientists, and formulation chemists.
Analyte Profile and Method Principle
A thorough understanding of the analyte is fundamental to developing a robust analytical method.
-
Chemical Formula: C₁₁H₁₄O₄[11]
-
Molecular Weight: 210.227 g/mol [11]
-
Synonyms: 2-methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol[7][11]
-
Structural Note: The synthesis involves 1,2-propylene glycol, a chiral molecule. This results in the formation of diastereomers (cis and trans isomers).[3][12] While these isomers have identical mass spectra, they may be separated chromatographically. For most quality control applications, the total combined concentration is the primary metric of interest.
The principle of the GC-MS method involves introducing a prepared sample into the instrument, where it is vaporized. The volatile components are then separated as they travel through a capillary column (the GC phase) based on their boiling points and chemical affinity for the column's stationary phase. As each separated component elutes from the column, it enters the mass spectrometer. There, it is ionized—typically by electron impact (EI)—causing the molecule to fragment into a unique pattern of charged ions. The mass spectrometer sorts these fragments by their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a chemical "fingerprint" for definitive identification.
Experimental Workflow: From Sample to Result
The following diagram outlines the complete analytical process, providing a clear visual guide from sample receipt to final data interpretation.
Caption: High-level workflow for GC-MS analysis.
Detailed Application Protocol
This protocol is designed for accuracy and reproducibility in a typical analytical laboratory setting.
Materials and Reagents
-
Solvents: GC or HPLC-grade Ethanol, Methanol, and Ethyl Acetate.
-
Reference Standard: Vanillin 1,2-propylene glycol acetal (≥98% purity).
-
Internal Standard (IS): 4,4'-Dibromobiphenyl or another suitable stable compound not present in the sample matrix.
-
Apparatus: Volumetric flasks, pipettes, autosampler vials with caps, analytical balance.
Instrumentation and Parameters
The following table summarizes the instrumental setup. These parameters serve as a robust starting point and can be optimized for specific instrumentation or sample matrices.
| Parameter | Setting | Rationale |
| GC System | Agilent 7890 Series or equivalent | Widely available and reliable platform. |
| MS System | Agilent 5975/5977 Series or equivalent | Provides excellent sensitivity and spectral fidelity. |
| Column | HP-5MS (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film | A versatile, non-polar column ideal for separating fragrance and flavor compounds.[11][13] |
| Carrier Gas | Helium, Constant Flow | Inert gas providing good chromatographic efficiency.[13] |
| Flow Rate | 1.0 mL/min | Optimal flow for a 0.25 mm ID column. |
| Inlet Temp. | 250 °C | Ensures complete vaporization of the analyte without thermal degradation. |
| Injection Vol. | 1 µL | Standard volume for capillary GC. |
| Injection Mode | Split (Ratio 50:1) | Prevents column overloading for concentrated samples. Use Splitless for trace analysis. |
| Oven Program | 60°C (1 min hold), ramp 5°C/min to 210°C, then 10°C/min to 280°C (10 min hold) | Based on NIST-published data, this program effectively separates the analyte from other matrix components.[11] |
| MS Source Temp. | 230 °C | Standard temperature for robust EI ionization.[13] |
| MS Quad Temp. | 150 °C | Ensures consistent ion transmission. |
| Ionization Energy | 70 eV | Standard energy for Electron Ionization (EI), producing reproducible fragmentation and library-searchable spectra.[13] |
| Acquisition Mode | Full Scan (m/z 40-350) for identification; SIM for quantification. | Full scan provides complete spectral data, while Selected Ion Monitoring (SIM) enhances sensitivity for target quantification.[13] |
| SIM Ions | Quantifier: m/z 151; Qualifiers: m/z 210, 87 | m/z 151 is a stable and abundant fragment ion, ideal for quantification. The molecular ion (210) and another key fragment (87) confirm identity.[7] |
Step-by-Step Methodology
A. Preparation of Standards
-
Primary Stock (1000 µg/mL): Accurately weigh 25 mg of Vanillin 1,2-propylene glycol acetal reference standard into a 25 mL volumetric flask. Dissolve and bring to volume with ethanol.
-
Internal Standard Stock (1000 µg/mL): Prepare a stock solution of the chosen internal standard (e.g., 4,4'-Dibromobiphenyl) in the same manner.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the primary stock. In each standard, add a constant concentration of the internal standard (e.g., 20 µg/mL). This internal standard is crucial as it corrects for minor variations in injection volume and instrument response, thereby enhancing precision.[10]
B. Sample Preparation The goal of sample preparation is to extract the analyte into a clean solvent suitable for GC injection.
-
For Liquid Samples (e.g., Perfumes, Eau de Toilette): Accurately weigh approximately 0.1 g of the sample into a 10 mL volumetric flask. Add the internal standard to achieve the target concentration (20 µg/mL) and dilute to volume with ethanol.[14]
-
For Emulsions (e.g., Creams, Lotions): Accurately weigh ~0.5 g of the sample into a 15 mL centrifuge tube. Add 5 mL of methanol and vortex thoroughly. Gently heat in a 60°C water bath for 15 minutes to aid extraction.[14] Centrifuge the mixture at 4000 rpm for 10 minutes. Transfer the supernatant to a fresh tube, add the internal standard, and filter through a 0.45 µm syringe filter into a GC vial.
C. Data Analysis and Interpretation
-
Identification: The primary identification of Vanillin 1,2-propylene glycol acetal is confirmed by matching the retention time of the peak in the sample to that of the authenticated reference standard. Further confirmation is achieved by comparing the acquired mass spectrum with a reference spectrum (e.g., from the NIST library or the injected standard).
-
Mass Fragmentation Pattern: The 70 eV EI mass spectrum is a key identifier. The molecular ion (M⁺) will be observed at m/z 210 . The most characteristic and abundant fragment ions are:
-
m/z 151: This is the base peak and corresponds to the vanillyl cation, formed by the cleavage of the dioxolane ring. Its stability and abundance make it the ideal ion for quantification.
-
m/z 87: A significant fragment resulting from the charged dioxolane portion of the molecule.
-
m/z 209: Represents the loss of a single hydrogen atom (M-1).[7]
The presence and correct relative abundance of these ions provide extremely high confidence in the identification.
-
-
Quantification: Construct a calibration curve by plotting the peak area ratio (Analyte Area / Internal Standard Area) against the concentration of the calibration standards. Apply a linear regression to the data. The concentration of Vanillin 1,2-propylene glycol acetal in the prepared sample is then calculated using this regression equation.
Ensuring Trustworthy and Authoritative Results
A protocol's value is defined by its reliability. This method incorporates principles of self-validation:
-
System Suitability: Before running samples, inject a mid-level calibration standard to verify system performance, including peak shape, retention time stability, and signal intensity.
-
Method Validation: For routine use, this method should be validated according to standard guidelines, assessing parameters like linearity (aim for R² > 0.995), accuracy (recovery studies), precision (repeat injections), and the limits of detection (LOD) and quantification (LOQ).[13]
-
Matrix Effects: Complex matrices, such as those in cosmetics, can sometimes suppress or enhance the analyte signal. If significant matrix effects are suspected, preparing calibration standards in a blank matrix extract is recommended to ensure the highest accuracy. For exceptionally challenging matrices, transitioning the method to a GC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode can provide unparalleled selectivity and sensitivity.
This comprehensive guide provides the necessary framework for the successful and accurate GC-MS analysis of Vanillin 1,2-propylene glycol acetal, empowering researchers and industry professionals with a reliable tool for their analytical needs.
References
- F. Buiarelli, F. D. C. Pantaleone, A. G. L. Ciasca, et al. (2005). GC-MS Quantitation of Fragrance Compounds Suspected To Cause Skin Reactions. Journal of Agricultural and Food Chemistry.
- Shimadzu Corporation. (2015). The Smell of Success: Using GC–MS–MS for Low Level Allergenic Fragrance Detection. Shimadzu Application Note.
- S. C. Rastogi, et al. (n.d.). ALLERGENS IN PERFUMES: GAS CHROMATOGRAPHY^ MASS SPECTROMETRY. ba333.
- A. Tipler & S. Eletto. (n.d.). The Characterization of Perfume Fragrances. PerkinElmer, Inc.
- Shimadzu Corporation. (n.d.). Analysis of Fragrant Components in Aroma Oils Using GC/MS Off-Flavor Analyzer. Shimadzu Application Note.
- Google Patents. (n.d.). US8236970B2 - Vanillin acetals.
- ChemicalBook. (n.d.). ETHYL VANILLIN PROPYLENE GLYCOL ACETAL synthesis.
- H. J. Kim, et al. (2015). Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods. Toxicological Research.
- Google Patents. (n.d.). CN108047188B - Production method of vanillin-1, 2-propanediol acetal.
- Patsnap. (n.d.). Production method of vanillin-1,2-propylene glycol acetal.
- Google Patents. (n.d.). A kind of preparation method of Ethyl vanillin 1,2- propylene glycol acetals.
- National Institute of Standards and Technology. (n.d.). Vanillin propylene glycol acetal. NIST Chemistry WebBook.
- PubChem. (n.d.). Vanillin propylene glycol acetal. National Center for Biotechnology Information.
- J. Pet'ka, et al. (2013). Acetals in food flavourings. Potravinarstvo Slovak Journal of Food Sciences.
- The Good Scents Company. (n.d.). vanillin propylene glycol acetal.
- U.S. Food and Drug Administration. (n.d.). vanillin propylene glycol acetal.
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Application Notes & Protocols for Infrared Spectroscopic Analysis of 2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Preamble: A Molecule of Dual Functionality
2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol, also known as Vanillin Propylene Glycol Acetal, is a compound of significant interest in the pharmaceutical and flavor industries.[1][2][3][4] As a derivative of vanillin, it possesses a stable, complex structure featuring a phenolic hydroxyl group, a methoxy group, an aromatic ring, and a cyclic acetal (1,3-dioxolane).[2] This unique combination of functional groups presents both a challenge and an opportunity for analytical characterization. Infrared (IR) spectroscopy, a powerful, non-destructive technique, is exceptionally well-suited for the qualitative and quantitative analysis of this molecule.[5]
This guide provides a comprehensive framework for the development and validation of IR spectroscopy methods for this compound. It is designed to equip researchers and drug development professionals with the technical knowledge and practical protocols necessary to ensure the identity, purity, and quality of this important compound.
The Spectroscopic Signature: An In-Depth Analysis
The infrared spectrum of this compound is a rich tapestry of vibrational information, with each absorption band corresponding to the specific functional groups within the molecule. While an experimental spectrum is the ultimate reference, a detailed prediction based on established spectroscopic principles provides a robust foundation for method development.
Predicted Infrared Absorption Bands
The following table outlines the predicted key absorption bands for this compound, with assignments based on the analysis of its constituent functional groups.
| Wavenumber Range (cm⁻¹) | Predicted Intensity | Assignment and Rationale |
| 3600 - 3200 | Broad, Strong | O-H Stretch (Phenolic) : The broadness of this peak is a hallmark of intermolecular hydrogen bonding, characteristic of phenols.[6][7][8] |
| 3100 - 3000 | Medium to Weak | Aromatic C-H Stretch : Corresponds to the stretching vibrations of the C-H bonds on the benzene ring.[6] |
| 3000 - 2850 | Medium | Aliphatic C-H Stretch : Arises from the stretching of C-H bonds in the methoxy (-OCH₃) and methyl (-CH₃) groups of the dioxolane ring. |
| 1620 - 1580 | Strong | C=C Aromatic Ring Stretch : A characteristic absorption for the benzene ring. |
| 1520 - 1480 | Strong | C=C Aromatic Ring Stretch : Another strong band indicative of the aromatic system. |
| 1470 - 1430 | Medium | C-H Bending (Asymmetric) : From the methyl and methylene groups. |
| 1280 - 1200 | Strong | Aromatic C-O Stretch (Phenolic) : A strong band typical for the C-O bond of the hydroxyl group attached to the aromatic ring. |
| 1180 - 1050 | Strong, Complex | C-O-C Stretch (Acetal and Ether) : This region will likely contain multiple strong, overlapping bands from the symmetric and asymmetric stretching of the C-O-C linkages in the 1,3-dioxolane ring and the methoxy group. The cyclic nature of the acetal can lead to a complex pattern. |
| 900 - 675 | Medium to Strong | Out-of-Plane (OOP) C-H Bending : The substitution pattern on the benzene ring will give rise to characteristic bands in this region, which is part of the "fingerprint" region and highly specific to the molecule. |
The Fingerprint Region: A Unique Identifier
The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex series of absorptions that are unique to a particular molecule. For this compound, this region will be particularly informative due to the presence of the 1,3-dioxolane ring and the specific substitution pattern of the benzene ring. While individual peak assignments in this region can be challenging, the overall pattern serves as a highly specific identifier for the compound.
Qualitative Analysis: Identity Confirmation Protocol
The primary goal of qualitative analysis is to confirm the identity of a material. This protocol outlines a method for verifying that a sample is indeed this compound by comparing its IR spectrum to that of a known reference standard.
Experimental Workflow for Identity Confirmation
Caption: Workflow for Qualitative IR Analysis.
Step-by-Step Protocol
-
Instrument Preparation:
-
Reference Standard Preparation:
-
Use a certified reference standard of this compound.
-
For solid samples (KBr Pellet Method):
-
Weigh approximately 1-2 mg of the reference standard and 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).
-
Thoroughly grind the mixture in an agate mortar until a fine, homogeneous powder is obtained.
-
Press the powder into a transparent pellet using a hydraulic press.
-
-
For liquid/oily samples (Thin Film Method):
-
Place a small drop of the reference standard between two KBr or NaCl plates.
-
Gently press the plates together to form a thin, uniform film.
-
-
-
Sample Preparation:
-
Prepare the test sample using the exact same method as the reference standard to ensure consistency.
-
-
Data Acquisition:
-
Acquire the IR spectrum of the reference standard over the range of 4000 to 400 cm⁻¹.
-
Acquire the IR spectrum of the test sample under the same instrumental conditions (e.g., number of scans, resolution).
-
-
Data Analysis and Interpretation:
-
Overlay the spectrum of the test sample with the spectrum of the reference standard.
-
Acceptance Criteria: The spectrum of the test sample should exhibit absorption maxima at the same wavenumbers as the reference standard. Minor differences in peak intensities may be acceptable, but the positions of the peaks should be concordant.
-
Quantitative Analysis: Assay and Purity Determination
FTIR spectroscopy can be a powerful tool for quantitative analysis, leveraging the relationship between absorbance and concentration as described by the Beer-Lambert Law.[10] This protocol details the development of a quantitative method to determine the concentration or purity of this compound.
Experimental Workflow for Quantitative Analysis
Caption: Workflow for Quantitative IR Analysis.
Step-by-Step Protocol
-
Selection of Analytical Band:
-
Choose a characteristic absorption band of this compound that is well-resolved and free from interference from potential impurities or solvent.
-
A strong, sharp peak in the fingerprint region or a characteristic band such as the aromatic C-O stretch (around 1280-1200 cm⁻¹) could be suitable candidates.
-
-
Preparation of Calibration Standards:
-
Accurately prepare a series of at least five calibration standards of this compound of known concentrations.
-
The standards should bracket the expected concentration of the test samples.
-
A suitable solvent that does not absorb in the region of the analytical band must be used (e.g., chloroform, dichloromethane).
-
-
Data Acquisition:
-
Acquire the IR spectra of the solvent (as a blank) and each calibration standard.
-
Use a liquid transmission cell with a fixed path length.
-
-
Construction of the Calibration Curve:
-
For each standard, determine the absorbance of the selected analytical band. Use a consistent baseline correction method.
-
Plot a graph of absorbance versus concentration.
-
Perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.99 for a linear relationship.
-
-
Sample Analysis:
-
Prepare the test sample in the same solvent and at a concentration that falls within the range of the calibration standards.
-
Acquire the IR spectrum of the test sample.
-
Measure the absorbance of the analytical band.
-
-
Calculation:
-
Calculate the concentration of this compound in the test sample using the equation of the line from the calibration curve.
-
Method Validation: Ensuring Trustworthiness and Reliability
For use in a regulated environment such as drug development, any analytical method must be validated to demonstrate its suitability for its intended purpose. The validation of the developed IR methods for this compound should be performed in accordance with ICH Q2(R1) guidelines.
Key Validation Parameters
| Parameter | Purpose and Methodology |
| Specificity | Purpose: To demonstrate that the signal is solely from the analyte of interest. Methodology: Analyze a placebo (all components except the analyte) and potential impurities to show no interference at the analytical wavenumber. |
| Linearity | Purpose: To demonstrate a direct proportional relationship between concentration and absorbance. Methodology: As described in the quantitative protocol, analyze at least five concentrations and evaluate the correlation coefficient, y-intercept, and slope of the regression line. |
| Range | Purpose: To define the concentration interval over which the method is precise, accurate, and linear. Methodology: Determined from the linearity studies. |
| Accuracy | Purpose: To measure the closeness of the test results to the true value. Methodology: Perform recovery studies by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%). |
| Precision | Purpose: To demonstrate the consistency of results. Methodology: - Repeatability: Multiple measurements of the same sample on the same day, by the same analyst, on the same instrument. - Intermediate Precision: Analysis on different days, by different analysts, or on different instruments. |
| Robustness | Purpose: To assess the method's reliability under minor variations in experimental conditions. Methodology: Deliberately vary parameters such as instrument settings or sample preparation steps and observe the effect on the results. |
References
-
T,C&A LAB. (n.d.). Quantitative Analysis by Infrared Spectroscopy: Methods and Procedures. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Retrieved from [Link]
- McMurry, J. (2023). Organic Chemistry: A Tenth Edition. Cengage Learning. (Note: A specific URL to the book content is not available, but the information is standard in organic chemistry textbooks).
-
LibreTexts Chemistry. (2022). 17.11 Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
University of Calgary. (n.d.). Spectroscopy Tutorial: Phenols and Enols. Retrieved from [Link]
-
Shimadzu. (n.d.). Hardware Validation; JIS; ASTM; Japanese Pharmacopoeia and European Pharmacopoeia. Retrieved from [Link]
- Durden, J. A., & LaBuda, C. J. (1969). Far-Infrared Spectra and Structure of Small Ring Compounds. VIII. Pseudorotation in 1,3-Dioxolane. The Journal of Chemical Physics, 51(11), 4828-4832.
- Nerdy, N., et al. (2021). DEVELOPMENT AND VALIDATION OF FTIR SPECTROPHOTOMETRY TO IDENTIFY AND DETERMINE CHLORAMPHENICOL IN MARKETED CAPSULES. RASĀYAN Journal of Chemistry, 14(3), 1558-1564.
-
PubChem. (n.d.). Vanillin propylene glycol acetal. Retrieved from [Link]
-
Smolecula. (2023). This compound. Retrieved from [Link]
-
NIST. (n.d.). Vanillin propylene glycol acetal. NIST Chemistry WebBook. Retrieved from [Link]
-
Agilent. (2020). Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia. Retrieved from [Link]
-
SpectraBase. (n.d.). Vanillin propylene glycol acetal. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of 1,3-dioxane. Retrieved from [Link]
-
ResearchGate. (n.d.). Observed bands in Raman and infrared spectra of 1,3-dioxolane and their assignments. Retrieved from [Link]
-
International Journal of Biomedical Investigation. (2022). Evaluation of Antioxidant Activity of Obtained Derivatives of Vanillin. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Spectroscopy Online. (2018). Verification of Pharmaceutical Raw Materials Using FT-NIR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). Observed and theoretical FT-IR Spectra of 2-methoxy 1,3-dioxolane. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. shd-pub.org.rs [shd-pub.org.rs]
- 2. hmdb.ca [hmdb.ca]
- 3. 2-Methoxy-4-vinylphenol [webbook.nist.gov]
- 4. This compound Supplier India [chemicalbull.com]
- 5. 2-Methoxy-6-methylphenol [webbook.nist.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Vanillin propylene glycol acetal | C11H14O4 | CID 109455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. scribd.com [scribd.com]
Application Note: A Validated Protocol for the Acid-Catalyzed Synthesis of Vanillin 1,2-Propylene Glycol Acetal
Abstract
This application note provides a comprehensive, field-tested protocol for the synthesis of Vanillin 1,2-Propylene Glycol Acetal. Acetalization serves as a crucial protective group strategy for aldehydes, enhancing their stability and modifying their organoleptic properties for specialized applications. Vanillin 1,2-propylene glycol acetal is a valuable compound in the flavor and fragrance industry, prized for its sweet, creamy, vanilla-like aroma and its utility as a high-temperature stable precursor for generating vanillin fragrance.[1][2] This document outlines the reaction mechanism, a detailed step-by-step experimental workflow, safety protocols, and expected outcomes, designed for researchers and professionals in chemical synthesis and drug development.
Introduction and Scientific Rationale
Vanillin, the primary component of vanilla bean extract, is a widely used aromatic aldehyde. However, the aldehyde functional group is susceptible to oxidation and other transformations, particularly under alkaline conditions or at elevated temperatures, which can lead to discoloration and loss of flavor profile.[3] The conversion of the aldehyde to a cyclic acetal by reacting it with a diol, such as 1,2-propylene glycol, effectively "protects" this reactive group.
The resulting Vanillin 1,2-Propylene Glycol Acetal (FEMA Number: 3905) is a colorless to pale yellow viscous liquid that is significantly more stable in various formulations.[1][4] The reaction is an equilibrium process, catalyzed by an acid. To achieve high yields, the water generated during the reaction must be continuously removed, thereby shifting the equilibrium toward the product side in accordance with Le Châtelier's principle. This protocol employs p-toluenesulfonic acid as the catalyst and toluene as a solvent, which facilitates the azeotropic removal of water using a Dean-Stark apparatus—a classic and highly effective method for this transformation.[3]
Reaction Scheme and Catalytic Mechanism
The synthesis proceeds via the acid-catalyzed reaction of vanillin with 1,2-propylene glycol.
Overall Reaction:
Causality of the Mechanism: The acid catalyst is essential as it protonates the carbonyl oxygen of the vanillin aldehyde. This protonation renders the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by a hydroxyl group from the 1,2-propylene glycol. This initial attack forms a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group and elimination of a water molecule generates a resonance-stabilized carbocation. Finally, an intramolecular attack by the second hydroxyl group of the glycol moiety, followed by deprotonation, yields the stable cyclic acetal and regenerates the acid catalyst.
Caption: Figure 1: Acid-Catalyzed Acetal Formation Mechanism.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Role | Supplier Suggestion |
| Vanillin | 121-33-5 | 152.15 | Starting Material | Sigma-Aldrich |
| 1,2-Propylene Glycol | 57-55-6 | 76.09 | Reactant | Sigma-Aldrich |
| p-Toluenesulfonic acid monohydrate | 6192-52-5 | 190.22 | Acid Catalyst | Sigma-Aldrich |
| Toluene | 108-88-3 | 92.14 | Solvent (Azeotropic Agent) | Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Neutralizing Agent | VWR |
| Saturated Brine (NaCl solution) | 7647-14-5 | 58.44 | Aqueous Wash | Lab Prepared |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Drying Agent | Fisher Scientific |
Equipment
-
500 mL three-neck round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Thermometer or thermocouple
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Vacuum distillation apparatus (short path)
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis yielding approximately 20-25 grams of the final product.
Caption: Figure 2: Experimental Workflow for Acetal Synthesis.
Step 1: Reaction Setup
-
Ensure all glassware is meticulously dried in an oven to minimize initial water content, which can impede the reaction.[1][4]
-
Assemble the 500 mL three-neck flask with a magnetic stir bar, a Dean-Stark trap topped with a reflux condenser, and a thermometer.
-
To the flask, add Vanillin (25.0 g, 164.3 mmol).
-
Add Toluene (150 mL) to dissolve the vanillin.
-
Add 1,2-Propylene Glycol (15.0 g, 197.1 mmol, ~1.2 equivalents). Expert Insight: A slight excess of the diol is used to favor the formation of the acetal product.
-
Finally, add the catalyst, p-Toluenesulfonic acid monohydrate (150 mg, 0.79 mmol, ~0.5 mol%).[3]
Step 2: Acetalization and Water Removal
-
Begin stirring the mixture and gently heat it to reflux using the heating mantle. The boiling point of toluene is approximately 111°C.
-
As the mixture refluxes, a toluene-water azeotrope will distill into the Dean-Stark trap. The denser water will separate and collect at the bottom of the trap, while the toluene will overflow and return to the reaction flask.
-
Continue the reflux for 4-10 hours.[3] The reaction is typically complete when water no longer collects in the trap. The theoretical amount of water to be collected is ~2.96 mL (164.3 mmol).
Step 3: Work-up and Neutralization
-
Turn off the heat and allow the reaction mixture to cool to room temperature.
-
Disassemble the apparatus and transfer the reaction mixture to a 500 mL separatory funnel.
-
Neutralization: Carefully add 100 mL of a 5% aqueous sodium bicarbonate solution to the funnel. Swirl gently at first, and then stopper and shake, venting frequently to release CO₂ pressure. This step is critical to quench the reaction by neutralizing the acid catalyst.[3][5]
-
Separate the layers and discard the lower aqueous layer.
-
Washing: Wash the organic layer with 100 mL of saturated brine to remove residual water-soluble components.[5] Separate and discard the aqueous layer.
Step 4: Isolation of Crude Product
-
Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate.
-
Filter off the drying agent and transfer the filtrate to a round-bottom flask.
-
Remove the toluene solvent under reduced pressure using a rotary evaporator. The result will be a viscous, yellowish oil—the crude product.
Step 5: Purification by Vacuum Distillation
-
Set up a short-path distillation apparatus for vacuum distillation.
-
Transfer the crude oil to the distillation flask.
-
Distill the product under high vacuum. Unreacted 1,2-propylene glycol will distill first, followed by the desired product.[1]
-
Collect the fraction corresponding to Vanillin 1,2-Propylene Glycol Acetal. The boiling point is significantly high at atmospheric pressure but is manageable under vacuum (e.g., a similar ethyl vanillin acetal boils at 150-152°C / 0.2 kPa).[5]
-
The final product should be a clear, colorless to pale yellow, viscous liquid.
Expected Results and Data
| Parameter | Value | Rationale / Comments |
| Vanillin Input | 25.0 g (164.3 mmol) | Starting material basis. |
| 1,2-Propylene Glycol Input | 15.0 g (197.1 mmol) | ~1.2 molar equivalents to drive equilibrium. |
| p-TSA Catalyst Loading | 150 mg (0.79 mmol) | ~0.5 mol% relative to vanillin. |
| Reaction Temperature | ~111 °C (Toluene Reflux) | Standard for azeotropic water removal.[6] |
| Reaction Time | 4 - 10 hours | Monitor by water collection.[3] |
| Theoretical Product Yield | 34.5 g | Based on vanillin as the limiting reagent. |
| Expected Experimental Yield | 29 - 32 g (85 - 94%) | High yields are achievable with efficient water removal.[3] |
Safety and Handling Precautions
All procedures must be conducted inside a certified chemical fume hood while wearing appropriate PPE.
-
Vanillin: Causes serious eye irritation.[7] Avoid inhalation of dust. In case of eye contact, rinse cautiously with water for several minutes.[8]
-
1,2-Propylene Glycol: Generally considered low hazard. May cause slight, temporary eye irritation.[9]
-
p-Toluenesulfonic Acid (p-TSA): Corrosive. Causes severe skin burns and eye damage.[10] May cause respiratory irritation.[11] Handle with extreme care, avoiding skin and eye contact and inhalation of dust.
-
Toluene: Flammable liquid and vapor. Can cause skin irritation and drowsiness/dizziness. Keep away from ignition sources.
Conclusion
This application note details a robust and reproducible protocol for the acid-catalyzed synthesis of Vanillin 1,2-Propylene Glycol Acetal. By employing p-toluenesulfonic acid as a catalyst in conjunction with azeotropic water removal, this method provides high yields of the desired product. The resulting acetal is a stable aromatic compound with significant applications in the flavor, fragrance, and cosmetic industries. Adherence to the detailed steps and safety precautions outlined herein will ensure a successful and safe synthesis.
References
- CN108047188B - Production method of vanillin-1, 2-propanediol acetal.
-
Production method of vanillin-1,2-propylene glycol acetal. Eureka | Patsnap. [Link]
- A kind of preparation method of Ethyl vanillin 1,2- propylene glycol acetals.
- US8236970B2 - Vanillin acetals.
-
Erythropel, H. C., et al. (2018). Formation of flavorant–propylene Glycol Adducts With Novel Toxicological Properties in Chemically Unstable E-Cigarette Liquids. Nicotine & Tobacco Research. [Link]
-
A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES. YMER. [Link]
-
Preparation method of vanillin-1,2-propylene glycol acetal. Eureka | Patsnap. [Link]
-
SAFETY DATA SHEET PROPYLENE GLYCOL. Solvet. [Link]
-
Vanillin - SAFETY DATA SHEET. Penta chemicals. [Link]
-
Propylene Glycol - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
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- 5. ETHYL VANILLIN PROPYLENE GLYCOL ACETAL synthesis - chemicalbook [chemicalbook.com]
- 6. CN104370875B - A kind of preparation method of Ethyl vanillin 1,2- propylene glycol acetals - Google Patents [patents.google.com]
- 7. fishersci.com [fishersci.com]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. solvet.ca [solvet.ca]
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- 11. sigmaaldrich.com [sigmaaldrich.com]
Application Note: A Comprehensive Strategy for Investigating the Antioxidant Properties of 2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol
Abstract
This document provides a detailed guide for the comprehensive investigation of the antioxidant properties of the synthetic phenolic compound, 2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol. As a derivative of vanillin, a well-known antioxidant, this compound presents a promising candidate for further study.[1] This guide outlines a multi-tiered approach, beginning with fundamental in vitro chemical assays to establish baseline antioxidant capacity, and progressing to more physiologically relevant cell-based models. The protocols provided herein are designed to be self-validating and are supported by explanations of the underlying scientific principles, ensuring both technical accuracy and practical applicability for researchers in the fields of pharmacology, food science, and cosmetic development.
Introduction: The Scientific Rationale
Phenolic compounds are a major class of antioxidants, acting through various mechanisms such as hydrogen atom transfer, single electron transfer, and chelation of transition metals to neutralize harmful free radicals.[2] Oxidative stress, resulting from an imbalance between free radical production and the body's antioxidant defenses, is implicated in a wide range of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer.[3] The investigation of novel phenolic compounds for their antioxidant potential is therefore a critical area of research for the development of new therapeutic and preventative agents.
This compound (CAS: 68527-74-2) is a synthetic derivative of vanillin, a compound recognized for its antioxidant capabilities.[1][4] The structural modifications in this derivative may influence its antioxidant activity, bioavailability, and stability, making a thorough investigation of its properties essential. This application note presents a logical and comprehensive workflow for characterizing the antioxidant profile of this promising molecule.
Experimental Workflow: A Multi-Faceted Approach
A robust assessment of antioxidant activity requires a combination of different assays that probe various aspects of a compound's antioxidant mechanisms. The proposed workflow is designed to provide a comprehensive picture of the antioxidant potential of this compound.
Figure 1: A comprehensive workflow for assessing the antioxidant activity of this compound.
In Vitro Chemical Assays: Establishing Foundational Activity
These assays provide a rapid and cost-effective means to screen for antioxidant activity by measuring the ability of the test compound to scavenge synthetic radicals or reduce metal ions.[3]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from violet to yellow.[3][5] The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.[5]
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[6]
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions to determine the IC50 value.
-
Reaction: In a 96-well microplate, add 20 µL of each sample dilution or standard (e.g., Trolox) to 180 µL of the DPPH working solution.[7]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[7]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: The ABTS assay involves the generation of the blue/green ABTS radical cation (ABTS•+). Antioxidants in the sample reduce the ABTS•+, causing a decolorization of the solution that is measured by the decrease in absorbance at 734 nm.[8]
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[9]
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.[8]
-
Sample Preparation: Prepare a stock solution and serial dilutions of this compound.
-
Reaction: In a 96-well microplate, add 10 µL of the sample or standard (e.g., Trolox) to 190 µL of the ABTS•+ working solution.
-
Incubation: Incubate the plate at room temperature for 6 minutes.[10]
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition as described for the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.[11][12]
Protocol:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.
-
Sample Preparation: Prepare a stock solution and serial dilutions of this compound.
-
Reaction: In a 96-well microplate, add 10 µL of the sample or standard (e.g., Trolox or FeSO₄) to 190 µL of the FRAP reagent.
-
Incubation: Incubate the plate at 37°C for 4-6 minutes.[12]
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄ and expressed as Fe²⁺ equivalents.
Cell-Based Assays: Assessing Biological Relevance
While in vitro chemical assays are useful for initial screening, they do not account for biological factors such as cell uptake, metabolism, and localization of the compound.[13] The Cellular Antioxidant Activity (CAA) assay provides a more biologically relevant measure of antioxidant efficacy.[14]
Cellular Antioxidant Activity (CAA) Assay
Principle: The CAA assay measures the ability of a compound to prevent the oxidation of a fluorescent probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), by peroxyl radicals generated within cells.[13][14] DCFH-DA is a non-fluorescent compound that can diffuse into cells, where it is deacetylated by cellular esterases to the non-fluorescent 2',7'-Dichlorodihydrofluorescin (DCFH).[14] In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[15] The inhibition of DCF formation is proportional to the antioxidant activity of the test compound.[15]
Figure 2: The mechanism of the Cellular Antioxidant Activity (CAA) assay.
Protocol:
-
Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom microplate at a density of 6 x 10⁴ cells/well and culture for 24 hours until confluent.[14]
-
Treatment: Remove the growth medium and wash the cells with phosphate-buffered saline (PBS). Treat the cells with 100 µL of medium containing the test compound at various concentrations and 25 µM DCFH-DA for 1 hour at 37°C.[14]
-
Induction of Oxidative Stress: After incubation, wash the cells with PBS. Add 100 µL of 600 µM 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) to induce peroxyl radical formation.
-
Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence emission at 538 nm with an excitation of 485 nm every 5 minutes for 1 hour.[14]
-
Data Analysis: Calculate the area under the curve (AUC) for the fluorescence versus time plot. The CAA value is calculated as follows: CAA unit = 100 - (∫SA / ∫CA) x 100 Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve. Results are typically expressed as micromoles of Quercetin Equivalents (QE).[14]
Data Presentation and Interpretation
For clarity and ease of comparison, all quantitative data should be summarized in tables.
Table 1: In Vitro Antioxidant Activity of this compound
| Assay | Parameter | Result | Standard (Trolox) |
| DPPH | IC₅₀ (µg/mL) | [Insert Value] | [Insert Value] |
| ABTS | TEAC (Trolox Equivalents) | [Insert Value] | 1.0 |
| FRAP | µmol Fe²⁺/g | [Insert Value] | [Insert Value] |
Table 2: Cellular Antioxidant Activity of this compound
| Assay | Parameter | Result | Standard (Quercetin) |
| CAA | µmol QE/100 µmol | [Insert Value] | 100 |
Conclusion
The systematic application of the protocols detailed in this guide will enable a thorough and reliable characterization of the antioxidant properties of this compound. By progressing from fundamental chemical reactivity to a more complex cellular model, researchers can gain valuable insights into the potential of this compound as a novel antioxidant for applications in the pharmaceutical, nutraceutical, and cosmetic industries. The multi-assay approach ensures a comprehensive understanding of its mechanism of action and its efficacy in a biologically relevant context.
References
- Shahidi, F., & Ambigaipalan, P. (2015). Phenolics and polyphenolics in foods, beverages and spices: Antioxidant activity and health effects–A review. Journal of Functional Foods, 18, 820-897.
- Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231–1237.
- Dzah, C. S., Duan, Y., Zhang, H., Wen, C., Zhang, J., Chen, G., & Ma, H. (2020). The effects of extraction techniques on the biological activities of celery (Apium graveolens L.) seed extracts. Food & Function, 11(5), 4476-4487.
-
Elabscience. (n.d.). Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (FRAP Method). Retrieved from [Link]
- Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay. Analytical Biochemistry, 239(1), 70–76.
-
Ultimate Treat. (2024). A Detailed Look At Ferric Reducing Antioxidant Power (FRAP). Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Total Antioxidant Capacity (FRAP) Assay (Colorimetric). Retrieved from [Link]
- Valgimigli, L., & Amorati, R. (2013). Phenolic chain-breaking antioxidants--their activity and mechanisms of action. Chemotherapy, 59(2), 113-26.
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Retrieved from [Link]
- Moreira, D. C. (2019). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io.
- Shimamura, T., Sumikura, Y., Yamazaki, T., & Tada, A. (2014). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. Molecules, 19(6), 8438-8451.
- Kumar, N., & Goel, N. (2019). Phenolic acids: Natural versatile molecules with promising therapeutic applications. Biotechnology Reports, 24, e00370.
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Dojindo Molecular Technologies. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Retrieved from [Link]
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G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Retrieved from [Link]
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Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Activity Assay. Retrieved from [Link]
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G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]
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Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Retrieved from [Link]
- Benkhaira, N., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
- Benkhaira, N., et al. (2022). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.
- Jasso-Villagomez, E. I., et al. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. JScholar Publisher.
- Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896–8907.
-
Zen-Bio, Inc. (2020). CAA Antioxidant Assay Kit. Retrieved from [Link]
- Özyürek, M., Güçlü, K., & Apak, R. (2011). The main and modified DPPH• radical scavenging activity assays. TrAC Trends in Analytical Chemistry, 30(4), 652-659.
- Kusznierewicz, B., et al. (2012). Lipid peroxidation inhibition capacity assay for antioxidants based on liposomal membranes. Food Chemistry, 132(3), 1622-1628.
- Breitenbach, T., et al. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. Molecules, 26(12), 3587.
-
PubChemLite. (n.d.). 2-methoxy-4-(4-methyl-1,3-dioxan-2-yl)phenol. Retrieved from [Link]
- Lafka, T. I., et al. (2023). Determination of the Total Phenolics Content and Antioxidant Activity of Extracts from Parts of Plants from the Greek Island of Crete. Applied Sciences, 13(5), 3183.
- Theansungnoen, T., et al. (2011). In vitro Inhibition of Lipid Peroxidation and the Antioxidant System of Endophytic Fungi from Thai Medicinal Plants. Thai Journal of Agricultural Science, 44(5), 23-32.
- Qiu, J., et al. (2021). A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes. JoVE (Journal of Visualized Experiments), (170), e62371.
-
U.S. Environmental Protection Agency. (n.d.). Phenol, 2-methoxy-4-(4-methyl-1,3-dioxolan-2-yl)-. Retrieved from [Link]
-
ResearchGate. (2020). How to perform lipid peroxidation inhibition assay?. Retrieved from [Link]
- Singleton, V. L., & Rossi, J. A. (1965). Colorimetry of total phenolics with phosphomolybdic-phosphotungstic acid reagents. American journal of Enology and Viticulture, 16(3), 144-158.
- Chantong, B., et al. (2023).
- Kusumaningrum, V. A., et al. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds.
- Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. Anticancer Research, 27(3B), 1467-1472.
- Kusumaningrum, V. A., et al. (2021). (PDF) Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds.
-
IndiaMART. (n.d.). 2- Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol at 194400.00 INR in Vapi, Gujarat. Retrieved from [Link]
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Application Note: High-Yield Synthesis of Vanillin 1,2-Propylene Glycol Acetal for Flavor and Fragrance Applications
Abstract
Vanillin 1,2-propylene glycol acetal is a valuable flavor and fragrance ingredient prized for its sweet, creamy vanilla-like aroma and enhanced stability in alkaline conditions compared to vanillin.[1][2] This application note provides a detailed, high-yield protocol for the synthesis of Vanillin 1,2-propylene glycol acetal through the acid-catalyzed acetalization of vanillin with 1,2-propylene glycol. The described method is optimized for laboratory-scale synthesis, focusing on efficiency, purity, and operational simplicity. This guide is intended for researchers, scientists, and professionals in the fields of flavor chemistry, fragrance development, and pharmaceutical sciences.[3]
Introduction: The Rationale for Acetalization
Vanillin, the primary component of vanilla bean extract, is a widely used flavoring agent. However, its application can be limited by its instability in alkaline environments, where it can discolor and degrade. The formation of the 1,2-propylene glycol acetal masks the reactive aldehyde group of vanillin, thereby increasing its stability and longevity in various formulations, including personal care products and certain food items.[2] This acetal imparts a rich, smooth, and warm vanilla flavor and aroma, making it a versatile component in the food, beverage, cosmetic, and fragrance industries.[1]
The synthesis of Vanillin 1,2-propylene glycol acetal is an equilibrium-driven reaction. The protocol detailed herein employs an acid catalyst to accelerate the reaction and a method for the continuous removal of water to drive the equilibrium towards the formation of the desired acetal product, ensuring a high yield.
Reaction Mechanism and Scientific Principles
The synthesis of Vanillin 1,2-propylene glycol acetal proceeds via an acid-catalyzed nucleophilic addition-elimination reaction. The mechanism can be understood through the following key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of vanillin, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by the Diol: One of the hydroxyl groups of 1,2-propylene glycol acts as a nucleophile, attacking the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the other oxygen atoms.
-
Formation of a Hemiacetal: A hemiacetal intermediate is formed.
-
Protonation of the Hemiacetal Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized carbocation.
-
Intramolecular Cyclization: The second hydroxyl group of the propylene glycol moiety attacks the carbocation, forming a five-membered ring.
-
Deprotonation: A base (such as the conjugate base of the acid catalyst or another alcohol molecule) removes the proton from the newly formed ether linkage, regenerating the acid catalyst and yielding the final acetal product.
The removal of water is crucial as the reaction is reversible. According to Le Chatelier's principle, removing a product (water) will shift the equilibrium to the right, favoring the formation of the acetal.
Experimental Protocol
This protocol is designed for a high-yield synthesis of Vanillin 1,2-propylene glycol acetal.
Materials and Reagents
| Material/Reagent | Grade | Supplier | Notes |
| Vanillin | ≥99% | Sigma-Aldrich | |
| 1,2-Propylene Glycol | ≥99.5% | Sigma-Aldrich | |
| p-Toluenesulfonic acid monohydrate | ≥98.5% | Sigma-Aldrich | Acid catalyst |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich | Solvent |
| Sodium Bicarbonate | Saturated Solution | Fisher Scientific | For neutralization |
| Brine | Saturated Solution | Fisher Scientific | For washing |
| Anhydrous Magnesium Sulfate | ≥97% | Sigma-Aldrich | Drying agent |
Equipment
-
Round-bottom flask (250 mL)
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
High-vacuum distillation apparatus
-
Standard laboratory glassware
Synthesis Workflow
Caption: Experimental workflow for the synthesis of Vanillin 1,2-propylene glycol acetal.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add vanillin (15.2 g, 0.1 mol), 1,2-propylene glycol (9.1 g, 0.12 mol), and p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol).
-
Add 100 mL of toluene to the flask.
-
Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux using a heating mantle.
-
Continuously remove the water that azeotropically distills with toluene and collects in the Dean-Stark trap.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material (vanillin) is consumed (typically 3-5 hours).
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a 250 mL separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst.
-
Wash the organic layer with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.
-
-
Purification:
-
The resulting crude product, a viscous oil, is purified by vacuum distillation to yield the pure Vanillin 1,2-propylene glycol acetal. The product typically distills at 150-152 °C under a vacuum of 0.2 kPa.[4]
-
Results and Characterization
Following the described protocol, a high yield of Vanillin 1,2-propylene glycol acetal can be consistently achieved.
Expected Yield and Physicochemical Properties
| Parameter | Expected Value |
| Theoretical Yield | 21.02 g |
| Typical Experimental Yield | 18.9 - 20.0 g (90-95%) |
| Appearance | Colorless to light yellow viscous liquid[5] |
| Odor | Sweet, creamy, vanilla-like[1] |
| Boiling Point | 150-152 °C at 0.2 kPa[4] |
| Solubility | Soluble in alcohol, insoluble in water[5] |
Analytical Characterization
The identity and purity of the synthesized Vanillin 1,2-propylene glycol acetal should be confirmed using appropriate analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for confirming the molecular weight and fragmentation pattern of the product, ensuring its identity.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection (at approximately 275-280 nm) can be used to assess the purity of the final product and quantify any remaining starting materials.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the acetal.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis can confirm the formation of the acetal by the disappearance of the strong carbonyl (C=O) stretch of vanillin and the appearance of characteristic C-O stretches of the acetal.
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction | Ensure continuous and efficient removal of water. Extend the reaction time. |
| Insufficient catalyst | Increase the catalyst loading slightly (e.g., to 1.5 mol%). | |
| Loss of product during work-up | Ensure complete extraction and careful handling during transfers. | |
| Product Discoloration | Presence of impurities or degradation | Ensure high-purity starting materials. Avoid excessive heating during distillation. |
| Incomplete Removal of Starting Material | Insufficient reaction time or inefficient water removal | Monitor the reaction closely and ensure the Dean-Stark trap is functioning correctly. |
Conclusion
The protocol described in this application note provides a reliable and high-yield method for the synthesis of Vanillin 1,2-propylene glycol acetal. By carefully controlling the reaction conditions, particularly the removal of water, and employing a straightforward purification procedure, a high-purity product suitable for a wide range of applications in the flavor, fragrance, and pharmaceutical industries can be obtained. The stability and desirable sensory properties of this acetal make it a valuable alternative to vanillin in many formulations.[1][2][3]
References
-
Chem-Impex. (n.d.). Ethyl vanillin propylene glycol acetal. Retrieved from [Link]
-
PierpaLab. (2024, September 24). Vanillin acetone aldol condensation. Retrieved from [Link]
-
The Good Scents Company. (n.d.). vanillin propylene glycol acetal. Retrieved from [Link]
-
UL Prospector. (n.d.). Vanillin Propylene Glycol Acetal 75%-85% (832) by Bedoukian Research. Retrieved from [Link]
- Google Patents. (n.d.). CN108047188B - Production method of vanillin-1, 2-propanediol acetal.
- Google Patents. (n.d.). A kind of preparation method of Ethyl vanillin 1,2- propylene glycol acetals.
-
PMC - NIH. (2025, October 30). Elimination mechanism of vanillin from non-phenolic β-O-4-type terminals formed in guaiacyl lignin: a combined kinetic and theoretical study. Retrieved from [Link]
-
Eureka | Patsnap. (n.d.). Production method of vanillin-1,2-propylene glycol acetal. Retrieved from [Link]
- Google Patents. (n.d.). US8236970B2 - Vanillin acetals.
-
ResearchGate. (2022, February 2). FACILE METHOD FOR ACETALISATION AND KETALISATION OF AROMATIC CARBONYL COMPOUNDS. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Extraction, purification, and applications of vanillin: A review of recent advances and challenges | Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). CN101781281A - Synthesis method for optically active vanillin acetal flavor.
-
Chemistry LibreTexts. (2019, June 5). 14.3: Acetal Formation. Retrieved from [Link]
-
Eurofins Deutschland. (n.d.). Analysis of vanillin in food using LC-MS / MS. Retrieved from [Link]
-
SciELO. (n.d.). Analysis of vanillin by TLC and HPLC-PDA in herbal material and tincture from Vanilla planifolia Jacks ex. Andrews. Retrieved from [Link]
-
SciSpace. (n.d.). Liquid Chromatographic Method for Determination of Vanillin and Ethyl Vanillin in Imitation Vanilla Extract (Modification of AOAC Official Method 990.25): Collaborative Study. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Determination of Vanillin and Ethylvanillin in Vanilla Flavorings by Planar (Thin-Layer) Chromatography. Retrieved from [Link]
Sources
- 1. Functionality Of Vanillin Propylene Glycol Acetal [chemicalbull.com]
- 2. vanillin propylene glycol acetal, 68527-74-2 [thegoodscentscompany.com]
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- 4. ETHYL VANILLIN PROPYLENE GLYCOL ACETAL synthesis - chemicalbook [chemicalbook.com]
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- 7. seer.ufrgs.br [seer.ufrgs.br]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of Vanillin 1,2-Propylene Glycol Acetal Synthesis
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of Vanillin 1,2-Propylene Glycol Acetal. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into optimizing this common yet nuanced acetalization reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and maximize your yield and purity.
Section 1: The Foundational Chemistry: Acetalization Mechanism
The synthesis of Vanillin 1,2-Propylene Glycol Acetal is a classic acid-catalyzed nucleophilic addition-elimination reaction. An aldehyde (vanillin) reacts with a diol (1,2-propylene glycol) to form a cyclic acetal. Understanding this mechanism is the bedrock of effective troubleshooting. The reaction is an equilibrium process; therefore, a key objective is to shift the equilibrium toward the product side.[1]
The general mechanism proceeds as follows:
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of vanillin, making the carbonyl carbon significantly more electrophilic.
-
Nucleophilic Attack: One of the hydroxyl groups of 1,2-propylene glycol attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the newly added hydroxyl group to the original carbonyl oxygen, forming a hemiacetal intermediate.
-
Formation of a Water Leaving Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (H₂O).
-
Elimination and Ring Closure: The water molecule departs, and the second hydroxyl group of the propylene glycol backbone attacks the resulting carbocation, closing the five-membered ring.
-
Deprotonation: The catalyst is regenerated by the removal of a proton from the oxonium ion, yielding the final Vanillin 1,2-Propylene Glycol Acetal product.
Caption: Figure 1: Acetalization Reaction Mechanism
Section 2: Troubleshooting Guide (Q&A)
This section addresses the most common issues encountered during synthesis.
Question 1: My reaction yield is consistently low (<70%). What are the primary factors I should investigate?
Answer: Low yield is the most frequent complaint and typically stems from one of four areas: water contamination, suboptimal catalysis, unfavorable reaction equilibrium, or product loss during workup.
-
Water Contamination: The acetalization reaction is reversible, and water is a byproduct. Its presence in the reaction vessel will push the equilibrium back towards the starting materials (Le Chatelier's Principle).[1] A patent for a solvent-free process explicitly states the need to dry the reactor to a water content below 500 ppm to increase the reaction rate.[2]
-
Solution: Ensure all glassware is oven-dried. Use anhydrous reagents and solvents if applicable. Most critically, employ an active method for water removal during the reaction, such as a Dean-Stark apparatus with an azeotropic solvent (e.g., toluene) or by conducting the reaction under vacuum.[2][3]
-
-
Catalyst Issues: The choice and amount of acid catalyst are critical.
-
Too little catalyst: The reaction will be impractically slow.
-
Too much catalyst or overly harsh catalyst: This can lead to side reactions, such as polymerization or degradation of the starting materials, especially at elevated temperatures.
-
Solution: The amount of catalyst is typically 0.01% to 0.1% of the mass of the vanillin.[2] While strong mineral acids like H₂SO₄ are effective, they can be aggressive. Catalysts like p-toluenesulfonic acid (p-TsOH), phosphoric acid, or a composite phosphoric acid/acetic anhydride catalyst are often preferred for their high selectivity and yield.[2][3][4]
-
-
Reaction Equilibrium: To maximize product formation, you must shift the equilibrium to the right.
-
Solution: Besides removing water, use an excess of one reactant. Since 1,2-propylene glycol is typically less expensive and easier to remove than vanillin, it is used in excess. Molar ratios of vanillin to 1,2-propylene glycol can range from 1:1.2 to 1:2.0 or even higher in solvent-free systems where it also acts as a water-carrying agent.[2][5]
-
-
Workup Losses: Significant product can be lost during neutralization and purification.
-
Solution: After the reaction, the acid catalyst must be neutralized carefully with a mild base like sodium carbonate or sodium bicarbonate solution to a pH of 8-9.[4] Vigorous mixing during washing can create emulsions that are difficult to break. Purification is typically achieved by vacuum distillation; ensure your vacuum is adequate (<1 mmHg) to distill the product at a temperature (150-155 °C) that avoids thermal decomposition.[6][7]
-
Question 2: The reaction starts but seems to stall, leaving a significant amount of unreacted vanillin even after extended reaction times. Why?
Answer: This is a classic sign of the reaction reaching equilibrium prematurely. The rate of the forward reaction (acetal formation) has become equal to the rate of the reverse reaction (hydrolysis).
The primary culprit is inefficient water removal. As water is produced, its concentration builds up, accelerating the hydrolysis of the acetal back to vanillin and propylene glycol.[8]
Solutions:
-
Optimize Water Removal: If using a Dean-Stark trap, ensure the solvent is refluxing at a sufficient rate to azeotropically remove water. Check for leaks in your system. If running under vacuum, ensure the vacuum is deep enough to remove water as it forms.[2]
-
Increase Propylene Glycol Excess: As mentioned previously, increasing the concentration of a reactant will push the equilibrium forward. A common industrial practice is to use propylene glycol as both a reactant and a solvent/water-carrier, with weight ratios of vanillin to propylene glycol as high as 1:1.5 to 1:4.[2]
-
Check Catalyst Activity: Ensure your acid catalyst has not degraded. For example, solid p-TsOH can absorb atmospheric moisture.
Question 3: My final product is pink or brown. What causes this discoloration and how can I prevent it?
Answer: Vanillin and other phenolic compounds are susceptible to oxidation and can form colored impurities, especially under basic conditions or in the presence of trace metal contaminants like iron. One production patent notes that the product will turn red if it comes into contact with iron in an acidic medium.[2]
Solutions:
-
Material of Construction: Use glass or glass-lined reactors. If using a metal reactor, ensure it is made of a resistant material like 316L stainless steel.[2]
-
Careful Neutralization: When neutralizing the acid catalyst, add the base solution slowly and with good agitation to avoid creating localized areas of high pH, which can promote discoloration. Do not overshoot the target pH of 8-9.[4]
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation of the sensitive phenolic group on the vanillin molecule.[3]
-
Purification: Proper vacuum distillation is usually effective at separating the colorless acetal product from colored, non-volatile impurities.
Section 3: Frequently Asked Questions (FAQs)
Q: What is the best catalyst for this synthesis? A: Several acid catalysts can be used successfully. The "best" choice depends on factors like reaction scale, desired reaction time, and cost.
| Catalyst | Advantages | Disadvantages | Typical Yield |
| p-Toluenesulfonic Acid (p-TsOH) | Highly effective, versatile, easy to handle (solid).[3] | Can be corrosive; must be fully neutralized. | >90% |
| Sulfuric Acid (H₂SO₄) | Inexpensive, very strong acid.[2] | Highly corrosive, can cause charring/side reactions if not used carefully. | >90%[2] |
| Phosphoric Acid (H₃PO₄) | Less corrosive than H₂SO₄, good selectivity.[2] | Generally requires higher temperatures or longer reaction times. | High, often used in composite catalysts. |
| H₃PO₄ / Acetic Anhydride | A composite catalyst reported to give very high yields and simple reaction control.[5] | Requires preparation of the catalyst mixture. | Up to 98%[5][6] |
Q: How can I effectively set up my apparatus for water removal? A: For lab-scale synthesis, a Dean-Stark apparatus is the most common and effective method for removing water via azeotropic distillation with a solvent like toluene.
Sources
- 1. Acetals and Hemiacetals with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. CN108047188B - Production method of vanillin-1, 2-propanediol acetal - Google Patents [patents.google.com]
- 3. US8236970B2 - Vanillin acetals - Google Patents [patents.google.com]
- 4. Preparation method of vanillin-1,2-propylene glycol acetal - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN104370875B - A kind of preparation method of Ethyl vanillin 1,2- propylene glycol acetals - Google Patents [patents.google.com]
- 6. ETHYL VANILLIN PROPYLENE GLYCOL ACETAL synthesis - chemicalbook [chemicalbook.com]
- 7. Vanillin propylene glycol acetal | C11H14O4 | CID 109455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. img.perfumerflavorist.com [img.perfumerflavorist.com]
Technical Support Center: Synthesis of 2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol
Welcome to the dedicated technical support guide for the synthesis of 2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol, commonly known as vanillin propylene glycol acetal. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of this reaction, troubleshoot common issues, and optimize synthesis outcomes. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction chemistry.
Troubleshooting Guide & FAQs
This section addresses the most frequently encountered challenges during the synthesis. Each issue is analyzed from a mechanistic standpoint to provide robust and scientifically sound solutions.
Question 1: My reaction yield is consistently low, and I observe a significant amount of unreacted vanillin by TLC/GC analysis. What are the likely causes and how can I improve the conversion?
Answer:
Low conversion is one of the most common hurdles in this acetalization reaction. The root cause almost always lies in the mismanagement of the reaction equilibrium. The formation of the acetal from vanillin and 1,2-propylene glycol is a reversible, acid-catalyzed process that produces water as a byproduct.[1] According to Le Châtelier's principle, the presence of water in the reaction medium will shift the equilibrium back towards the starting materials, thus preventing complete conversion.
Primary Causes & Troubleshooting Steps:
-
Inefficient Water Removal: This is the most critical factor.
-
Solution: If using a Dean-Stark trap with a refluxing solvent (e.g., toluene), ensure the solvent is azeotroping effectively and the apparatus is set up correctly. For solvent-free conditions, a robust vacuum must be applied to continuously remove water as it forms.[2][3] The presence of water significantly reduces the reaction rate.[3]
-
Pro-Tip: Pre-drying the reactants and solvent is crucial. Vanillin can be dried in a vacuum oven. 1,2-propylene glycol should be of high purity with a low water content (<0.2%).[4] Molecular sieves (3Å or 4Å) can be added to the reaction flask as an effective in-situ water scavenger, especially for smaller-scale reactions.
-
-
Insufficient Catalyst Activity: The acid catalyst is essential for protonating the aldehyde's carbonyl oxygen, making it more electrophilic for attack by the weakly nucleophilic propylene glycol.[1]
-
Solution: Ensure your acid catalyst (e.g., p-TsOH, H₂SO₄) has not degraded. Use a fresh, anhydrous grade. The catalyst loading is also important; typically 0.1-1 mol% is sufficient. Excessive catalyst can promote side reactions.[4]
-
-
Suboptimal Reactant Stoichiometry:
-
Inadequate Reaction Time or Temperature:
-
Solution: Monitor the reaction progress using TLC or GC. Acetal formation can take several hours (3-8 hours or more) to reach completion.[2] Ensure the reaction temperature is appropriate for the chosen solvent and catalyst system, typically at reflux or between 70-110°C for solvent-free methods.[4]
-
Question 2: My final product has a distinct yellow, brown, or sometimes reddish tint. What causes this discoloration and how can I obtain a colorless product?
Answer:
Discoloration is a frequent purity issue stemming from the inherent reactivity of the vanillin scaffold and potential process contaminants.
Primary Causes & Troubleshooting Steps:
-
Oxidation of Vanillin: The phenolic hydroxyl group and the aldehyde in the starting material, vanillin, are susceptible to oxidation, which is accelerated by heat, light, and air.[5] This oxidation leads to the formation of colored, quinone-like structures or other conjugated byproducts.
-
Solution: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen. Use high-purity, colorless vanillin as the starting material. Store the final product under inert gas and protected from light.
-
-
Acid-Catalyzed Side Reactions: Strong acidic conditions and high temperatures can promote side reactions involving the vanillin molecule itself. This can include acid-catalyzed polymerization or aldol-type condensation reactions, leading to highly conjugated, colored impurities.[2]
-
Solution: Use the minimum effective amount of acid catalyst. Overdosing the catalyst can speed up the main reaction but often at the cost of increased side product formation.[4] Ensure the reaction temperature is not excessively high. After the reaction is complete, it is critical to completely neutralize the acid catalyst with a mild base (e.g., NaHCO₃ or Na₂CO₃ solution) before distillation.[2][6] Residual acid will cause degradation and discoloration during heating.
-
-
Contamination with Trace Metals (Iron): The acidic reaction medium can be corrosive. If the reaction is performed in a stainless steel reactor that is not of a sufficiently acid-resistant grade (e.g., 316L or Hastelloy), trace amounts of iron can leach into the mixture. Phenolic compounds like vanillin and its acetal can form intensely colored complexes with iron ions, often appearing reddish or purple.[3]
-
Solution: Use glass-lined reactors or high-grade, acid-resistant stainless steel for the reaction vessel.[3] If contamination is suspected, a wash with a chelating agent like a dilute EDTA solution during the workup may help, followed by thorough washing to remove the chelator.
-
Question 3: My GC-MS or NMR analysis shows unexpected peaks, suggesting the presence of impurities other than starting materials. What are these likely byproducts?
Answer:
Besides incomplete conversion and colored impurities, specific side reactions can generate structurally related byproducts that may be difficult to separate from the desired acetal.
Primary Causes & Potential Byproducts:
-
Propylene Glycol Self-Condensation/Dehydration: Under acidic conditions and heat, 1,2-propylene glycol can undergo intermolecular dehydration to form dipropylene glycol or undergo intramolecular dehydration to form cyclic ethers like 2,5-dimethyl-1,4-dioxane.[6]
-
Troubleshooting: Avoid excessively high temperatures and prolonged reaction times. Using a moderate excess of propylene glycol, rather than a very large excess, can minimize the concentration-dependent self-condensation. These byproducts are typically more volatile than the product and can often be removed during vacuum distillation.
-
-
Formation of Hemiacetal: The reaction may stall at the hemiacetal intermediate, especially if water removal is poor. Hemiacetals are generally unstable and exist in equilibrium with the aldehyde and alcohol, but may be observed under certain analytical conditions.
-
Troubleshooting: The solution is the same as for incomplete reaction: ensure rigorous removal of water to push the equilibrium from the hemiacetal to the full acetal.
-
-
Etherification of the Phenolic Hydroxyl: While the aldehyde is significantly more reactive towards acetalization, there is a possibility of the phenolic -OH group reacting with propylene glycol to form an ether under forcing acidic conditions. This is generally a minor pathway but can occur.
-
Troubleshooting: The phenolic hydroxyl is a relatively poor nucleophile. Using controlled temperatures and avoiding overly strong acid catalysts or harsh conditions should keep this side reaction to a minimum. The acetalization of the aldehyde is kinetically favored over etherification of the phenol.
-
Reaction Pathways and Side Reactions
The following diagrams illustrate the intended synthetic route and the potential side reactions that can lead to impurities and lower yields.
Caption: Main reaction pathway and common side reactions.
Caption: Troubleshooting workflow for synthesis issues.
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol provides a representative procedure. Researchers should adapt it based on their specific scale and available equipment.
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a Dean-Stark trap, and a temperature probe, add vanillin (1.0 eq), 1,2-propylene glycol (2.0 eq), and toluene (approx. 2 mL per gram of vanillin).
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.01 eq).
-
Reaction: Heat the mixture to reflux (approx. 110-120°C). Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-8 hours).
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase) or GC, checking for the disappearance of the vanillin spot.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst. Wash subsequently with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude oil by vacuum distillation to yield the final product as a clear, viscous liquid.
Protocol 2: Thin-Layer Chromatography (TLC) for Reaction Monitoring
-
Plate: Use silica gel 60 F₂₅₄ plates.
-
Mobile Phase (Eluent): A mixture of 70% Hexane and 30% Ethyl Acetate is a good starting point. Adjust polarity as needed.
-
Spotting: Dissolve a small aliquot of the reaction mixture in ethyl acetate and spot it on the TLC plate alongside a spot of the vanillin starting material.
-
Development: Place the plate in a developing chamber containing the mobile phase.
-
Visualization: Visualize the spots under UV light (254 nm). Vanillin and the product are UV active. The product acetal will have a higher Rf value (travel further up the plate) than the more polar vanillin. A vanillin-specific stain (e.g., p-anisaldehyde stain followed by heating) can also be used for visualization.[2]
Data Summary Table
The following table summarizes key experimental parameters and their expected impact on the reaction outcome.
| Parameter | Recommended Range | Impact on Yield | Impact on Purity | Rationale |
| Vanillin:PG Molar Ratio | 1:1.5 to 1:4 | Increases | Neutral/Slight Decrease | Excess glycol drives equilibrium forward but may lead to more self-condensation.[4] |
| Catalyst Loading (p-TsOH) | 0.1 - 1.0 mol% | Increases (up to a point) | Decreases if too high | Essential for reaction, but excess can cause polymerization and discoloration.[4] |
| Temperature | 70 - 120 °C | Increases | Decreases if too high | Accelerates reaction rate but can promote side reactions and degradation.[4] |
| Water Content | < 500 ppm | Directly Decreases | Improves | Water inhibits the forward reaction and favors hydrolysis of the product.[2][3] |
| Atmosphere | Inert (N₂ or Ar) | Neutral | Improves | Prevents oxidation of the phenolic moiety, reducing colored impurities.[5] |
References
- Google Patents. (2020). CN108047188B - Production method of vanillin-1, 2-propanediol acetal.
-
Patsnap. (n.d.). Production method of vanillin-1,2-propylene glycol acetal - Eureka. Retrieved from [Link]
- Google Patents. (2018). CN104370875B - A kind of preparation method of Ethyl vanillin 1,2- propylene glycol acetals.
-
Ultimate Guide to Soap. (n.d.). Vanillin & Discoloration, the TRUTH about Vanilla Stabilizer. Retrieved from [Link]
- Google Patents. (2012). US8236970B2 - Vanillin acetals.
-
The Good Scents Company. (n.d.). vanillin propylene glycol acetal. Retrieved from [Link]
-
Atlantis Press. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Retrieved from [Link]
-
Transtutors. (2022). Imitation vanilla extract contains vanillin and propylene glycol.... Retrieved from [Link]
-
ResearchGate. (n.d.). The developed whole‐cell cascade for vanillin production from 4PG. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 14.3: Acetal Formation. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]
-
Lead Sciences. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (2020). CN111770980A - Odour acetals of ethyl vanillin and ethyl vanillin derivatives.
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 68527-74-2). Retrieved from [Link]
-
EPA. (n.d.). Phenol, 2-methoxy-4-(4-methyl-1,3-dioxolan-2-yl)-. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.1.4F: Visualizing TLC Plates. Retrieved from [Link]
-
Chemcess. (2024). Propylene Glycol: Production, Reactions And Uses. Retrieved from [Link]
-
ADEY US. (2023). GLYCOL – The Facts and Cautions. Retrieved from [Link]
-
ClearWater Industries. (n.d.). Propylene Glycol Safety: How to Handle Antifreeze Solutions. Retrieved from [Link]
-
Sciencemadness Wiki. (2023). Propylene glycol. Retrieved from [Link]
-
ACS Publications. (2024). Vanillin-Based Polymers via Ring-Opening Metathesis Polymerization. Retrieved from [Link]
-
PubMed Central (PMC). (2018). A colorimetric assay for vanillin detection by determination of the luminescence of o-toluidine condensates. Retrieved from [Link]
- Google Patents. (2011). CN102040495A - Method for synthesizing vanillin by using glyoxylic acid and guaiacol together.
-
Chemistry LibreTexts. (2020). 21.4: Experiment 65 Reactions. Retrieved from [Link]
-
MDPI. (2023). Kinetics of Vanillin and Vanillic Acid Production from Pine Kraft Lignin. Retrieved from [Link]
-
Frontiers. (2022). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Retrieved from [Link]
Sources
Technical Support Center: Purification of 2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol
This guide provides in-depth technical support for the purification of 2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol via vacuum distillation. Designed for researchers and drug development professionals, this document moves beyond a simple protocol to offer troubleshooting solutions and foundational knowledge, ensuring experimental success and product purity.
Pre-Distillation Analysis: Understanding the Compound
This compound (CAS No. 68527-74-2) is a vanillin derivative, specifically the propylene glycol acetal of vanillin.[1] Its structure, featuring a phenolic hydroxyl group and a dioxolane ring, dictates its physical and chemical behavior during purification.[1][2][3] Understanding these properties is critical for designing a successful distillation protocol.
Key Physicochemical Properties
| Property | Value / Observation | Significance for Distillation |
| CAS Number | 68527-74-2[1][4][5] | Unique identifier for substance verification. |
| Molecular Formula | C₁₁H₁₄O₄[4] | --- |
| Molecular Weight | 210.23 g/mol [1][4] | Influences boiling point and vapor density. |
| Appearance | Colorless to pale yellow liquid or semi-solid.[6][7] | Visual cue for purity; darkening can indicate decomposition. |
| Boiling Point (Atm.) | High (estimated >300 °C); literature values are sparse. | Atmospheric distillation is not feasible due to thermal decomposition risk. Vacuum distillation is mandatory.[8] |
| Thermal Stability | Moderate. Susceptible to two primary degradation pathways: 1. Acid-catalyzed hydrolysis of the dioxolane (ketal) ring, especially with trace moisture. 2. Oxidation of the phenolic group at high temperatures. | Distillation temperature must be kept as low as possible. The crude material should be neutralized and thoroughly dried before distillation. |
Anticipated Impurities: The synthesis of this compound typically involves the acid-catalyzed reaction of vanillin with propylene glycol.[1] Therefore, crude material may contain:
-
Unreacted vanillin
-
Excess propylene glycol
-
Residual acid catalyst (e.g., p-toluenesulfonic acid)
-
Water (from the reaction or workup)
-
Oligomeric byproducts
These impurities, particularly residual acid and water, can catalyze decomposition at elevated temperatures, making their removal or neutralization prior to distillation essential.
Troubleshooting Guide: Common Distillation Issues
This section addresses specific problems encountered during the vacuum distillation of this compound in a question-and-answer format.
Q1: My system won't achieve the target vacuum, or the pressure keeps fluctuating. What's wrong?
A1: This is the most common issue in vacuum distillation and almost always points to leaks in the system or an inadequate vacuum source.
-
Causality: A vacuum is a pressure differential. Any opening, however small, allows atmospheric gas to enter, raising the system pressure. Fluctuations can also be caused by an unstable vacuum source (like a water aspirator with varying water flow) or by the outgassing of volatile impurities from the crude mixture.[8]
-
Troubleshooting Steps:
-
Check All Joints: Ensure every ground-glass joint is properly sealed with a suitable vacuum grease. All joints must be greased for the system to hold a deep vacuum.[9][10]
-
Inspect Glassware: Before assembly, meticulously inspect every piece of glassware for star cracks or hairline fractures, which can fail under vacuum and cause a dangerous implosion.[9][10]
-
Verify Tubing: Use only thick-walled vacuum tubing. Standard thin-walled tubing will collapse under reduced pressure.[10]
-
Secure the Vacuum Trap: Ensure the vacuum trap is properly sealed and cooled (e.g., with a dry ice/acetone slurry) to prevent volatile materials from contaminating the pump.
-
Test the Pump: Disconnect the pump from the apparatus and connect it directly to a vacuum gauge (e.g., a McLeod gauge) to confirm it can reach the desired pressure.
-
Q2: The material in the distillation flask is turning dark brown or black, and the vacuum pressure is rising.
A2: This is a clear sign of thermal decomposition. The goal is to distill the compound, not "crack" it.
-
Causality: The combination of high temperature and potential trace impurities (acid, water) is likely breaking down the molecule.[11] The generation of non-condensable gaseous byproducts from decomposition will cause the system pressure to rise.[12] The phenolic moiety is also prone to air oxidation at high temperatures, which can contribute to color formation.
-
Preventative & Corrective Actions:
-
Lower the Heat: Immediately reduce the heating mantle temperature.
-
Improve the Vacuum: A lower pressure will decrease the required boiling temperature.[8] Re-check the entire system for leaks as described in Q1.
-
Pre-treat the Crude Material: Before the next attempt, wash the crude material with a dilute sodium bicarbonate solution to neutralize any residual acid catalyst, followed by a water wash and a brine wash. Dry the material thoroughly with a drying agent like anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Use a Lower Temperature Heating Source: A water or oil bath provides more uniform and controllable heating than a heating mantle, reducing the risk of localized overheating.
-
Q3: The liquid in the distillation flask is bumping violently, even throwing liquid into the condenser.
A3: This is caused by superheating of the liquid followed by sudden, uncontrolled boiling. It is a significant risk in vacuum distillation.
-
Causality: Under vacuum, there are fewer dissolved gas nuclei to initiate smooth boiling. Boiling stones are ineffective because the trapped air within their pores is rapidly removed by the vacuum, rendering them useless.[9]
-
The Essential Solution:
-
Use Vigorous Magnetic Stirring: A stir bar is mandatory.[9] The vortex created by rapid stirring provides a large surface area for smooth evaporation and breaks up large bubbles before they can erupt. Ensure the stir bar is of an appropriate size for the flask and the stir plate is powerful enough to maintain rapid stirring in the viscous liquid.
-
Avoid Overfilling the Flask: The distillation flask should be no more than two-thirds full to provide headspace for vapor and prevent splashing.[10]
-
Q4: The distillation is extremely slow, or nothing is distilling over despite a high pot temperature and good vacuum.
A4: This points to an issue with heat transfer or an incorrect setup.
-
Causality: For distillation to occur, vapor must reach the condenser. Insufficient heating or excessive heat loss from the apparatus can prevent this.
-
Troubleshooting Steps:
-
Insulate the Apparatus: Wrap the distillation flask (above the liquid line) and the distillation head/Claisen adapter with glass wool or aluminum foil.[9] This minimizes heat loss to the environment and ensures the vapor stays hot enough to travel to the condenser.
-
Check Thermometer Placement: The top of the thermometer bulb must be level with the bottom of the side-arm leading to the condenser. If it's too high, the vapor will not reach it, and the measured temperature will be artificially low. If it's too low, the reading will not reflect the true vapor temperature of the distilling liquid.
-
Ensure Adequate Heating: Confirm your heating bath is at the correct temperature and making good contact with the distillation flask.
-
Frequently Asked Questions (FAQs)
-
What is the target vacuum pressure and temperature for this distillation?
-
The ideal pressure is typically between 0.1 and 1.0 mmHg (Torr). A high-quality vacuum pump is required. The boiling point must be determined experimentally or estimated. Using a nomograph, a compound with an atmospheric boiling point of ~350°C would be expected to boil in the 130-160°C range at 1 mmHg. Always start with a lower temperature and gradually increase it while observing for distillation.
-
-
How can I tell when the pure product is distilling?
-
After any low-boiling impurities (forerun) are removed, the vapor temperature registered on the thermometer will rise and then stabilize. This stable temperature reading, corresponding to a stable vacuum pressure, indicates that a pure fraction is distilling over.[9] Collect this fraction in a separate receiving flask.
-
-
What are the most critical safety precautions?
-
Implosion Hazard: Always assume glassware under vacuum can fail. Use a blast shield and wear safety glasses and a face shield at all times. Do not work alone.
-
Proper Shutdown: Cool the distillation flask to room temperature before venting the system to atmospheric pressure. Then, vent the system before turning off the vacuum pump to prevent back-suction of pump oil or aspirator water.[9]
-
Hot Surfaces: Heating baths can reach high temperatures. Handle with appropriate thermal gloves.
-
Visual Schematics
Experimental Workflow Diagram
Caption: Standard apparatus for vacuum distillation.
Standard Operating Protocol
This protocol assumes the crude material has been neutralized and dried as described in the troubleshooting section.
-
Apparatus Assembly:
-
Select a round-bottom flask of appropriate size (e.g., 500 mL flask for 250-300 mL of crude oil). Add a large magnetic stir bar.
-
Assemble the glassware as shown in the diagram above. A Claisen adapter is recommended to prevent bumping material from reaching the condenser. [9] * Lightly grease all ground-glass joints with a high-vacuum silicone or hydrocarbon grease.
-
Securely clamp the distilling flask and the receiving flask.
-
Connect the condenser to a cold water source, with water entering the lower inlet and exiting the upper outlet.
-
-
Distillation Procedure:
-
Begin vigorous magnetic stirring.
-
Turn on the vacuum pump and allow the system to evacuate fully. The pressure should drop to below 1 mmHg and remain stable.
-
Once the vacuum is stable, slowly raise the pre-heated oil bath to the distilling flask.
-
Increase the bath temperature gradually. Observe the mixture for signs of boiling and the distillation head for condensation.
-
A small amount of low-boiling forerun (e.g., residual solvent or water) may distill first at a low temperature. Collect this in the initial receiving flask and, if necessary, switch to a new flask for the main fraction without breaking the vacuum (using a "cow" or "pig" style adapter is ideal for this).
-
The main product will begin to distill when the vapor temperature at the distillation head rises and stabilizes. Record this temperature and the corresponding pressure.
-
Continue collecting the main fraction as long as the temperature and pressure remain constant.
-
-
System Shutdown:
-
When the distillation rate slows significantly or the pot residue begins to darken, lower and remove the heating bath.
-
Allow the entire apparatus to cool to room temperature while still under vacuum.
-
Slowly and carefully vent the system by opening a stopcock or removing the vacuum tubing from the adapter. You should hear a gentle hiss of air entering.
-
Once the system is at atmospheric pressure, turn off the vacuum pump.
-
Turn off the condenser water and disassemble the apparatus.
-
References
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 68527-74-2). Retrieved from [Link]
-
Pressure Control Solutions. (2019, November 11). Vacuum Distillation issues?. Retrieved from [Link]
- Google Patents. (n.d.). Purification of Phenol.
-
Chemistry LibreTexts. (2022, April 7). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Retrieved from [Link]
-
Armstrong, J. L., White, J. M., & Langell, M. (n.d.). Thermal decomposition reactions of acetaldehyde and acetone on Si(100). UNL Digital Commons. Retrieved from [Link]
-
KLM Technology Group. (n.d.). Resolving Process Distillation Equipment Problems. Retrieved from [Link]
-
MDPI. (n.d.). Processing of Distillery Stillage to Recover Phenolic Compounds with Ultrasound-Assisted and Microwave-Assisted Extractions. Retrieved from [Link]
-
Atlantis Press. (2021, April 22). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Retrieved from [Link]
-
Chemistry For Everyone. (2025, November 10). What Common Problems Do Distillation Columns Have?. Retrieved from [Link]
- Google Patents. (n.d.). US5064507A - Distillation process for recovery of high purity phenol.
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Distillation at Reduced Pressures. Retrieved from [Link]
-
Cheresources.com Community. (2008, May 29). Vacuum Column Troubleshooting. Retrieved from [Link]
-
FoodData Central. (2010, April 8). Showing Compound this compound (FDB015056). Retrieved from [Link]
-
Triveni Interchem Pvt. Ltd. (n.d.). 2- Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol. Retrieved from [Link]
Sources
- 1. This compound | 68527-74-2 | Benchchem [benchchem.com]
- 2. Buy this compound | 68527-74-2 [smolecule.com]
- 3. Showing Compound this compound (FDB015056) - FooDB [foodb.ca]
- 4. This compound (CAS 68527-74-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. This compound Supplier India [chemicalbull.com]
- 6. tradeindia.com [tradeindia.com]
- 7. This compound | 68527-74-2 [sigmaaldrich.com]
- 8. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Purification [chem.rochester.edu]
- 11. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 12. Vacuum Column Troubleshooting - Refining, Hydrocarbons, Oil, and Gas - Cheresources.com Community [cheresources.com]
Technical Support Center: Analysis of Vanillin 1,2-Propylene Glycol Acetal
Welcome to the technical support center for the analysis of Vanillin 1,2-propylene glycol acetal (VPGA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the analysis of this common flavor and fragrance ingredient. Here, we address specific issues you may encounter during your experiments in a comprehensive question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Chromatographic Challenges: Peak Splitting and Unresolved Isomers
Question: Why am I observing multiple, often poorly resolved, peaks for what should be a single compound (Vanillin 1,2-propylene glycol acetal) in my GC or HPLC chromatogram?
Answer: This is a common and expected observation due to the stereochemistry of the molecule. Vanillin 1,2-propylene glycol acetal has two chiral centers, which results in the formation of four diastereoisomers. These are typically observed as two sets of enantiomeric pairs: cis (RS/SR) and trans (RR/SS).[1] These diastereomers have different physical properties and will interact differently with the stationary phase of your chromatographic column, leading to multiple peaks.
Troubleshooting Guide: Improving Diastereomer Separation
-
Gas Chromatography (GC):
-
Column Selection: A non-polar column, such as one with a polydimethylsiloxane stationary phase, can often provide some separation.[2] However, for baseline resolution, a more polar column (e.g., a wax column) or a chiral column may be necessary.
-
Temperature Program: A slow and optimized temperature ramp is crucial. A lower starting temperature and a slower ramp rate can enhance the separation of the diastereomers.
-
Injector Temperature: While a higher temperature ensures complete volatilization, it can also cause degradation. It's a balancing act; start with a temperature around 250°C and optimize as needed.[]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column Selection: Reversed-phase columns (C18, C8) are commonly used. For better separation of these closely related isomers, consider a column with a different selectivity, such as a phenyl-hexyl or a chiral stationary phase.
-
Mobile Phase Optimization: Isocratic elution with a well-optimized mobile phase (e.g., methanol/water or acetonitrile/water) is a good starting point. Gradient elution may be required for complex matrices. Experiment with different solvent ratios and the addition of small amounts of modifiers like formic acid to improve peak shape and resolution.
-
Analyte Stability and Degradation
Question: I am seeing a peak for vanillin in my sample, even though I only started with Vanillin 1,2-propylene glycol acetal. Why is this happening?
Answer: Vanillin 1,2-propylene glycol acetal can hydrolyze back to its parent compounds, vanillin and 1,2-propylene glycol, under certain conditions. This is a reversible reaction that can be catalyzed by acid and accelerated by heat.[4] The presence of water in your sample or mobile phase can also drive this equilibrium back towards the starting materials.
Troubleshooting Guide: Minimizing Acetal Hydrolysis
-
Sample Preparation:
-
pH Control: Ensure your sample preparation and final sample solution are at a neutral or slightly alkaline pH. The acetal is more stable in alkaline conditions.[1][5]
-
Solvent Choice: Use dry solvents whenever possible to minimize water content.
-
Temperature: Avoid excessive heating during sample preparation. If heating is necessary, use the lowest effective temperature for the shortest possible time.
-
-
Analytical Conditions:
-
GC Inlet Temperature: As mentioned, a very high injector temperature can lead to thermal degradation. If you suspect on-column hydrolysis, try lowering the injector temperature.
-
HPLC Mobile Phase: Buffer your mobile phase to maintain a stable pH throughout the analysis. A neutral or slightly basic pH is preferable.
-
Mass Spectrometry (MS) Identification and Fragmentation
Question: What are the key mass fragments I should look for to confirm the identity of Vanillin 1,2-propylene glycol acetal in my GC-MS analysis?
Answer: The electron ionization (EI) mass spectrum of Vanillin 1,2-propylene glycol acetal will show a characteristic fragmentation pattern. While the molecular ion (M+) at m/z 210 may be weak or absent, you should look for key fragment ions that are diagnostic for the structure.[2][6]
Key Diagnostic Ions for Vanillin 1,2-Propylene Glycol Acetal:
| m/z | Fragment Identity | Significance |
| 151 | [M - C3H5O]+ | Loss of the propylene glycol-derived portion of the dioxolane ring. |
| 87 | [C4H7O2]+ | A signature ion for the 4-methyl-1,3-dioxolane ring.[2] |
| 59 | [C3H7O]+ | Another fragment characteristic of the propylene glycol moiety.[2] |
| 209 | [M-H]+ | Often observed as a result of the loss of a hydrogen atom.[6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Question: My ¹H NMR spectrum of Vanillin 1,2-propylene glycol acetal looks very complex. How can I interpret it?
Answer: The complexity of the ¹H NMR spectrum arises from the presence of the diastereomers.[4] Each diastereomer will have its own set of signals, leading to overlapping multiplets, especially in the regions corresponding to the protons on the dioxolane ring and the methyl group of the propylene glycol moiety.
Troubleshooting and Interpretation Guide for NMR Analysis
-
Higher Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 500 MHz or higher) will provide better signal dispersion and simplify interpretation.
-
2D NMR Techniques:
-
COSY (Correlation Spectroscopy): This will help you identify which protons are coupled to each other, allowing you to trace the spin systems of each diastereomer.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, aiding in the assignment of both ¹H and ¹³C spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): This will reveal long-range couplings between protons and carbons, which is invaluable for confirming the overall structure and the connectivity of the different fragments.
-
-
Reference Spectra: Compare your acquired spectra with literature data or database entries for Vanillin 1,2-propylene glycol acetal.[6][7]
Experimental Protocols
Protocol 1: GC-MS Analysis of Vanillin 1,2-Propylene Glycol Acetal
This protocol provides a starting point for the analysis. Optimization may be required based on your specific instrument and sample matrix.
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., methanol or ethyl acetate) to a final concentration of approximately 10-100 µg/mL.
-
GC-MS System:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar (e.g., DB-5ms) or mid-polar (e.g., DB-17ms) capillary column.
-
Injector: Split/splitless injector at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Visualizations
Caption: Troubleshooting logic for GC-MS analysis of VPGA.
References
- Eurofins USA. (2024). Webinar: GC-MS Techniques for Troubleshooting Off-Flavor, Off-Odor, and Flavor Scalping in Foods, Beverage.
- Lab Manager. (2018). The Challenges of Analyzing Flavors in Foods.
- Research and Reviews. (2024). Analysis of Flavour Compounds through Gas Chromatography-Mass Spectrometry.
- ResearchGate. (n.d.). Mass spectra of acetylated vanillin detected at a retention time of....
- The Good Scents Company. (n.d.). vanillin propylene glycol acetal, 68527-74-2.
- Google Patents. (n.d.). US8236970B2 - Vanillin acetals.
- ACS Publications. (n.d.). Mass Spectrometry of the Acetal Derivatives of....
- Celanese. (n.d.). Processing and Troubleshooting Guide.
- National Institutes of Health. (2018). Formation of flavorant–propylene Glycol Adducts With Novel Toxicological Properties in Chemically Unstable E-Cigarette Liquids.
- Eureka | Patsnap. (n.d.). Production method of vanillin-1,2-propylene glycol acetal.
- Eureka | Patsnap. (n.d.). Preparation method of vanillin-1,2-propylene glycol acetal.
- Phenomenex. (2014). TROUBLESHOOTING GUIDE.
- Google Patents. (n.d.). A kind of preparation method of Ethyl vanillin 1,2- propylene glycol acetals.
- NFDI4Chem Search Service. (n.d.). Vanillin acetate; LC-ESI-QTOF; MS2 - Dataset.
- Google Patents. (n.d.). CN108047188B - Production method of vanillin-1, 2-propanediol acetal.
- Chemical Bull. (2024). Functionality Of Vanillin Propylene Glycol Acetal.
- National Institute of Standards and Technology. (n.d.). Vanillin propylene glycol acetal - the NIST WebBook.
- National Institutes of Health. (n.d.). Vanillin propylene glycol acetal | C11H14O4 | CID 109455 - PubChem.
- YouTube. (2023). Part 1 GC MS Techniques for Troubleshooting Off Flavor, Off Odor & Flavor Scalping Foods & Beverages.
- PubMed Central. (2021). Recent trends in the chromatographic analysis of volatile flavor and fragrance compounds: Annual review 2020.
- (n.d.). MS/MS spectrum (a) and fragmentation pathway (b) of vanillin.
- ChemicalBook. (n.d.). Vanillin(121-33-5) 1H NMR spectrum.
- SpectraBase. (n.d.). Vanillin propylene glycol acetal - Optional[13C NMR] - Chemical Shifts.
- BOC Sciences. (n.d.). CAS 68527-74-2 Vanillin propylene glycol acetal.
- National Institutes of Health. (n.d.). Kinetics of Aldehyde Flavorant-Acetal Formation in E-Liquids with Different E-Cigarette Solvents and Common Additives Studied by 1H NMR Spectroscopy - PMC.
- National Institute of Standards and Technology. (n.d.). Vanillin propylene glycol acetal - the NIST WebBook.
- FEMA. (n.d.). VANILLIN PROPYLENE GLYCOL ACETAL.
- ResearchGate. (n.d.). 1 H NMR spectrum of 2 mM vanillin in D 2 O..
- (n.d.). Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns.
- Bedoukian Research. (n.d.). Vanillin Propylene Glycol Acetal (BRI #830).
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Preventing discoloration of "2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol"
Technical Support Center: 2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol
Introduction: The Challenge of Color Stability
Welcome to the technical support guide for this compound (CAS No. 68527-74-2), also known as Vanillin Propylene Glycol Acetal (VPGA).[1][2] This versatile aromatic molecule is prized in the flavor and fragrance industries for its complex creamy, woody, and vanilla-like notes.[1][3] However, its unique structure, containing both a phenolic hydroxyl group and an acid-sensitive acetal, presents specific stability challenges.
Discoloration—typically a shift to a yellow or brown hue—is a primary concern for researchers, as it indicates chemical degradation and potential deviation from experimental specifications. This guide provides an in-depth understanding of the underlying chemical mechanisms causing discoloration and offers robust, field-proven protocols for prevention, troubleshooting, and remediation.
Part 1: The Chemistry of Discoloration
Understanding the molecular structure is key to preventing its degradation. The compound features two primary functional groups susceptible to degradation under different conditions: a phenol and a cyclic acetal .
Caption: Key functional groups on the this compound molecule.
Mechanism 1: Oxidation of the Phenolic Group
The most common cause of discoloration is the oxidation of the phenolic hydroxyl (-OH) group. Phenols are potent antioxidants precisely because they readily donate a hydrogen atom from their hydroxyl group to neutralize free radicals.[4][5][6] This process, however, transforms the phenol into a phenoxy radical, which can then be converted into highly colored quinone-type structures.[2][7]
This oxidative degradation is accelerated by several factors:
-
Atmospheric Oxygen: The primary oxidant responsible for degradation.[8]
-
Light (Photolysis): UV radiation provides the activation energy for radical formation.[8][9]
-
Elevated Temperatures: Increases the rate of all chemical reactions, including oxidation.[8]
-
Trace Metal Ions: Metal ions (e.g., Fe³⁺, Cu²⁺) can catalytically promote phenol oxidation.
-
Basic pH: A basic environment deprotonates the phenol to form a phenoxide ion, which is significantly more susceptible to oxidation than the neutral phenol.
Mechanism 2: Hydrolysis of the Acetal Group
The 1,3-dioxolane ring is a cyclic acetal. Acetals are exceptionally stable under neutral and basic conditions but are highly susceptible to hydrolysis under acidic conditions.[10][11][12][13] Exposure to even trace amounts of acid can catalyze the cleavage of the acetal ring, regenerating the parent compounds: vanillin and propylene glycol. The newly exposed aldehyde group on vanillin is itself prone to oxidation, contributing to further color formation and impurity generation.
Caption: Primary degradation pathways leading to discoloration.
Part 2: Prevention: Best Practices for Storage & Handling
Proactive prevention is the most effective strategy. The following protocols are designed to mitigate the risks of both oxidation and hydrolysis.
Recommended Storage Conditions
Adherence to strict storage protocols is critical for maintaining the long-term stability and purity of the compound.
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Displaces oxygen to prevent oxidation of the phenol group.[14] |
| Temperature | 2–8°C | Slows the rate of potential degradation reactions.[15] |
| Light | Amber glass vial or opaque container | Protects the compound from photo-oxidation.[8] |
| Container | Clean, dry, borosilicate glass | Prevents contamination from residual metals, acids, or bases. |
| Sealing | Tightly sealed cap with PTFE liner | Ensures an airtight seal to prevent ingress of atmospheric oxygen and moisture.[16] |
Protocol 2.1: Standard Operating Procedure for Handling
This compound is classified as air-sensitive. All manipulations should be performed with the goal of minimizing exposure to atmospheric oxygen.[8]
Objective: To transfer an aliquot of the compound from its storage container to a reaction vessel without compromising purity.
Materials:
-
Glove box or Schlenk line with a supply of dry, inert gas (Nitrogen or Argon).
-
Syringes and needles, oven-dried and cooled under inert gas.
-
Storage vial of this compound.
-
Receiving vessel (e.g., round-bottom flask), oven-dried and under inert atmosphere.
Procedure:
-
Prepare Workspace: Ensure the glove box has a low oxygen (<10 ppm) and moisture (<1 ppm) environment. If using a Schlenk line, ensure all glassware is properly dried and purged.
-
Equilibrate Temperature: Allow the sealed vial of the compound to warm to ambient temperature inside the glove box or antechamber before opening. This prevents condensation of moisture onto the cold compound.
-
Inert Gas Purge: If using a Schlenk line, pierce the vial's septum with a needle connected to the inert gas manifold to create a slight positive pressure. Use a second needle as an outlet.
-
Transfer: Use a clean, dry syringe to pierce the septum and draw the desired volume of liquid.
-
Dispense: Immediately transfer the liquid into the prepared, inerted receiving vessel.
-
Reseal and Store: Securely cap the stock vial. Before removing from the glove box, consider wrapping the cap and neck with Parafilm® as an extra precaution. Return the vial to refrigerated storage (2–8°C).
Part 3: Troubleshooting Guide & FAQs
Even with careful handling, issues can arise. This section provides a logical framework for diagnosing and resolving discoloration.
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- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Optimization of Reaction Conditions for Vanillin 1,2-Propylene Glycol Acetal
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and optimization of Vanillin 1,2-Propylene Glycol Acetal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this common yet nuanced acetalization reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, enabling you to troubleshoot and optimize your synthesis effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis of Vanillin 1,2-Propylene Glycol Acetal.
Q1: What is the reaction mechanism for the formation of Vanillin 1,2-Propylene Glycol Acetal?
The formation of Vanillin 1,2-Propylene Glycol Acetal is a classic example of an acid-catalyzed nucleophilic addition-elimination reaction, specifically an acetalization.[1][2] The mechanism proceeds in several reversible steps:
-
Protonation of the Carbonyl: The acid catalyst (H⁺) protonates the carbonyl oxygen of vanillin, making the carbonyl carbon significantly more electrophilic.
-
Nucleophilic Attack: A hydroxyl group from 1,2-propylene glycol acts as a nucleophile, attacking the activated carbonyl carbon.
-
Hemiacetal Formation: A proton transfer results in the formation of a hemiacetal intermediate.[2]
-
Protonation and Water Elimination: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (H₂O). The departure of water creates a resonance-stabilized carbocation.
-
Ring Closure: The second hydroxyl group of the 1,2-propylene glycol molecule attacks the carbocation in an intramolecular fashion, forming the five-membered dioxolane ring.
-
Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the final product, Vanillin 1,2-Propylene Glycol Acetal.[3]
Because the entire process is reversible, the removal of water is critical to drive the reaction to completion.[2]
Q2: What are the crucial parameters to control for a successful synthesis?
Success in this synthesis hinges on controlling four key parameters:
-
Anhydrous Conditions: The reaction is an equilibrium that produces water. According to Le Chatelier's principle, the presence of water in the reaction mixture will inhibit forward progress and can hydrolyze the product back to the starting materials. It is critical to start with dry reagents and glassware, and actively remove water as it is formed.[4][5] Some industrial methods specify a water content below 500 ppm in the reaction kettle.[4][5]
-
Catalyst Choice and Concentration: An acid catalyst is non-negotiable for this reaction to proceed at a reasonable rate.[6] The type and amount of catalyst will significantly impact reaction time and yield.
-
Temperature: The reaction temperature affects the rate of both the forward reaction and potential side reactions. Optimal temperatures are typically high enough to facilitate the reaction and water removal without causing degradation of the reactants or product.[7]
-
Stoichiometry: The molar ratio of 1,2-propylene glycol to vanillin is a key optimization parameter. Using an excess of the diol can help shift the equilibrium towards the product.[8]
Q3: Which type of acid catalyst is most effective?
Both homogeneous and heterogeneous acid catalysts are effective. The choice often depends on the desired scale, workup procedure, and cost.
-
Homogeneous Catalysts: Mineral acids like sulfuric acid and phosphoric acid, as well as organic acids like p-toluenesulfonic acid (p-TSA), are commonly used.[4][7] They are effective but require a neutralization step during workup. A composite catalyst formed from phosphoric acid and acetic anhydride has been reported to give yields as high as 98%.[8][9][10]
-
Heterogeneous Catalysts: Solid acid catalysts such as acidic ion-exchange resins or zeolites offer a significant advantage in terms of purification.[11][12] They can be removed by simple filtration, eliminating the need for a neutralization and washing sequence, which simplifies the workup and aligns with green chemistry principles.[6]
Q4: Is a solvent necessary for this reaction?
A solvent is not strictly necessary but can be highly beneficial.
-
Solvent-Free Approach: Performing the reaction neat (without solvent) is possible and is considered environmentally friendly as it avoids the use of organic solvents.[4][5] In this setup, water is typically removed by applying a vacuum.[4]
-
Solvent-Based Approach: Using an inert, water-immiscible solvent like toluene allows for the azeotropic removal of water using a Dean-Stark apparatus.[7][8] This is a very effective method for continuously driving the reaction forward and is common in laboratory and industrial settings.[7]
Q5: How can I monitor the reaction progress?
Reaction progress can be monitored by tracking the disappearance of the vanillin starting material. Techniques like Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) are suitable. GC is particularly effective for this analysis, allowing for the quantification of vanillin, the acetal product, and any potential byproducts.[4]
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis.
Q: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A: Low yield is the most common issue and almost always traces back to the reversible nature of the acetalization reaction.
-
Cause 1: Presence of Water: This is the primary culprit. Water from wet reagents, solvents, glassware, or atmospheric moisture will push the equilibrium back towards the starting materials.
-
Solution: Ensure all glassware is oven-dried. Use anhydrous 1,2-propylene glycol and solvents. If using a solvent-based system with a Dean-Stark trap, ensure it is functioning correctly and that the azeotrope is refluxing. For solvent-free systems, ensure your vacuum is adequate to remove water at the reaction temperature.[4][5]
-
-
Cause 2: Inefficient Water Removal: Even with dry starting materials, the water produced during the reaction must be removed.
-
Solution: For solvent-based reactions, confirm your solvent (e.g., toluene) is forming an azeotrope with water at the reaction temperature. For vacuum methods, ensure the pressure is low enough (e.g., 40-200 Pa) and the temperature high enough for efficient water distillation.[4]
-
-
Cause 3: Insufficient or Inactive Catalyst: The catalyst is essential for the reaction to proceed.
-
Solution: Ensure the correct catalytic amount is added (typically 0.01-0.1% of vanillin mass for simple acids).[4] If using an older bottle of p-TSA, it may have absorbed water; use fresh catalyst. For heterogeneous catalysts, ensure they have not been deactivated from previous use.
-
-
Cause 4: Suboptimal Temperature: If the temperature is too low, the reaction rate will be very slow.
-
Cause 5: Losses During Workup: Product can be lost during neutralization, washing, and extraction steps.
-
Solution: After neutralizing the acid catalyst, ensure thorough extraction from the aqueous layer. Minimize transfers between flasks. Be cautious during distillation to avoid loss of product.
-
Q: The final product is dark or discolored. What causes this and how can it be prevented?
A: Vanillin and its derivatives contain a phenolic hydroxyl group, which is susceptible to oxidation, leading to colored impurities.
-
Cause 1: Oxidation: Exposure to air at high temperatures can cause oxidation.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). This is particularly important if the reaction is running for an extended period at high temperatures.
-
-
Cause 2: Catalyst-Induced Degradation: Highly acidic conditions at elevated temperatures can sometimes lead to side reactions and the formation of polymeric materials.
-
Solution: Use the minimum effective amount of catalyst. Consider switching to a milder or heterogeneous catalyst that can be easily removed before distillation.[11]
-
-
Cause 3: Contamination with Iron: Vanillin 1,2-propylene glycol acetal is known to discolor when it comes into contact with iron.[4]
-
Solution: Use glass-lined reactors or ensure that any stainless steel components are of a resistant grade. Avoid using iron spatulas or equipment.
-
Q: I am having difficulty removing the unreacted 1,2-propylene glycol. What is the best method?
A: 1,2-Propylene glycol has a relatively high boiling point (188.2 °C), which can make its removal challenging.
-
Solution: Vacuum Distillation. This is the most effective method. After neutralizing and washing the reaction mixture, the unreacted 1,2-propylene glycol can be distilled off under reduced pressure.[4] Once the excess diol is removed, the product itself can be purified by further vacuum distillation at a higher temperature (e.g., 155-200°C at 40-200 Pa).[4] A good vacuum pump and a fractionating column can significantly improve the separation.
Q: The reaction seems to stall and does not go to completion. Why is this happening?
A: A stalled reaction indicates that the system has reached equilibrium and the forward reaction rate is equal to the reverse reaction rate.
-
Cause: Insufficient Driving Force. The equilibrium is not being sufficiently shifted towards the products.
-
Solution: The most effective solution is to improve water removal.[2][4] Check your Dean-Stark trap or vacuum system. You can also try increasing the excess of 1,2-propylene glycol (e.g., from 1.5 equivalents to 3 equivalents) to push the equilibrium forward via mass action. Finally, confirm your catalyst is still active, as some catalysts can degrade over long reaction times at high temperatures.
-
Section 3: Protocols and Data
Table 1: Summary of Typical Reaction Conditions
| Parameter | Solvent-Free Method | Solvent-Based (Toluene) Method | Reference(s) |
| Vanillin:PG Ratio (w/w) | 1:1.5 to 1:4 | 1:1.5 (molar ratio 1:2) | [4][10] |
| Catalyst | Sulfuric Acid, Phosphoric Acid | p-TSA, Phosphoric Acid/Acetic Anhydride | [4][7][8] |
| Catalyst Loading | 0.01 - 0.1% (of vanillin mass) | 0.5 - 5% (of vanillin mass) | [4][7] |
| Temperature | 155 - 200 °C | 110 °C (Reflux) | [4][8] |
| Pressure | Vacuum (e.g., 40 - 700 Pa) | Atmospheric | [4][8] |
| Water Removal | Reduced Pressure Distillation | Dean-Stark Azeotropic Distillation | [4][7] |
| Reaction Time | 3 - 8 hours | 18 - 24 hours | [4][8] |
Protocol 1: Solvent-Free Synthesis via Vacuum Distillation
This protocol is adapted from environmentally friendly industrial methods.[4][5]
-
Preparation: Ensure a reaction flask and distillation setup are thoroughly oven-dried to remove all traces of water. The water content in the system should be below 500 ppm.[4]
-
Charging Reactants: To the reaction flask, add vanillin (1.0 eq) and 1,2-propylene glycol (e.g., 2.0 eq). The purity of the vanillin and 1,2-propylene glycol should be >99%.[4]
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid or phosphoric acid (e.g., 0.05% of the vanillin mass) and stir to ensure homogeneity.[4]
-
Reaction: Begin stirring and apply vacuum to the system (e.g., 700 Pa). Heat the mixture to the desired temperature (e.g., 160°C). Water will begin to distill off.[4]
-
Monitoring: Monitor the reaction by GC until the vanillin is consumed (typically 3-8 hours).[4]
-
Neutralization: Cool the reaction mixture to below 80°C. Slowly add a sufficient amount of a basic substance (e.g., sodium carbonate solution) to neutralize the acid catalyst to a neutral pH.[4]
-
Purification: a. Perform a vacuum distillation to recover the unreacted 1,2-propylene glycol. b. Increase the vacuum and/or temperature to distill the final product, Vanillin 1,2-propylene glycol acetal (distillation temperature ~155-200°C at 40-200 Pa).[4]
Protocol 2: Solvent-Based Synthesis using a Dean-Stark Trap
This protocol is a classic laboratory method for acetalization.[7][8]
-
Preparation: Set up an oven-dried round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.
-
Charging Reactants: To the flask, add vanillin (1.0 eq), 1,2-propylene glycol (1.5-2.0 eq), p-toluenesulfonic acid monohydrate (p-TSA, 0.01-0.05 eq), and toluene (enough to fill the flask to about half its volume).
-
Reaction: Heat the mixture to reflux (~110°C). The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected in the trap (typically 18-24 hours).[8]
-
Monitoring: Monitor the reaction by TLC or GC until the vanillin starting material is no longer visible.
-
Workup: a. Cool the reaction mixture to room temperature. b. Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the p-TSA, followed by a wash with saturated brine.[9] c. Separate the organic layer and dry it over anhydrous sodium sulfate. d. Filter off the drying agent and remove the toluene solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation as described in Protocol 1.
Section 4: Visual Guides
Diagram 1: Reaction Mechanism```dot
Caption: Systematic workflow for reaction optimization.
Diagram 3: Troubleshooting Decision Tree for Low Yield
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- 8. CN104370875B - A kind of preparation method of Ethyl vanillin 1,2- propylene glycol acetals - Google Patents [patents.google.com]
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- 10. ETHYL VANILLIN PROPYLENE GLYCOL ACETAL synthesis - chemicalbook [chemicalbook.com]
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in 2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol Synthesis
Welcome to the technical support guide for the synthesis of 2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol, also known as Vanillin Propylene Glycol Acetal. This document serves as a specialized resource for researchers, chemists, and process development professionals encountering challenges with catalyst performance during this critical acetalization reaction. Our goal is to provide field-proven insights and actionable troubleshooting strategies grounded in established catalytic science.
The acid-catalyzed reaction between vanillin and 1,2-propanediol is an elegant and efficient method for producing a stable flavor and fragrance ingredient.[1][2] However, the catalyst, whether homogeneous or heterogeneous, is the heart of this transformation, and its gradual or abrupt loss of activity can lead to decreased yields, slower reaction times, and process inefficiencies. This guide is structured in a question-and-answer format to directly address the most common issues related to catalyst deactivation.
Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction yield is decreasing with each catalyst reuse, and reaction times are getting longer. What's happening?
A gradual loss of performance is a classic symptom of catalyst deactivation. This means your catalyst is losing its ability to efficiently facilitate the reaction. Deactivation is rarely a single event but rather a combination of physical and chemical changes occurring at the catalyst's active sites. The primary mechanisms can be broadly categorized into four groups: poisoning, fouling (or coking), thermal degradation, and leaching.[3][4] Understanding which of these is occurring is the first step toward a solution.
The following diagram illustrates a logical workflow for diagnosing the root cause of deactivation.
Caption: Troubleshooting workflow for catalyst deactivation.
Q2: What are the specific ways a catalyst can deactivate in this vanillin acetalization reaction?
In the context of converting vanillin to its propylene glycol acetal, the acidic environment and organic nature of the reactants create specific vulnerabilities for the catalyst.
-
Poisoning: This occurs when molecules bind strongly (chemisorb) to the catalyst's active sites, rendering them inaccessible to the reactants.[3][5]
-
Causality: In this synthesis, water is a potential reversible poison. As a product of the reaction, its presence can shift the equilibrium backward, but excess water in the starting materials can also compete with the reactants for adsorption onto the acid sites.[6] Patents for this process specifically highlight the need to minimize water content to below 500 ppm.[7][8] Basic impurities (e.g., nitrogen-containing compounds from biomass-derived vanillin) can irreversibly neutralize the acid sites.[3]
-
-
Fouling (Coking): This is the physical blockage of active sites and pores by deposits.[5][9]
-
Causality: Vanillin and its derivatives can undergo side reactions like oligomerization or polymerization under acidic conditions, especially at higher temperatures. These heavier molecules, often called "humins" or "coke," deposit onto the catalyst surface and within its porous structure, creating a physical barrier that prevents reactants from reaching the active sites.[10][11][12]
-
-
Thermal Degradation (Sintering): This is an irreversible loss of catalytic surface area caused by exposure to excessive temperatures.[4][5]
-
Causality: For solid catalysts, high temperatures can cause the fine, highly dispersed active particles to migrate and agglomerate into larger, less active crystals. It can also lead to the collapse of the support's pore structure. While the typical reflux temperatures for this reaction may not be extreme, localized "hot spots" or improper temperature control during regeneration (calcination) can cause sintering.[5]
-
-
Leaching: This mechanism applies to solid-supported catalysts, where the active component dissolves into the reaction mixture.[5][13]
-
Causality: If the active acid sites (e.g., sulfonic acid groups on a resin or metal oxides on a support) are not robustly anchored, they can slowly detach and wash away with the product stream, leading to a permanent loss of activity.
-
Sources
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- 11. Deactivation Kinetics of Solid Acid Catalyst with Laterally Interacting Protons - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
Technical Support Center: By-product Identification in Vanillin 1,2-Propylene Glycol Acetal Synthesis
Welcome to the Technical Support Center for the synthesis of vanillin 1,2-propylene glycol acetal. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot by-product formation during this synthesis. Here, we delve into the causality behind experimental observations, providing scientifically grounded explanations and practical solutions to ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and purification of vanillin 1,2-propylene glycol acetal.
Question 1: My reaction mixture is turning a yellow or brown color. What is causing this discoloration?
Answer:
The development of a yellow or brown coloration in your reaction mixture is a common observation and can be attributed to several factors, primarily related to the stability of vanillin under acidic conditions and the presence of oxygen.
-
Acid-Catalyzed Degradation of Vanillin: Vanillin, a phenolic aldehyde, can be susceptible to degradation under acidic conditions, leading to the formation of colored impurities. The acidic catalyst used to promote acetal formation can also facilitate side reactions, especially at elevated temperatures.
-
Oxidation of Vanillin: Vanillin can be oxidized to form vanillic acid, and further coupling reactions can lead to the formation of colored polymeric materials. This process is exacerbated by the presence of air (oxygen) in the reaction vessel.
-
Formation of Divanillin: Vanillin can undergo oxidative coupling to form divanillin, a dimeric species that can contribute to discoloration. This reaction is often catalyzed by trace metal impurities and the presence of oxygen.
Troubleshooting:
-
Inert Atmosphere: To minimize oxidation, conduct the reaction under an inert atmosphere, such as nitrogen or argon.
-
Degassed Reagents: Use reagents that have been degassed to remove dissolved oxygen.
-
Temperature Control: Maintain the reaction temperature at the lowest effective level to minimize acid-catalyzed degradation.
-
Catalyst Choice and Concentration: Optimize the type and concentration of the acid catalyst. A milder acid or a lower concentration may be sufficient to promote acetalization without causing significant degradation.
Question 2: I am observing peaks in my GC-MS analysis that I cannot identify. What are the most likely by-products in this synthesis?
Answer:
Several by-products can form during the synthesis of vanillin 1,2-propylene glycol acetal. The most common ones, along with their likely mechanisms of formation, are outlined below.
Diagram of Potential By-Product Formation Pathways:
Technical Support Center: Stability of 2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol
Document ID: TSS-CHEM-4413-Rev1.0
Last Updated: January 20, 2026
Introduction for the Researcher
Welcome to the technical support guide for 2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol (CAS 68527-74-2), commonly known in the industry as Vanillin Propylene Glycol Acetal. This molecule is a valuable intermediate in organic synthesis and a widely used component in the flavor and fragrance industries due to its excellent stability in neutral to alkaline conditions and its ability to act as a controlled-release precursor to vanillin.[1][2][3]
However, the very nature of its chemical structure—specifically the cyclic acetal functional group—renders it susceptible to hydrolysis under acidic conditions.[4][5] This guide is designed for researchers, process chemists, and formulation scientists to understand, predict, and manage the stability of this compound. We will delve into the mechanism of degradation, provide practical troubleshooting advice for common experimental issues, and outline robust protocols for conducting stability and forced degradation studies.
Part 1: Frequently Asked Questions (FAQs) - First-Line Support
This section addresses the most common initial queries regarding the stability of Vanillin Propylene Glycol Acetal.
Q1: I've dissolved my sample of this compound, and subsequent analysis shows a new, unexpected compound. What is happening?
A: The most probable cause is acid-catalyzed hydrolysis. The 1,3-dioxolane ring is a cyclic acetal, which functions as a protecting group for the aldehyde group of vanillin.[5] Acetals are inherently unstable in the presence of acid and water, even in catalytic amounts. The acidic environment facilitates the cleavage of the acetal, reverting the compound to its parent aldehyde (vanillin) and diol (1,2-propanediol).[4][6]
Q2: What are the specific chemical products of this degradation?
A: The hydrolysis reaction yields two products:
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
1,2-Propanediol (Propylene Glycol)
The reaction is a direct reversal of the synthesis process where vanillin and 1,2-propanediol are condensed under acidic conditions to form the acetal.[1][7]
Q3: My process requires a pH of 5.5. Should I be concerned about stability?
A: Yes, you should proceed with caution. While the rate of hydrolysis is fastest in strongly acidic media (pH < 3), it can be significant even in mildly acidic conditions (pH 4-6), especially with elevated temperatures or extended processing times.[8][9] Acetals are generally considered stable in neutral to strongly basic environments.[5] We recommend conducting a preliminary stability study at your target pH and temperature to quantify the degradation rate.
Q4: How can I prevent or minimize degradation during my experiments or formulation work?
A: To maintain the integrity of the compound, consider the following strategies:
-
pH Control: Maintain the pH of your solution at 7.0 or above. Using a suitable buffer system (e.g., phosphate or borate buffers) is highly recommended.
-
Solvent Purity: Ensure all solvents are free from acidic impurities. Use high-purity or HPLC-grade solvents.
-
Temperature Management: If acidic conditions are unavoidable, perform the experimental step at the lowest possible temperature to slow the kinetics of the hydrolysis reaction.[9]
-
Limit Water Content: The hydrolysis reaction requires water. In organic synthesis, using anhydrous solvents and inert atmospheres can prevent degradation if trace acid is present.[5]
Part 2: In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving specific issues encountered during experimentation.
Logical Troubleshooting Workflow
The following diagram outlines the decision-making process when instability is suspected.
Caption: Troubleshooting logic for stability issues.
Issue 1: An unexpected peak with a shorter retention time appears in my reverse-phase HPLC chromatogram.
-
Plausible Cause: You are likely observing the formation of vanillin, which is more polar than its acetal precursor due to the free aldehyde and hydroxyl groups, and thus typically elutes earlier in reverse-phase chromatography.
-
Diagnostic Steps:
-
Co-injection: Prepare a sample of your degraded material and spike it with a pure vanillin standard. If your hypothesis is correct, the area of the suspect peak should increase without the appearance of a new peak.
-
LC-MS Analysis: Analyze the sample using LC-MS. The expected protonated molecular ion for the parent compound is [M+H]⁺ at m/z 211.1. The expected ion for vanillin is [M+H]⁺ at m/z 153.0.[10]
-
-
Corrective Actions:
-
Immediately measure the pH of your mobile phase, diluents, and any aqueous solutions used in sample preparation. A pH below 6.5 can cause on-instrument or in-vial degradation.
-
If your process requires acidic conditions, create a kinetic profile by taking samples over time to understand the rate of degradation. This allows you to define a maximum processing time before purity drops below an acceptable threshold.
-
Issue 2: My stock solution, which was initially a colorless or pale liquid, has developed a distinct yellow tint and a strong vanilla aroma.
-
Plausible Cause: This is a clear indicator of significant hydrolysis. Vanillin is a crystalline solid that is off-white to yellow and possesses a powerful, characteristic aroma.[3] The presence of both of these physical attributes strongly suggests that a substantial portion of the acetal has converted to vanillin.
-
Diagnostic Steps:
-
Quantify the extent of degradation using a validated analytical method, such as the HPLC protocol described below.
-
Check the pH of the stock solution. If it was prepared in an unbuffered aqueous solvent, absorption of atmospheric CO₂ can be sufficient to lower the pH over time and initiate slow hydrolysis.
-
-
Corrective Actions:
-
For long-term storage in solution, prepare the stock in a non-acidic, buffered solvent system (pH > 7.5) or a non-protic organic solvent.
-
Store solutions in tightly sealed containers, protected from light, and consider refrigeration to slow degradation kinetics.
-
Part 3: The Mechanism of Acid-Catalyzed Hydrolysis
Understanding the chemical pathway of degradation is crucial for rational process design. The hydrolysis of an acetal is a well-documented, multi-step process that is catalyzed by acid.[6][11]
-
Protonation: A hydronium ion (H₃O⁺) protonates one of the acetal's oxygen atoms, converting the alkoxy group into a good leaving group (an alcohol).
-
Carboxonium Ion Formation: The lone pair of electrons on the adjacent oxygen atom helps to push out the leaving group, forming a resonance-stabilized oxonium ion (also called a carboxonium ion). This step is often the rate-determining step of the reaction.[12]
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion.
-
Deprotonation: The newly added oxygen is deprotonated by a water molecule to form a hemiacetal intermediate.
-
Repeat and Release: Steps 1-4 are essentially repeated for the second alkoxy group, ultimately leading to the release of the second alcohol (in this case, the other end of the diol) and the formation of a protonated carbonyl group.
-
Final Deprotonation: The protonated carbonyl is deprotonated to yield the final aldehyde product (vanillin).
Degradation Pathway Diagram
Caption: Acid-catalyzed hydrolysis of the acetal.
Part 4: Experimental Protocols & Data
For drug development and quality control, it is essential to perform forced degradation studies to understand degradation pathways and develop stability-indicating analytical methods.[13][14][15]
Protocol 1: Forced Degradation Study - Acid Hydrolysis
This protocol is designed to intentionally degrade the compound to identify degradation products and establish an analytical method capable of separating them.
-
Objective: To achieve approximately 10-30% degradation of the parent compound under acidic stress to ensure that primary degradants are formed without secondary degradation.[13]
-
Materials:
-
This compound
-
HPLC-grade Acetonitrile and Water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Class A volumetric flasks, pipettes
-
Calibrated HPLC-UV system
-
-
Procedure:
-
Stock Solution: Prepare a 1.0 mg/mL stock solution of the compound in acetonitrile.
-
Stress Sample: In a 10 mL volumetric flask, add 1.0 mL of the stock solution. Add 1.0 mL of 0.1 M HCl. Dilute to volume with a 50:50 mixture of water and acetonitrile.
-
Control Sample: In a separate 10 mL flask, add 1.0 mL of the stock solution and dilute to volume with the 50:50 water:acetonitrile mixture.
-
Incubation: Place both flasks in a water bath at 60 °C.
-
Time Points: Withdraw aliquots (e.g., 1.0 mL) from the stress sample at regular intervals (e.g., 0, 1, 2, 4, 8 hours).
-
Quenching: Immediately neutralize each aliquot by adding an equimolar amount of 0.1 M NaOH (e.g., 1.0 mL of the aliquot + 1.0 mL of 0.1 M NaOH) to stop the degradation.
-
Analysis: Analyze the control and all quenched time-point samples by HPLC-UV.
-
Protocol 2: Stability-Indicating HPLC-UV Method
-
Objective: To resolve the parent compound from its primary degradant, vanillin.
-
HPLC Conditions:
-
Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid (Note: A low concentration of acid is used for chromatographic purposes; ensure samples are neutralized before injection to prevent on-column degradation).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 30% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection: 280 nm (A good wavelength for both the parent compound and vanillin).
-
Hypothetical Forced Degradation Data
The table below illustrates the type of data you would generate from the forced degradation protocol.
| Time (Hours) | Parent Compound (% Area) | Vanillin (% Area) | Mass Balance (%) |
| 0 | 99.8 | < 0.1 | 99.9 |
| 1 | 95.2 | 4.6 | 99.8 |
| 2 | 89.7 | 9.9 | 99.6 |
| 4 | 81.1 | 18.4 | 99.5 |
| 8 | 65.3 | 34.1 | 99.4 |
| Conditions: 0.01 M HCl, 60 °C |
References
-
Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from Chemistry Steps. [Link]
-
Fife, T. H., & Natarajan, R. (1986). General acid catalyzed acetal hydrolysis. The hydrolysis of acetals and ketals of cis- and trans-1,2-cyclohexanediol. Changes in rate-determining step and mechanism as a function of pH. Journal of the American Chemical Society, 108(25), 8050-8056. [Link]
-
Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2009). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. OSTI.GOV. [Link]
-
Ashenhurst, J. (2023, December 19). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]
-
Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2008). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry, 74(1), 58-63. [Link]
-
Erythropel, H. C., Jabba, S. V., DeWinter, T. M., et al. (2018). Formation of flavorant–propylene Glycol Adducts With Novel Toxicological Properties in Chemically Unstable E-Cigarette Liquids. Nicotine & Tobacco Research, 20(Suppl_1), S88-S98. [Link]
-
LibreTexts Chemistry. (2019, June 5). 14.3: Acetal Formation. Retrieved from LibreTexts Chemistry. [Link]
-
Kresge, A. J. (2011). Mechanism and Catalysis for Hydrolysis of Acetals, Ketals, and Ortho Esters. ResearchGate. [Link]
-
Roy, G., & D., S. (2014). Well-established mechanism of the hydrolysis of acetals and ketals. ResearchGate. [Link]
-
Organic Chemistry. (n.d.). Cyclic acetals are more stable than acyclic acetals. Retrieved from Organic Chemistry. [Link]
-
Chemistry Steps. (n.d.). Formation and Reactions of Acetals. Retrieved from Chemistry Steps. [Link]
-
McClelland, R. A., & Gedge, S. (1984). A change in rate-determining step in the hydrolysis of cyclic ketals. Canadian Journal of Chemistry, 62(8), 1608-1612. [Link]
-
Page, M. I. (1970). Mechanism and Catalysis in the Hydrolysis of Some Acetals and Esters. University of Glasgow. [Link]
-
Davis, G. T., & Bronsted, J. N. (1966). Kinetics of hydrolysis of acetals of ketones. The Journal of Organic Chemistry, 31(7), 2328-2331. [Link]
- CN108047188A. (2018). Production method of vanillin-1,2-propylene glycol acetal.
-
Kusumaningrum, V. A., et al. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. ResearchGate. [Link]
- CN108047188B. (2020). Production method of vanillin-1, 2-propanediol acetal.
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 68527-74-2). Retrieved from Cheméo. [Link]
-
Kusumaningrum, V. A., et al. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Atlantis Press. [Link]
-
Panda, S. S., et al. (2014). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Bioanalysis & Biomedicine. [Link]
-
Kamberi, M., & Tsutsumi, Y. (2012). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
The Good Scents Company. (n.d.). vanillin propylene glycol acetal. Retrieved from The Good Scents Company. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Phenol, 2-methoxy-4-(4-methyl-1,3-dioxolan-2-yl)-. Retrieved from EPA. [Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]
-
Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
-
Sharma, G., & Saini, V. (2016). Forced Degradation Studies. MedCrave online. [Link]
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Validation & Comparative
A Comparative Analysis of Vanillin Derivatives: Unveiling the Potential of 2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol
In the vast landscape of chemical synthesis and drug development, vanillin and its derivatives stand out as a versatile scaffold, offering a rich playground for chemists to explore and exploit. While vanillin itself is a widely used flavoring agent, its derivatives often exhibit enhanced properties, opening doors to a broader range of applications, from advanced fragrance formulations to novel therapeutic agents. This guide provides a comprehensive comparative analysis of a promising vanillin derivative, 2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol , also known as vanillin propylene glycol acetal (VPGA), against other notable vanillin derivatives, namely ethyl vanillin and a representative vanillin-derived Schiff base. Our objective is to furnish researchers, scientists, and drug development professionals with a detailed, data-driven comparison to inform their selection and application of these valuable compounds.
Introduction to the Vanillin Scaffold
Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a phenolic aldehyde that is the primary component of the extract of the vanilla bean.[1] Its aromatic ring, adorned with hydroxyl, methoxy, and aldehyde functional groups, serves as an excellent starting point for chemical modifications.[2] These modifications can lead to derivatives with altered flavor profiles, increased stability, and diverse biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.[2] The exploration of vanillin derivatives is a dynamic field, driven by the quest for compounds with superior performance in various industrial and pharmaceutical applications.
Profile of this compound (VPGA)
This compound (VPGA) is a synthetic derivative of vanillin where the aldehyde group is protected as a propylene glycol acetal.[3] This structural modification imparts several advantageous properties.
Aroma and Applications: VPGA is recognized for its sweet, creamy, and woody aroma with warm vanilla-like nuances.[4] It is primarily utilized in the fragrance and flavor industry to provide a smooth, balsamic depth and a long-lasting creamy note.[4] Its excellent stability and compatibility make it a popular choice in fine fragrances, cosmetics, and home care products.[4]
Biological Activity: Beyond its sensory attributes, VPGA has garnered attention for its potential biological activities, including antimicrobial and antioxidant properties.[3]
Comparative Analysis: VPGA vs. Other Vanillin Derivatives
For a robust comparative analysis, we have selected two prominent vanillin derivatives: Ethyl Vanillin and a representative Vanillin-derived Schiff Base, 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol .
Physicochemical Properties
| Property | Vanillin | This compound (VPGA) | Ethyl Vanillin | 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol (Schiff Base) |
| Molecular Formula | C₈H₈O₃ | C₁₁H₁₄O₄ | C₉H₁₀O₃ | C₁₅H₁₅NO₃ |
| Molar Mass ( g/mol ) | 152.15 | 210.23 | 166.17 | 257.28 |
| Melting Point (°C) | 81-83 | Liquid at room temp. | 76-78 | 128-130[5] |
| Boiling Point (°C) | 285 | 154 @ 1 mmHg | 285 | Not available |
| Solubility | Sparingly soluble in water; soluble in ethanol. | Soluble in triacetin and ethanol; insoluble in water and fat.[4] | Slightly soluble in water; soluble in ethanol. | Slightly soluble in water; completely soluble in NaOH.[5] |
Synthesis and Yield
The synthesis of these derivatives from vanillin highlights different chemical strategies to modify its functional groups.
The production of VPGA involves the acid-catalyzed acetalization of vanillin with 1,2-propylene glycol. A patented method emphasizes a solvent-free approach, which is environmentally friendly.[5][6]
Caption: Synthesis workflow for VPGA.
This Schiff base is synthesized through the condensation reaction of vanillin and p-anisidine. A notable "green" synthesis approach utilizes water as a solvent and a simple stirring method.[5]
Caption: Synthesis workflow for the vanillin-derived Schiff base.
Performance and Stability
A key advantage of modifying the vanillin structure is the potential for enhanced stability, which is crucial for many applications.
VPGA is noted for its excellent stability, particularly in alkaline environments where vanillin tends to discolor.[4] This makes it a superior choice for fragrance applications in soaps and detergents.
Vanillin-derived Schiff bases have been investigated as thermal stabilizers for polymers like PVC, indicating high thermal stability.[7]
Ethyl vanillin is generally considered more stable than vanillin, though it can also be affected by light and alkali.
Biological Activity: A Comparative Overview
The biological activities of vanillin derivatives are of significant interest for pharmaceutical and nutraceutical applications.
The antioxidant activity of phenolic compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as the IC50 value (the concentration required to inhibit 50% of the DPPH radicals). A lower IC50 value indicates higher antioxidant activity.
| Compound | Antioxidant Activity (IC50) |
| Vanillin | ~0.81 µg/mL[8] |
| 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol (Schiff Base) | 10.46 ppm (~10.46 µg/mL)[9] |
| Vitamin C (Reference) | ~0.44 µg/mL[8] |
The data suggests that while the synthesized Schiff base possesses antioxidant activity, it is less potent than vanillin itself in this specific assay. The modification of the aldehyde group in the Schiff base may influence its radical scavenging ability.
The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound | Target Microorganism | MIC |
| Vanillin | Cronobacter spp. | 3 mg/mL[10] |
| E. coli, S. aureus | 1.25–2.5 mg/mL[11] | |
| Ethyl Vanillin | Cronobacter spp. | 2 mg/mL[10] |
| Vanillin-derived Schiff Bases | Various bacteria | MIC values vary depending on the specific Schiff base and bacterium. Some show activity in the µg/mL range.[12] |
Note: Specific MIC values for VPGA against a range of bacteria were not found in the reviewed literature, though it is reported to have antimicrobial properties.[3]
The available data indicates that both vanillin and ethyl vanillin possess antibacterial activity, with ethyl vanillin showing a slightly lower MIC against Cronobacter spp. in one study.[10] Vanillin-derived Schiff bases have demonstrated a broad range of antimicrobial activities, with some exhibiting potent effects.[12] The acetal structure of VPGA is also expected to contribute to its antimicrobial profile.
Experimental Protocols
To ensure scientific integrity and reproducibility, we provide detailed protocols for the synthesis and evaluation of the discussed vanillin derivatives, based on the cited literature.
Synthesis of 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol
This protocol is adapted from a green synthesis approach.[5]
Materials:
-
Vanillin
-
p-Anisidine
-
Distilled water
-
Stirrer hotplate
-
Beaker
-
Filtration apparatus
Procedure:
-
Dissolve equimolar amounts of vanillin and p-anisidine in a minimal amount of distilled water in a beaker.
-
Stir the mixture vigorously at room temperature for 30 minutes.
-
The formation of a solid precipitate indicates the product formation.
-
Collect the solid product by filtration.
-
Wash the product with distilled water to remove any unreacted starting materials.
-
Dry the product in a desiccator.
-
Characterize the product using FTIR, GC-MS, and ¹H-NMR to confirm its identity and purity.[5]
DPPH Radical Scavenging Assay for Antioxidant Activity
This is a standard method for evaluating antioxidant activity.[5]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Test compound solutions at various concentrations
-
Methanol (as a blank)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).
-
Prepare serial dilutions of the stock solution to obtain a range of concentrations.
-
In a test tube, mix a specific volume of the DPPH solution with a specific volume of each concentration of the test compound solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at the characteristic wavelength of DPPH (typically around 517 nm) using a UV-Vis spectrophotometer.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.
Caption: Workflow for DPPH antioxidant assay.
Conclusion and Future Perspectives
This comparative analysis underscores the significant potential of modifying the vanillin scaffold to generate derivatives with enhanced properties. This compound (VPGA) emerges as a highly stable derivative with a desirable aroma profile, making it an excellent candidate for applications in fragrance and flavor industries, particularly in alkaline media. While its biological activity is promising, further quantitative studies are warranted to fully elucidate its antioxidant and antimicrobial potential in comparison to other derivatives.
Ethyl vanillin offers a more potent vanilla aroma and demonstrates good antimicrobial activity, positioning it as a strong alternative to vanillin in various formulations. The vanillin-derived Schiff base showcases the versatility of the vanillin platform in creating compounds with significant antioxidant and antimicrobial properties, highlighting a promising avenue for the development of novel bioactive agents.
The choice of a vanillin derivative will ultimately depend on the specific application requirements, including desired aroma, stability, and biological activity. This guide provides a foundational understanding and the necessary experimental framework to aid researchers in making informed decisions in their pursuit of innovative chemical entities.
References
-
Kusumaningrum, V. A., Hanapi, A., Ningsih, R., Nafiah, S. A., & Nadhiroh, A. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Atlantis Press. [Link]
-
Oladimeji, O. H., et al. (2022). Evaluation of Antioxidant Activity of Obtained Derivatives of Vanillin. ResearchGate. [Link]
- CN108047188B - Production method of vanillin-1, 2-propanediol acetal.
- A kind of preparation method of Ethyl vanillin 1,2- propylene glycol acetals.
-
Yemiş, G. P., & Delaquis, P. J. (2011). Effect of vanillin, ethyl vanillin, and vanillic acid on the growth and heat resistance of Cronobacter species. PubMed. [Link]
-
Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. NIH. [Link]
-
A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. MDPI. [Link]
-
MICs and MBCs of vanillin, ethyl vanillin, and vanillic acid for all Cronobacter strains a. ResearchGate. [Link]
-
Synthesis, antimicrobial activity studies and molecular property predictions of schiff bases derived from ortho-vanillin. SciSpace. [Link]
-
Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits. MDPI. [Link]
-
(PDF) Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. ResearchGate. [Link]
-
Antimicrobial results of the Schiff base and its metal complexes (MIC). ResearchGate. [Link]
-
(PDF) Antimicrobial Activity of Vanillin and Mixtures with Cinnamon and Clove Essential Oils in Controlling Listeria monocytogenes and Escherichia coli O157:H7 in Milk. ResearchGate. [Link]
-
Vanillin–Schiff's bases as organic thermal stabilizers and co-stabilizers for rigid poly(vinyl chloride). ResearchGate. [Link]
-
Phytochemical Screening and Antimicrobial Activity of Various Extracts of Aerial Parts of Rhanterium epapposum. ResearchGate. [Link]
-
Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli. MDPI. [Link]
-
Showing Compound 2-Ethoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol (FDB015061). FooDB. [Link]
-
Vanillin Stability Insights. Scribd. [Link]
-
Synthesis, X-ray Structure and Evaluation of Bactericidal Activity of an o-vanillin Functionalized Schiff Base. Research Square. [Link]
-
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-
Volatility and thermodynamic stability of vanillin. ResearchGate. [Link]
-
Phenol, 2-methoxy-4-(4-methyl-1,3-dioxolan-2-yl)-. EPA. [Link]
-
Microbial conversion of vanillin for enhanced antimicrobial activity: A comprehensive study. International Journal of Advanced Biochemistry Research. [Link]
-
Vanillin. Wikipedia. [Link]
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A Spectroscopic Guide to Vanillin and Its Acetals: A Comparative Analysis for Researchers
In the landscape of pharmaceutical and flavor chemistry, a nuanced understanding of molecular structure is paramount. Vanillin, a principal component of vanilla, serves not only as a globally recognized flavoring agent but also as a versatile starting material in drug synthesis. The transformation of its aldehyde functional group into an acetal is a common protective strategy in multi-step syntheses. This guide provides an in-depth spectroscopic comparison of vanillin and its acetals, offering experimental insights and data to aid researchers in compound identification and characterization.
The Rationale Behind Acetal Formation
The aldehyde group in vanillin is highly reactive and can interfere with chemical transformations targeting other parts of the molecule. Acetal formation is a robust method to reversibly protect this aldehyde. The reaction involves treating vanillin with a diol, such as propylene glycol, in the presence of an acid catalyst. This process converts the aldehyde into a cyclic acetal, which is stable under neutral or basic conditions but can be readily hydrolyzed back to the aldehyde when needed. Understanding the spectroscopic signatures of this transformation is crucial for reaction monitoring and product verification.
Experimental Workflow: Synthesis and Analysis
A typical workflow for the synthesis and spectroscopic analysis of a vanillin acetal is outlined below. This process ensures a systematic approach to obtaining high-quality, comparable data for both the starting material and the product.
Figure 1. A generalized workflow for the synthesis of a vanillin acetal followed by its spectroscopic characterization.
Spectroscopic Comparison: Unveiling the Structural Transformation
The conversion of vanillin's aldehyde to an acetal introduces distinct changes in its spectroscopic profile. The following sections detail these changes across various analytical techniques. For this comparison, we will consider a common derivative, vanillin propylene glycol acetal.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structural changes between vanillin and its acetals.
¹H NMR Spectroscopy:
The most telling change in the ¹H NMR spectrum is the disappearance of the characteristic aldehyde proton signal and the appearance of new signals corresponding to the acetal group.
-
Vanillin: A sharp singlet appears around 9.8 ppm, which is highly deshielded due to the electron-withdrawing nature of the carbonyl group.[1] The aromatic protons typically appear between 6.8 and 7.5 ppm, the methoxy protons as a singlet around 3.9 ppm, and the phenolic hydroxyl proton as a broad singlet.[2][3][4]
-
Vanillin Acetal: The aldehyde proton signal at ~9.8 ppm is absent. In its place, a new singlet or multiplet, depending on the acetal structure, appears further upfield, typically between 5.7 and 5.9 ppm. This signal corresponds to the acetal proton (the CH group of the original aldehyde). Additionally, new signals corresponding to the protons of the diol moiety will be present. For vanillin propylene glycol acetal, these would include multiplets for the CH, CH₂, and CH₃ groups of the propylene glycol backbone.[5]
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum provides complementary evidence of the transformation.
-
Vanillin: The aldehyde carbon exhibits a highly deshielded resonance at approximately 191-197 ppm.[6] The aromatic carbons resonate in the 110-152 ppm range, and the methoxy carbon appears around 56 ppm.[2][6]
-
Vanillin Acetal: The aldehyde carbon signal is replaced by the acetal carbon signal, which is significantly shifted upfield to around 101-104 ppm. New signals corresponding to the carbons of the diol moiety will also be observed.[5][7]
| Compound | ¹H NMR: Aldehyde/Acetal Proton (ppm) | ¹³C NMR: Aldehyde/Acetal Carbon (ppm) | Key ¹H NMR Signals of Acetal Moiety (ppm) |
| Vanillin | ~9.8 (s) | ~191-197 | N/A |
| Vanillin Propylene Glycol Acetal | ~5.8 (s) | ~101-104 | Signals for propylene glycol protons |
Table 1. Comparative NMR data for vanillin and vanillin propylene glycol acetal.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying the presence or absence of specific functional groups.
-
Vanillin: The IR spectrum of vanillin is characterized by a strong, sharp absorption band corresponding to the C=O stretch of the aldehyde, typically found between 1660 and 1740 cm⁻¹.[8] A broad O-H stretching band for the phenolic hydroxyl group is also prominent, usually in the range of 3200-3600 cm⁻¹.[8] Aromatic C=C stretching vibrations are observed around 1580-1600 cm⁻¹.[8][9]
-
Vanillin Acetal: The most significant change is the disappearance of the strong C=O stretching band of the aldehyde. In its place, new C-O stretching bands associated with the acetal group appear, typically in the 1000-1200 cm⁻¹ region.[5] The broad O-H band from the phenolic group remains.
| Compound | Key IR Absorption Bands (cm⁻¹) |
| Vanillin | ~3200-3600 (O-H stretch, broad), ~1660-1740 (C=O stretch, strong), ~1580-1600 (Aromatic C=C stretch) |
| Vanillin Propylene Glycol Acetal | ~3200-3600 (O-H stretch, broad), ~1000-1200 (C-O stretch, acetal), Absence of C=O stretch |
Table 2. Comparative IR data for vanillin and vanillin propylene glycol acetal.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
-
Vanillin: In a neutral solvent like ethanol or methanol, vanillin typically exhibits a maximum absorption (λmax) around 280 nm and another one at approximately 310 nm.[10] In a basic solution, a bathochromic (red) shift to higher wavelengths is observed due to the deprotonation of the phenolic hydroxyl group.[11] A study has shown a maximum absorption at 363 nm for a vanillin derivative.[12][13]
-
Vanillin Acetal: The formation of the acetal does not significantly alter the aromatic chromophore. Therefore, the UV-Vis spectrum of a vanillin acetal is expected to be very similar to that of vanillin, with λmax values in the same region. The primary utility of UV-Vis in this context would be for quantification rather than structural confirmation of the acetal formation itself.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
-
Vanillin: The electron ionization (EI) mass spectrum of vanillin shows a molecular ion peak (M⁺) at m/z 152.[14] Common fragment ions are observed at m/z 137 (loss of CH₃), 124, and 109.[14]
-
Vanillin Acetal: The molecular ion peak will correspond to the molecular weight of the specific acetal formed. For example, vanillin propylene glycol acetal has a molecular weight of 210 g/mol . The fragmentation pattern will be different from that of vanillin, with characteristic losses related to the acetal ring. For instance, vanillin 2,3-butanediol acetal shows prominent fragments at m/z 151, 124, and 101.[15]
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |
| Vanillin | 152 | 137, 124, 109 |
| Vanillin Propylene Glycol Acetal | 210 | Fragmentation pattern will differ significantly from vanillin. |
Table 3. Comparative MS data for vanillin and vanillin propylene glycol acetal.
Experimental Protocols
Synthesis of Vanillin Propylene Glycol Acetal
This protocol is a general guideline and may require optimization.
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add vanillin (1 equivalent), 1,2-propylene glycol (1.2-2 equivalents), a catalytic amount of p-toluenesulfonic acid (p-TSA), and a suitable solvent such as toluene.[16][17]
-
Heat the mixture to reflux. Water generated during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.[18]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or distillation under reduced pressure to yield the pure vanillin propylene glycol acetal.[17][19]
Spectroscopic Sample Preparation
-
NMR: Dissolve a small amount of the sample (vanillin or its acetal) in a deuterated solvent (e.g., CDCl₃ or acetone-d₆) containing a reference standard like tetramethylsilane (TMS).[2][20]
-
IR: For solid samples, prepare a KBr pellet or use an ATR-FTIR spectrometer. Liquid samples can be analyzed as a thin film between salt plates.[21]
-
UV-Vis: Prepare dilute solutions of the sample in a UV-transparent solvent (e.g., ethanol or methanol) and record the spectrum against a solvent blank.[10]
-
MS: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electron ionization for GC-MS).
Conclusion
The spectroscopic comparison of vanillin and its acetals reveals a clear and predictable set of changes that directly correlate with the chemical transformation of the aldehyde functional group. The disappearance of the aldehyde signals in ¹H and ¹³C NMR and the C=O stretch in IR, coupled with the appearance of new acetal-specific signals, provides unequivocal evidence of successful acetal formation. While UV-Vis spectroscopy is less informative for structural confirmation in this case, mass spectrometry confirms the change in molecular weight. This guide provides a foundational understanding and practical data for researchers working with these important molecules.
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A Comparative Guide to the Validation of Analytical Methods for 2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol
This guide provides a comprehensive comparison of validated analytical methodologies for the quantitative and qualitative analysis of 2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol, a significant compound in the flavor and fragrance industries.[1][2] Also known as vanillin propylene glycol acetal, its chemical formula is C₁₁H₁₄O₄ and it has a molecular weight of 210.23 g/mol .[1] Given its use in consumer products, rigorous analytical validation is imperative to ensure product quality and safety.
This document will delve into the validation of two primary chromatographic techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling and confirmatory analysis. The validation parameters discussed are in accordance with established international guidelines.
The Imperative of Method Validation
In the pharmaceutical and allied industries, the validation of analytical methods is a regulatory requirement and a cornerstone of quality assurance.[3] A validated method provides documented evidence that the procedure is suitable for its intended purpose. This guide will focus on the key validation parameters: specificity, linearity, range, accuracy, precision, detection limit (LOD), quantitation limit (LOQ), and robustness.
High-Performance Liquid Chromatography (HPLC-UV): The Workhorse for Quantification
HPLC is a precise and widely used technique for separating, identifying, and quantifying components in a mixture.[4][5] Its high resolution and sensitivity make it an ideal choice for the routine analysis of this compound.[4]
Experimental Protocol: HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm (based on the phenolic chromophore).
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of this compound is prepared in the mobile phase at a concentration of 1 mg/mL. Working standards are prepared by serial dilution.
-
Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase to a final concentration within the linear range of the method.
Validation of the HPLC-UV Method
The validation of this HPLC method would involve the following steps:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by injecting a blank (mobile phase), a placebo (sample matrix without the analyte), and the analyte standard. The retention time of the analyte should be unique and free from interfering peaks.
-
Linearity and Range: A series of at least five concentrations of the standard solution are injected. A calibration curve is constructed by plotting the peak area against the concentration. The correlation coefficient (r²) should be greater than 0.99. The range is the interval between the upper and lower concentrations that have been demonstrated to have acceptable linearity, accuracy, and precision.
-
Accuracy: Determined by spiking a placebo with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery at each level is calculated. Acceptance criteria for recovery are typically between 98% and 102%.[6]
-
Precision:
-
Repeatability (Intra-day precision): Multiple injections of the same standard solution are performed on the same day. The relative standard deviation (RSD) of the peak areas should be less than 2%.
-
Intermediate Precision (Inter-day precision): The analysis is repeated on different days by different analysts to assess the reproducibility of the method. The RSD should remain within acceptable limits.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the Blank / Slope of the Calibration Curve)
-
LOQ = 10 * (Standard Deviation of the Blank / Slope of the Calibration Curve)
-
-
Robustness: The reliability of the method is assessed by deliberately varying method parameters such as the mobile phase composition, flow rate, and column temperature. The method is considered robust if the results remain unaffected by these minor variations.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Impurity Profiling
For the identification of potential impurities and for confirmatory analysis, GC-MS is an invaluable technique, particularly for volatile and semi-volatile compounds.[7] The dioxolane moiety in the target compound makes it amenable to GC analysis.[8]
Experimental Protocol: GC-MS Method
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.
-
Scan Range: 40-400 m/z.
-
Sample Preparation: The sample is dissolved in a suitable solvent like dichloromethane or ethyl acetate.
Validation of the GC-MS Method (for Impurity Identification)
The validation of a GC-MS method for impurity profiling focuses on:
-
Specificity: The ability to separate and identify potential impurities from the main compound and each other. Mass spectra of the separated peaks are used for identification.
-
Limit of Detection (LOD): The lowest concentration of an impurity that can be reliably detected.
-
System Suitability: Performed before each analytical run to ensure the system is performing adequately. This includes checking the resolution between critical pairs of compounds and the signal-to-noise ratio.
Comparative Analysis of HPLC-UV and GC-MS
| Feature | HPLC-UV | GC-MS |
| Primary Application | Quantitative analysis, routine quality control | Impurity identification, confirmatory analysis, analysis of volatile compounds |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase |
| Detection | UV absorbance | Mass-to-charge ratio |
| Sensitivity | High | Very high, especially in selected ion monitoring (SIM) mode |
| Specificity | Good, based on retention time | Excellent, based on both retention time and mass spectrum |
| Sample Volatility | Not a requirement | Required |
| Throughput | High, suitable for routine analysis | Lower, often used for investigational purposes |
Workflow and Decision Making
The choice between HPLC-UV and GC-MS is dictated by the analytical objective.
Caption: Decision workflow for selecting the appropriate analytical method.
Interrelation of Validation Parameters
The validation parameters are not independent but form a self-validating system.
Caption: Interdependencies of analytical method validation parameters.
Conclusion
For the comprehensive analysis of this compound, a dual-method approach is recommended. A validated HPLC-UV method serves as a robust and reliable tool for routine quantification, ensuring product potency and consistency. Complementing this, a validated GC-MS method provides the necessary specificity and sensitivity for the identification and control of potential impurities, safeguarding product purity and safety. The successful implementation of these validated methods is critical for regulatory compliance and for maintaining the high-quality standards demanded in the pharmaceutical and food industries.
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MDPI. (2023). Validation of Microplate Methods for Total Phenolic Content and Antioxidant Activity on Honeys, and Comparison with Conventional Spectrophotometric Methods. Retrieved from [Link]
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LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]
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Acta Scientiarum Polonorum, Technologia Alimentaria. (2011). VALIDATION OF THE ANALYTICAL METHOD FOR THE DETERMINATION OF FLAVONOIDS IN BROCCOLI. Retrieved from [Link]
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MDPI. (2017). Techniques for Analysis of Plant Phenolic Compounds. Retrieved from [Link]
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Chemeo. (n.d.). Chemical Properties of this compound (CAS 68527-74-2). Retrieved from [Link]
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Triveni Interchem Pvt. Ltd. (n.d.). 2- Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol at 194400.00 INR in Vapi, Gujarat. Retrieved from [Link]
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IntechOpen. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]
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PubMed. (2013). Development and validation of methods for the extraction of phenolic acids from plasma, urine, and liver and analysis by UPLC-MS. Retrieved from [Link]
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ResearchGate. (n.d.). GC-MS chromatogram of 1,4-dioxane (RT, 4.78) and cyclohexanone (IS, RT,.... Retrieved from [Link]
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AMSbiopharma. (2023). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]
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PALMOILIS. (n.d.). GAS CHROMATOGRAPHY-FLAME IONISATION DETECTION METHOD FOR DETERMINATION OF 1,4-DIOXANE IN PALM-BASED FATTY ALCOHOL ETHOXYLATE. Retrieved from [Link]
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Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
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Agilent. (n.d.). Analysis of Dioxins in Environmental Samples using GC/MS. Retrieved from [Link]
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A Comparative Toxicological Assessment of Vanillin 1,2-Propylene Glycol Acetal in Rats
A Technical Guide for Researchers and Drug Development Professionals
In the realm of pharmaceutical formulation and food sciences, the selection of excipients and flavoring agents is governed by a stringent evaluation of their safety and toxicological profiles. Vanillin 1,2-propylene glycol acetal (VPGA), a common flavoring agent, presents a case study in the importance of understanding the toxicological characteristics of not only the parent compounds but also their reaction products. This guide provides a comparative analysis of the toxicity of VPGA in rats, juxtaposed with its constituent molecules, vanillin and propylene glycol, offering a comprehensive overview for researchers, scientists, and drug development professionals.
Introduction: The Genesis and Application of Vanillin 1,2-Propylene Glycol Acetal
Vanillin 1,2-propylene glycol acetal (FEMA number 3905) is synthesized from the reaction of vanillin and propylene glycol.[1] This acetal is valued for its stability, particularly in alkaline conditions where vanillin itself may discolor.[2] Its primary application lies in the food and pharmaceutical industries as a flavoring agent, imparting a characteristic vanilla flavor.[][4] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated VPGA and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[5][6] However, for novel applications or formulations involving higher concentrations, a detailed understanding of its toxicological profile is paramount.
Comparative Toxicity Profile: VPGA vs. Its Precursors
A direct comparison of the toxicological data for VPGA, vanillin, and propylene glycol in rats reveals significant differences in their acute and subchronic toxicity profiles. The following tables summarize the key findings from oral toxicity studies.
Table 1: Acute Oral Toxicity in Rats
| Compound | LD50 (mg/kg bw) | Key Observations |
| Vanillin 1,2-Propylene Glycol Acetal | Data not available | In a subchronic study, no mortality was observed at doses up to 1000 mg/kg/day.[4] |
| Vanillin | ~1580 | May cause gastrointestinal irritation, and at high doses, effects on the cardiovascular and nervous systems.[][5] |
| Propylene Glycol | 20,000 - 46,000 | Very low acute toxicity. Large quantities are required to produce adverse effects.[7][8][9] |
Table 2: Subchronic Oral Toxicity in Rats (13-Week Studies)
| Compound | NOAEL (mg/kg bw/day) | Target Organs and Key Findings at Higher Doses |
| Vanillin 1,2-Propylene Glycol Acetal | 300 | Liver (centrilobular hepatocellular hypertrophy, increased relative weight).[4] Reduced body weight gain and listlessness at 1000 mg/kg.[][6] |
| Vanillin | 650 | At very high doses (e.g., 64 mg/kg/day for 10 weeks), growth depression and damage to myocardium, liver, kidney, lung, spleen, and stomach were reported in one study.[10] |
| Propylene Glycol | >2100 (in a 2-year study) | Generally well-tolerated. No adverse effects were observed in a chronic 2-year study in rats at doses up to 2.1 g/kg/day.[11] |
Deconstructing the Experimental Evidence: A Closer Look at the Methodologies
The toxicological data presented above are the outcomes of rigorous, standardized experimental protocols. Understanding the causality behind these experimental choices is crucial for interpreting the results and designing future studies.
The 13-Week Subchronic Oral Toxicity Study of VPGA
The cornerstone of our understanding of VPGA's toxicity is a 13-week subchronic study in F344 rats.[4] This duration is a standard in toxicology for assessing the potential adverse effects of repeated exposure to a substance.
Experimental Workflow: 13-Week Subchronic Oral Toxicity Study
Caption: Workflow of a standard 13-week subchronic oral toxicity study in rats.
Causality in Experimental Design:
-
Choice of Species (F344 Rats): The Fischer 344 rat is a commonly used inbred strain in toxicological studies due to its well-characterized genetic background and historical data availability, which allows for robust comparisons.[4]
-
Dose Selection (0, 100, 300, 1000 mg/kg/day): The dose levels were chosen to establish a dose-response relationship. The highest dose (1000 mg/kg) was selected to induce observable toxic effects, while the lower doses help in identifying the No-Observed-Adverse-Effect Level (NOAEL).[4]
-
Route of Administration (Oral Gavage): Oral gavage ensures the precise administration of the test substance and mimics the most likely route of human exposure for a flavoring agent.[4]
Acute Oral Toxicity (LD50) Determination
While a specific LD50 study for VPGA is not available, the methodology for determining the median lethal dose (LD50) is a standardized acute toxicity test.
Experimental Workflow: Acute Oral Toxicity (Up-and-Down Procedure)
Caption: The Up-and-Down Procedure for determining acute oral LD50.
Self-Validating Nature of the Protocol:
The Up-and-Down Procedure (UDP) is an example of a self-validating system. The outcome for each animal dictates the dose for the subsequent animal, progressively homing in on the LD50. This iterative process minimizes the number of animals required while providing a statistically robust estimate of the lethal dose.
Mechanistic Insights and Comparative Analysis
The toxicological data reveals a clear distinction between VPGA and its parent compounds. Propylene glycol exhibits very low toxicity, with a high LD50 and NOAEL.[7][11] Vanillin has a moderate acute toxicity and a relatively high NOAEL in subchronic studies.[][10]
VPGA, at high doses, demonstrates a specific target organ toxicity in the liver of rats.[4] The observed hepatocellular hypertrophy is an adaptive response to an increased metabolic load, suggesting that at high concentrations, VPGA or its metabolites may induce hepatic enzymes. The changes in serum biochemistry, such as increased total protein, albumin, and cholesterol, are also consistent with an altered liver function.[6]
Interestingly, the NOAEL for VPGA (300 mg/kg/day) is lower than that of vanillin (650 mg/kg/day), suggesting that the acetal form may have a different toxicokinetic profile or intrinsic toxicity at the cellular level compared to vanillin alone.[4][10] This underscores the critical principle that the toxicological properties of a reaction product cannot be simply extrapolated from its precursors.
Conclusion and Future Directions
This comparative guide illustrates that while Vanillin 1,2-propylene glycol acetal is considered safe at current levels of use in food, its toxicological profile in rats is distinct from that of vanillin and propylene glycol. The subchronic toxicity data points to the liver as a target organ at high doses.
For researchers and drug development professionals, these findings have several implications:
-
Informed Excipient Selection: When considering VPGA in novel formulations, particularly those requiring higher concentrations, the potential for hepatic effects should be taken into account.
-
Data Gaps: The absence of an acute oral LD50 for VPGA is a notable data gap. While the subchronic study provides some assurance of its low acute toxicity, a formal acute toxicity study would provide a more complete safety profile.
-
Read-Across Principle: This case highlights the limitations of predicting the toxicity of a molecule based solely on its constituent parts. The formation of the acetal linkage alters the physicochemical and, consequently, the toxicological properties of the substance.
Future research should focus on elucidating the metabolic pathways of VPGA to better understand the mechanisms underlying the observed liver effects. Additionally, a definitive acute oral toxicity study would be valuable for a more comprehensive risk assessment.
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Propylene Glycol. U.S. Department of Health and Human Services, Public Health Service. [Link]
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Food and Agriculture Organization of the United Nations (FAO) & World Health Organization (WHO). (2009). Safety evaluation of certain food additives and contaminants. WHO Food Additives Series, No. 60. [Link]
-
European Chemicals Agency (ECHA). Registration Dossier for Vanillin. [Link]
-
Matsushita, K., Toyoda, T., Morikawa, T., Ogawa, K., & Ishihama, M. (2019). A 13-week subchronic toxicity study of vanillin propylene glycol acetal in F344 rats. Food and Chemical Toxicology, 132, 110643. [Link]
- Sciencelab.com, Inc. (2005).
-
U.S. Environmental Protection Agency. (2022). Vanillin - DOCKET EPA-HQ-OPP-2015-0756. [Link]
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European Union. (n.d.). Compound PROPYLENE GLYCOL Data collection sheet. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 1183, Vanillin. [Link]
-
Matsushita, K., Toyoda, T., Morikawa, T., Ogawa, K., & Ishihama, M. (2019). A 13-week subchronic toxicity study of vanillin propylene glycol acetal in F344 rats. PubMed. [Link]
-
Juniper Publishers. (2017). A Review on Propylene Glycol Toxicity. Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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The Good Scents Company. vanillin propylene glycol acetal. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 109455, Vanillin propylene glycol acetal. [Link]
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INCHEM. JECFA Evaluations-ETHYL VANILLIN PROPYLENE GLYCOL ACETAL-. [Link]
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World Health Organization (WHO) | JECFA. vanillin propylene glycol acetal. [Link]
-
Food and Agriculture Organization of the United Nations (FAO). Online Edition: "Specifications for Flavourings". [Link]
-
FEMA. VANILLIN PROPYLENE GLYCOL ACETAL. [Link]
- Google Patents. CN108047188B - Production method of vanillin-1, 2-propanediol acetal.
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Comparing the sensory properties of "2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol" with vanillin
A Technical Guide for Researchers and Product Development Professionals
Introduction
Vanillin, with its iconic sweet, creamy, and warm aroma, is arguably one of the most well-characterized and widely utilized flavor compounds in the food, beverage, and pharmaceutical industries. Its sensory profile is the benchmark against which many other sweet and vanilla-like compounds are measured. However, its application can be limited by its reactivity and stability, particularly in alkaline or high-water-activity systems. This has led to the development of derivatives designed to overcome these limitations while retaining or even enhancing the desirable sensory characteristics.
One such derivative is 2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol, also known as Vanillin Propylene Glycol Acetal (VPGA). By converting vanillin's aldehyde functional group into a propylene glycol acetal, VPGA offers significant advantages in terms of stability. This guide provides an in-depth comparison of the sensory properties of VPGA and vanillin, supported by available descriptive data and an exploration of the underlying chemical principles that dictate their distinct sensory profiles and functional attributes. While direct quantitative comparative sensory panel data is limited in publicly available literature, this guide will synthesize the existing qualitative descriptions and outline the rigorous scientific methodologies required to generate such data.
Chemical Structures and Their Sensory Implications
The sensory differences between vanillin and VPGA are rooted in their distinct molecular structures.
Vanillin (4-hydroxy-3-methoxybenzaldehyde): The presence of a phenolic hydroxyl group and an aldehyde group makes vanillin susceptible to oxidation and discoloration, especially in alkaline conditions.
This compound (VPGA): The aldehyde group of vanillin is protected as a cyclic acetal with propylene glycol. This structural modification is the primary reason for VPGA's enhanced stability.[1]
Comparative Sensory Profiles: A Qualitative Assessment
| Sensory Attribute | Vanillin | This compound (VPGA) |
| Aroma | Sweet, creamy, warm, powdery, balsamic.[2] | Sweet, creamy, rich vanilla with woody, powdery, cocoa, and slightly floral and smoky undertones.[1][3] |
| Taste | Sweet, with potential for bitterness at higher concentrations.[4] | Rich, smooth, warm vanilla, with a slightly smoky and phenolic character.[1] |
| Mouthfeel | Can contribute to a perception of smoothness. | Described as providing a "round vanilla sweetness".[5] |
| Stability | Prone to discoloration and degradation in alkaline conditions. | Excellent stability in alkaline environments with little discoloration.[1] |
Expert Insights: The sensory profile of VPGA is often described as being more complex and richer than that of pure vanillin. The presence of woody, cocoa, and smoky notes suggests a more well-rounded and less straightforward "vanilla" character. This complexity can be advantageous in applications where a more nuanced flavor profile is desired. The acetal structure not only enhances stability but also likely influences the volatility and release of the molecule, contributing to its "round" and "smooth" perception.
Physicochemical Properties and Their Influence on Sensory Perception
The differences in sensory profiles can be partly explained by the physicochemical properties of the two molecules.
| Property | Vanillin | This compound (VPGA) |
| Molecular Weight | 152.15 g/mol | 210.23 g/mol [6] |
| Boiling Point | 285 °C | 154 °C @ 1.00 mm Hg[1] |
| Solubility | Sparingly soluble in water; soluble in ethanol.[7] | Insoluble in water; soluble in alcohol and triacetin.[6] |
| LogP | 1.21 | 1.090[8] |
Expert Insights: The higher molecular weight and likely lower volatility of VPGA compared to vanillin could contribute to a longer-lasting aroma perception and a more gradual release of flavor in the mouth. This sustained release can be perceived as a "smoother" and more "rounded" sensory experience. The difference in solubility also has significant implications for product formulation, with VPGA being well-suited for non-aqueous and high-fat systems.
Experimental Protocols for Sensory Evaluation
To generate the quantitative data necessary for a complete and objective comparison, rigorous sensory evaluation methodologies must be employed. The following protocols outline the standard approaches for such an analysis.
Quantitative Descriptive Analysis (QDA)
QDA is a powerful tool for creating a detailed sensory map of a product. A trained panel identifies, defines, and quantifies the sensory attributes of a substance.
Objective: To identify and quantify the key sensory attributes of vanillin and VPGA.
Methodology:
-
Panelist Selection and Training:
-
Recruit 10-12 panelists screened for sensory acuity and articulateness.
-
Conduct training sessions to familiarize panelists with the sensory characteristics of vanilla and related compounds.
-
Develop a consensus-based lexicon of sensory attributes (e.g., sweet, creamy, woody, smoky, bitter, astringent) with clear definitions and reference standards.
-
-
Sample Preparation:
-
Prepare solutions of vanillin and VPGA at various concentrations in a neutral solvent (e.g., 5% ethanol in water) or a relevant food matrix (e.g., milk, sugar solution).
-
Present samples in randomized, blind-coded containers to the panelists.
-
-
Evaluation:
-
Panelists individually rate the intensity of each sensory attribute on a structured scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very strong").
-
-
Data Analysis:
-
Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to identify significant differences in attribute intensities between the two compounds.
-
Use multivariate techniques like Principal Component Analysis (PCA) to visualize the relationships between the compounds and their sensory attributes.
-
Odor and Taste Threshold Determination
Determining the detection and recognition thresholds of a flavor compound is crucial for understanding its potency.
Objective: To determine the lowest concentration at which the odor and taste of vanillin and VPGA can be detected and recognized.
Methodology:
-
Panelist Selection:
-
Select panelists who have demonstrated sensitivity to the compounds in preliminary screening.
-
-
Sample Preparation:
-
Prepare a series of ascending concentrations of each compound in a neutral solvent.
-
-
Evaluation (ASTM E679 - Ascending Forced-Choice Method):
-
Present panelists with a series of triangles, where two samples are blanks and one contains the flavor compound at a specific concentration.
-
Ask panelists to identify the "odd" sample.
-
The detection threshold is the concentration at which a statistically significant number of panelists can correctly identify the odd sample.
-
For the recognition threshold, panelists are asked to describe the sensation of the correctly identified odd sample. The recognition threshold is the lowest concentration at which a significant number of panelists can correctly describe the characteristic flavor.
-
-
Data Analysis:
-
Calculate the group Best Estimate Threshold (BET) using geometric means of the individual thresholds.
-
Conclusion
The conversion of vanillin to its propylene glycol acetal, VPGA, results in a flavor compound with a distinct and more complex sensory profile, characterized by additional woody, cocoa, and smoky notes. While both compounds share the core sweet and creamy vanilla characteristics, VPGA offers a richer and more nuanced sensory experience.
The primary driver for the use of VPGA is its significantly enhanced stability in challenging food and beverage matrices, particularly those with alkaline pH. This stability, a direct result of the protection of the reactive aldehyde group, prevents discoloration and degradation, ensuring a consistent sensory profile throughout the product's shelf life.
While there is a lack of publicly available, direct quantitative comparative sensory data, the qualitative descriptions from various sources consistently point to a more complex and robust flavor profile for VPGA. To fully elucidate the sensory differences and to provide a comprehensive dataset for formulation decisions, conducting rigorous sensory evaluations such as Quantitative Descriptive Analysis and threshold determination is highly recommended. These methodologies, as outlined in this guide, provide the framework for a scientifically sound comparison and are essential for any organization looking to innovate with novel flavor ingredients.
References
-
The Good Scents Company. (n.d.). vanillin propylene glycol acetal. Retrieved from [Link][1]
-
Bedoukian Research. (n.d.). Vanillin Propylene Glycol Acetal (BRI #830). Retrieved from [Link][8]
-
The Good Scents Company. (n.d.). vanillin propylene glycol acetal. Retrieved from [Link][1]
-
MySkinRecipes. (n.d.). Vanillin Propylene Glycol Acetal (FEMA-3905) – Vanilla/Gourmand. Retrieved from [Link][5]
-
ScenTree. (n.d.). Vanillin (CAS N° 121-33-5). Retrieved from [Link][2]
-
Morini, G., Winnig, M., Vennegeerts, T., Borgonovo, G., & Bassoli, A. (2021). Vanillin Activates Human Bitter Taste Receptors TAS2R14, TAS2R20, and TAS2R39. Frontiers in Nutrition, 8, 722425. [Link][4]
-
MySkinRecipes. (n.d.). Vanillin Propylene Glycol Acetal (FEMA-3905) – Vanilla/Gourmand. Retrieved from [Link][5]
-
Morini, G., Winnig, M., Vennegeerts, T., Borgonovo, G., & Bassoli, A. (2021). Vanillin Activates Human Bitter Taste Receptors TAS2R14, TAS2R20, and TAS2R39. Frontiers in Nutrition, 8, 722425. [Link][4]
-
Zancheng Life Sciences. (n.d.). Ethyl Vanillin Vs Vanillin. Retrieved from [Link][7]
-
PubChem. (n.d.). Vanillin propylene glycol acetal. Retrieved from [Link][6]
-
Zancheng Life Sciences. (n.d.). Ethyl Vanillin Vs Vanillin. Retrieved from [Link][7]
-
Bedoukian Research. (n.d.). Vanillin Propylene Glycol Acetal (BRI #830). Retrieved from [Link][8]
-
Bedoukian Research. (n.d.). Vanillin Propylene Glycol Acetal (BRI #830). Retrieved from [Link][8]
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A Senior Application Scientist's Guide to Catalyst Efficacy in Vanillin 1,2-Propylene Glycol Acetal Synthesis
In the realm of flavor and fragrance chemistry, the synthesis of vanillin acetals represents a critical advancement for formulators seeking to enhance the stability and performance of this iconic aroma chemical. Vanillin 1,2-propylene glycol acetal, in particular, offers superior stability in alkaline conditions and at elevated temperatures, making it a valuable precursor in a variety of applications.[1] The efficacy of its synthesis, however, is intrinsically linked to the choice of catalyst. This guide provides an in-depth comparison of various catalytic systems, supported by experimental insights, to aid researchers and drug development professionals in selecting the optimal catalyst for their specific needs.
The Crucial Role of Catalysis in Acetalization
The formation of Vanillin 1,2-propylene glycol acetal is an acid-catalyzed nucleophilic addition-elimination reaction.[2] The catalyst's primary role is to protonate the carbonyl oxygen of vanillin, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the hydroxyl groups of 1,2-propylene glycol.[3] The subsequent elimination of a water molecule, also facilitated by the acid catalyst, drives the reaction towards the formation of the stable cyclic acetal.[4]
The choice of catalyst profoundly impacts several key process parameters, including reaction kinetics, product yield, selectivity, and overall process sustainability. An ideal catalyst should exhibit high activity under mild conditions, be easily separable from the reaction mixture, and be reusable to minimize cost and environmental impact.
Comparative Analysis of Catalytic Systems
The catalysts employed for Vanillin 1,2-propylene glycol acetal synthesis can be broadly categorized into homogeneous, heterogeneous, and biocatalytic systems. Each class presents a unique set of advantages and limitations.
| Catalyst Type | Specific Examples | Catalyst Loading | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Advantages | Key Disadvantages |
| Homogeneous Acids | Sulfuric Acid, Hydrochloric Acid, Phosphoric Acid, p-Toluenesulfonic Acid (p-TSA) | 0.01 - 0.1% (of vanillin) | 50 - 200 | 3 - 8 | High | High activity, low cost, readily available.[5][6] | Difficult to separate from the product, corrosive, generates acidic waste.[7] |
| Heterogeneous Acids | Zeolites (e.g., BEA), Ion-Exchange Resins (e.g., Amberlyst-15), Metal Oxides on Silica, Metal-Organic Frameworks (e.g., HKUST-1) | Varies | 50 - 110 | Varies | Good to Excellent | Easily separable, reusable, less corrosive, environmentally benign.[8][9][10] | Potentially lower activity than homogeneous catalysts, higher initial cost. |
| Biocatalysts | Lipases, Dehydrogenases | Varies | Room Temperature - 50 | Varies | Moderate to Good | High selectivity, mild reaction conditions, environmentally friendly.[11][12] | Slower reaction rates, potential for enzyme denaturation, higher cost. |
In-Depth Look at Catalyst Performance
Homogeneous Acid Catalysts: The Workhorses
Traditional synthesis of Vanillin 1,2-propylene glycol acetal often relies on homogeneous acid catalysts like sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid.[5][13] These catalysts are highly effective due to their excellent proton-donating ability in the reaction medium, leading to rapid reaction rates and high yields.[7] A patent describes a method using a composite catalyst of phosphoric acid and acetic anhydride, achieving a 98% yield.[14][15][16] However, the primary drawback of homogeneous catalysts lies in their difficult separation from the reaction product, often requiring neutralization steps that generate significant waste streams.[5][6] Furthermore, their corrosive nature necessitates the use of specialized, acid-resistant reactors.[6]
Heterogeneous Acid Catalysts: The Sustainable Alternative
In a push towards greener and more sustainable chemical processes, heterogeneous acid catalysts have emerged as a promising alternative.[9] These solid catalysts, such as zeolites, sulfonated resins (e.g., Amberlyst-15), and metal oxides, offer the significant advantage of easy separation from the reaction mixture through simple filtration.[8] This not only simplifies the purification process but also allows for the catalyst to be recycled and reused over multiple reaction cycles, reducing overall cost and waste.[17] For instance, zeolites like BEA have demonstrated high catalytic activity and selectivity towards the formation of the desired five-membered ring acetal.[8] Metal-Organic Frameworks (MOFs) like HKUST-1 have also been investigated as heterogeneous catalysts for vanillin synthesis, highlighting the ongoing research in this area.[10] While the initial cost of heterogeneous catalysts may be higher, their reusability and the simplification of the downstream processing often make them more economically viable in the long run.
Biocatalysts: The Future of Green Synthesis
Biocatalysis represents a frontier in the green synthesis of fine chemicals.[11] Enzymes such as lipases and dehydrogenases can catalyze the formation of acetals under exceptionally mild conditions, often at room temperature and in aqueous media.[12] This approach offers unparalleled selectivity, minimizing the formation of byproducts. While the application of biocatalysts for Vanillin 1,2-propylene glycol acetal synthesis is still an emerging field, it holds immense potential for developing highly sustainable and environmentally friendly production methods. The primary challenges to be addressed include the relatively slower reaction rates and the cost and stability of the enzymes.
Experimental Protocols
General Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of Vanillin 1,2-propylene glycol acetal.
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A Comparative Guide to Vanillin and Ethyl Vanillin Propylene Glycol Acetals for Advanced Formulations
Abstract
In the fields of pharmaceutical sciences, food technology, and cosmetics, the stabilization of volatile aromatic aldehydes like vanillin and ethyl vanillin is a critical challenge. Conversion of these aldehydes into acetals, specifically with propylene glycol (PG), offers a robust solution to enhance stability, control release, and modify sensory profiles. This guide provides an in-depth technical comparison of two such derivatives: 2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol (Vanillin Propylene Glycol Acetal, VPGA) and its ethylated counterpart, 2-Ethoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol (Ethyl Vanillin Propylene Glycol Acetal, EVPGA). We will explore their physicochemical properties, comparative stability under stress conditions, and sensory attributes, supported by detailed experimental protocols to guide researchers and formulation scientists in selecting the optimal compound for their specific application.
Introduction: The Rationale for Acetal Chemistry in Flavor and Drug Delivery
Vanillin and ethyl vanillin are foundational ingredients, prized for their characteristic sweet, creamy, and warm aromatic profiles. However, their aldehyde functional group is susceptible to oxidation and polymerization, leading to discoloration and loss of potency, particularly in alkaline or oxidizing environments.[1] Ethyl vanillin, a synthetic derivative, is noted for being two to four times more potent than vanillin, offering a stronger, though sometimes described as less complex, vanilla profile.[2][3]
The strategic conversion of these aldehydes into propylene glycol acetals addresses these stability issues. This reaction, typically an acid-catalyzed process, reversibly protects the aldehyde group, rendering the molecule more stable.[4][5] The resulting acetals, VPGA and EVPGA, can then release the parent aldehyde under specific conditions, such as the acidic environment of the stomach or a low-pH food matrix, making them effective controlled-release flavoring agents.[6] Propylene glycol is a widely approved excipient in the food and pharmaceutical industries (E-number E1520), serving as a solvent, humectant, and stabilizer, making it an ideal reactant for creating these functional ingredients.[7][8]
This guide will dissect the nuanced differences between VPGA and EVPGA, providing the empirical data necessary for informed formulation decisions.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental chemical difference between VPGA and EVPGA lies in the substitution at the C3 position of the benzene ring: a methoxy group for VPGA versus an ethoxy group for EVPGA. This seemingly minor alteration has significant implications for molecular weight, polarity, and sensory perception.
| Property | This compound (VPGA) | 2-Ethoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol (EVPGA) | Source(s) |
| Synonym | Vanillin Propylene Glycol Acetal | Ethyl Vanillin Propylene Glycol Acetal | [9] |
| CAS Number | 68527-74-2 | 68527-76-4 | [9][10] |
| Molecular Formula | C₁₁H₁₄O₄ | C₁₂H₁₆O₄ | [9][10] |
| Molecular Weight | 210.23 g/mol | 224.25 g/mol | [9][10] |
| Appearance | Clear, colorless to pale yellow, viscous liquid | Clear, colorless to pale yellow, viscous liquid | [10] |
| Odor Profile | Sweet, creamy, woody, with warm vanilla nuances.[11] Described as having a sweet, chocolate-like flavor profile.[9][12] | Faint vanilla-like odor.[13] Sweet, sharp vanilla, creamy with spicy clove-like nuances.[14] | |
| Boiling Point | 352.4°C (Predicted) | >160°C | [9][10] |
| Density | ~1.16 g/cm³ (Predicted) | ~1.163 g/cm³ | [10] |
| Regulatory Status | FEMA No. 3905 | FEMA No. 3838 | [10][15] |
Experimental Section: Protocols for Comparative Analysis
To provide a framework for objective comparison, we outline two critical experimental protocols. These methods are designed to be self-validating and are based on established analytical techniques in the field.
Protocol for Comparative Stability Analysis via HPLC
Objective: To determine the relative stability of VPGA and EVPGA under accelerated acidic and alkaline stress conditions by quantifying the degradation of the acetal and the formation of the parent aldehyde.
Causality: Acetal hydrolysis is acid-catalyzed.[16] By subjecting the compounds to low pH, we can measure their rate of reversion to the parent aldehyde, which is key to their function as a controlled-release agent. Conversely, stability in alkaline conditions is crucial for applications in products like soaps or certain detergents, where discoloration and degradation of the parent aldehyde are undesirable.[1] High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and standard method for quantifying these phenolic compounds.[17][18][19]
Workflow Diagram:
Caption: Workflow for the comparative stability study of VPGA and EVPGA.
Methodology:
-
Preparation of Standards: Prepare individual 1000 ppm stock solutions of VPGA, EVPGA, vanillin, and ethyl vanillin in HPLC-grade methanol. Create a series of working standards (e.g., 1, 5, 10, 25, 50, 100 ppm) from these stocks to generate calibration curves.
-
Preparation of Test Samples: For each acetal (VPGA and EVPGA), prepare three buffered solutions at a final concentration of 50 ppm:
-
Acidic: 0.1 M Citrate buffer, pH 3.0.
-
Neutral: 0.1 M Phosphate buffer, pH 7.0 (as a control).
-
Alkaline: 0.1 M Borate buffer, pH 9.0.
-
-
Incubation: Place all test samples in a temperature-controlled oven at 40°C.
-
Time-Point Sampling: Withdraw aliquots from each sample at specified time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
HPLC Analysis: Analyze the aliquots immediately using a validated reverse-phase HPLC method.
-
Data Analysis: Using the calibration curves, quantify the concentration of the remaining acetal and the formed parent aldehyde at each time point. Calculate the degradation half-life (t½) for each compound under each pH condition.
Expected Outcome: It is hypothesized that both acetals will be stable at pH 7 and 9 but will hydrolyze at pH 3. A study on e-liquids found that the half-life of ethyl vanillin PG acetal in D₂O was approximately 70 hours, while vanillin PG acetal was 34–39 hours, suggesting EVPGA is more stable to hydrolysis.[21] This increased stability is likely due to the steric hindrance and electronic effects of the larger ethoxy group compared to the methoxy group.
Protocol for Sensory Profile Comparison
Objective: To characterize and compare the sensory attributes of VPGA and EVPGA relative to their parent aldehydes in a relevant food matrix.
Causality: The ultimate function of these molecules in many applications is to impart a specific flavor or aroma. While instrumental analysis is crucial, sensory evaluation is the only way to measure the human perception of flavor. A triangle test is a classic discriminative method to determine if a sensory difference exists, while descriptive analysis by a trained panel can characterize what that difference is.
Workflow Diagram:
Caption: Workflow for sensory evaluation of vanillin derivatives.
Methodology:
-
Matrix Preparation: Use a simple, slightly acidic aqueous solution (e.g., 10% sucrose with 0.1% citric acid, pH ~3.5) to facilitate gradual acetal hydrolysis and represent a beverage application.[6]
-
Sample Preparation: Prepare solutions of vanillin, VPGA, ethyl vanillin, and EVPGA at equimolar concentrations to ensure a fair comparison of intensity based on the active molecule.
-
Panel Selection: Recruit and train a panel of 10-12 individuals to recognize and scale key vanilla aroma/flavor attributes (e.g., sweet, creamy, smoky, woody, chemical/artificial).
-
Triangle Test: To determine if a perceptible difference exists, present panelists with three coded samples, two of which are identical and one is different (e.g., two VPGA samples and one vanillin sample). Ask them to identify the "odd" sample.
-
Quantitative Descriptive Analysis (QDA): Have the trained panelists rate the intensity of the agreed-upon flavor attributes for each of the four compounds on a 15-cm line scale.
-
Data Analysis: Analyze triangle test results for statistical significance. Analyze QDA results using Analysis of Variance (ANOVA) to determine which attributes differ significantly between the compounds.
Expected Outcome: The acetals (VPGA, EVPGA) will likely be perceived as having a lower initial flavor intensity than their parent aldehydes, with the flavor developing over time as hydrolysis occurs. EVPGA is expected to provide a stronger, more potent vanilla flavor compared to VPGA, consistent with the known differences between ethyl vanillin and vanillin.[22] Panelists may describe the ethyl vanillin derivatives (EVPGA and ethyl vanillin) as being more "sharp" or "intense" and potentially more "artificial," while the vanillin derivatives (VPGA and vanillin) may be rated higher on "creamy" and "woody" notes.[13][23]
Discussion: Application-Specific Recommendations
The choice between VPGA and EVPGA is contingent upon the desired performance characteristics of the final product.
For Food and Beverage Applications:
-
High-Impact Flavor: EVPGA is the superior choice where a powerful, robust vanilla flavor is required, such as in chocolates or baked goods, leveraging the 2-4x potency of its parent molecule.[3]
-
Subtle, Creamy Profile: VPGA is better suited for applications requiring a smoother, more nuanced vanilla character, such as in dairy products or cream fillings. Its flavor is often described as creamy and even chocolate-like.[11][12]
-
Controlled Release in Acidic Media: Both acetals function as controlled-release agents in acidic foods and beverages.[4] However, the slower hydrolysis rate of EVPGA may provide a more sustained flavor release over the product's shelf life.[21]
For Pharmaceutical and Cosmetic Applications:
-
Taste Masking: The delayed flavor release of both acetals makes them excellent candidates for masking the unpleasant taste of active pharmaceutical ingredients (APIs) in oral formulations.[10] The choice would depend on the desired flavor intensity.
-
Fragrance Stability: In alkaline media such as soaps and lotions, where parent aldehydes can cause discoloration, EVPGA is particularly advantageous.[1] Its greater stability and higher potency allow for lower usage levels while maintaining a strong, long-lasting vanilla scent.[10]
Conclusion
Both this compound (VPGA) and 2-Ethoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol (EVPGA) are highly effective and stable derivatives of their parent aldehydes. They offer formulators a powerful tool to overcome the inherent instability of vanillin and ethyl vanillin.
-
VPGA provides a classic, creamy, and nuanced vanilla profile with good stability.
-
EVPGA delivers a more potent, sharp, and intense vanilla flavor with enhanced stability, particularly against hydrolysis and in alkaline conditions.
The selection between the two should be guided by rigorous experimental evaluation of the specific application's requirements for flavor profile, intensity, and stability. The protocols provided herein offer a validated starting point for such a comparative analysis, enabling researchers and drug development professionals to innovate with confidence.
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Mosaic Flavors. (n.d.). FDA Regulations for Flavorings. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of this compound (CAS 68527-74-2). Retrieved from [Link]
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Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2009). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. OSTI.GOV. Retrieved from [Link]
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The Good Scents Company. (n.d.). ethyl vanillin propylene glycol acetal. Retrieved from [Link]
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Patsnap. (n.d.). Production method of vanillin-1,2-propylene glycol acetal. Retrieved from [Link]
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Electronic Code of Federal Regulations. (n.d.). 21 CFR 172.510 -- Natural flavoring substances and natural substances used in conjunction with flavors. Retrieved from [Link]
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Page, M. I. (n.d.). Mechanism and Catalysis in the Hydrolysis of Some Acetals and Esters. University of Glasgow. Retrieved from [Link]
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ODOWELL. (n.d.). Ethyl Vanillin Propylene Glycol Acetal manufacturers and suppliers in China. Retrieved from [Link]
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Peťka, J., & Leitner, J. (2018). Acetals in food flavourings. Open Chemistry, 16(1), 346-353. Retrieved from [Link]
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Zancheng Life Sciences. (n.d.). Ethyl Vanillin Vs Vanillin. Retrieved from [Link]
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Bedoukian Research. (n.d.). ETHYL VANILLIN PROPYLENE GLYCOL ACETAL. Retrieved from [Link]
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Scribd. (n.d.). 21 CFR 101.22. Retrieved from [Link]
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FooDB. (2010). Showing Compound this compound (FDB015056). Retrieved from [Link]
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Perfumer & Flavorist. (2017). Minimizing Flavor Deterioration. Retrieved from [Link]
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Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2008). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry, 74(1), 58-64. Retrieved from [Link]
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Reddit. (2021). What are the differences between ethyl vanillin and vanillin? (Besides strength). Retrieved from [Link]
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The Journal of Physical Chemistry. (1962). KINETICS OF THE ACID-CATALYZED HYDROLYSIS OF ACETAL IN WATER—ACETONE SOLVENTS AT 15, 25, AND 35°. Retrieved from [Link]
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Erythropel, H. C., Jabba, S. V., DeWinter, T. M., et al. (2018). Formation of flavorant–propylene Glycol Adducts With Novel Toxicological Properties in Chemically Unstable E-Cigarette Liquids. Nicotine & Tobacco Research, 21(9), 1248-1258. Retrieved from [Link]
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Master Organic Chemistry. (2025). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]
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SciSpace. (1992). Liquid Chromatographic Method for Determination of Vanillin and Ethyl Vanillin in Imitation Vanilla Extract (Modification of AOAC Official Method 990.25): Collaborative Study. Retrieved from [Link]
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PubMed. (2014). Development and validation of an RP-HPLC method for quantitative determination of vanillin and related phenolic compounds in Vanilla planifolia. Retrieved from [Link]
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The Chemistry Blog - Chemical Suppliers. (2018). 5 Uses of Propylene Glycol. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Vanillin. Retrieved from [Link]
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Drugs.com. (2025). Propylene Glycol: What is it and where is it used? Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Propylene Glycol: A Key Ingredient in Pharmaceuticals and Drug Delivery. Retrieved from [Link]
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Physical Testing and Chemical Analysis Part B: Chemical Analysis. (2017). HPLC Determination of Vanillin and Ethyl Vanillin in Cosmetics. Retrieved from [Link]
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Scribd. (2025). Stability of Flavour. Retrieved from [Link]
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A Senior Application Scientist's Guide to Purity Assessment of Synthesized Vanillin 1,2-Propylene Glycol Acetal
For researchers, scientists, and drug development professionals engaged in the synthesis and application of flavor and fragrance compounds, ensuring the purity of synthesized molecules is a critical, non-negotiable aspect of quality control. This guide provides an in-depth comparison of analytical techniques for assessing the purity of synthesized Vanillin 1,2-propylene glycol acetal (2-methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol), a widely used synthetic flavoring agent.[1][2] This document moves beyond a simple listing of methods to offer a comparative analysis grounded in practical application and scientific rigor, empowering you to make informed decisions for your analytical workflow.
The Synthesis and Its Implications for Purity
Vanillin 1,2-propylene glycol acetal is synthesized from vanillin and 1,2-propylene glycol, typically through an acid-catalyzed acetalization reaction.[3][4] The primary objective of this synthesis is to enhance stability in alkaline conditions and control the release of the characteristic vanilla aroma.[5] Understanding the reaction pathway is fundamental to anticipating potential impurities.
The most probable impurities arising from an incomplete or inefficient reaction are the starting materials themselves: unreacted vanillin and 1,2-propylene glycol. Additionally, side reactions or degradation of the product under harsh conditions could introduce other related substances. The presence of these impurities can significantly impact the final product's odor profile, stability, and suitability for its intended application, making robust purity assessment essential.[6]
Caption: Synthesis pathway of Vanillin 1,2-propylene glycol acetal and potential impurities.
A Comparative Analysis of Purity Assessment Techniques
The selection of an analytical technique for purity assessment is a balance of specificity, sensitivity, speed, and the nature of the information required. Here, we compare four common and powerful techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds
GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds like Vanillin 1,2-propylene glycol acetal.[6][7] The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides definitive identification based on the compound's mass spectrum.
Principle of Operation: The sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (typically helium) pushes the sample through the column. Compounds with lower boiling points and weaker interactions with the column lining travel faster, leading to separation. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass-to-charge ratio of the fragments creates a unique mass spectrum, acting as a chemical fingerprint.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve a small, accurately weighed amount of the synthesized Vanillin 1,2-propylene glycol acetal in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).
-
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.[7]
-
Carrier Gas: Helium at a constant flow rate of 1.0 - 1.5 mL/min.[7]
-
Inlet Temperature: 250 °C.[7]
-
Injection Mode: Split (e.g., 20:1 split ratio) or splitless, depending on the sample concentration.[7]
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.[7]
-
-
-
Mass Spectrometer Parameters:
Data Interpretation: The resulting chromatogram will show peaks corresponding to each separated compound. The retention time of the main peak should correspond to that of a Vanillin 1,2-propylene glycol acetal standard. The mass spectrum of this peak should show characteristic fragments, with a top peak at m/z 151, a second highest at m/z 87, and a third highest at m/z 209.[2] Peaks corresponding to unreacted vanillin and 1,2-propylene glycol can be identified by their respective retention times and mass spectra. The presence of diastereomers (cis and trans isomers) may be observed as closely eluting peaks with similar mass spectra.
Caption: Simplified workflow of a GC-MS system for purity analysis.
High-Performance Liquid Chromatography (HPLC): Versatility for a Range of Polarities
HPLC is a powerful and versatile technique for separating and quantifying compounds in a liquid mobile phase. It is particularly well-suited for compounds that are not sufficiently volatile for GC or are thermally labile.
Principle of Operation: A high-pressure pump forces a liquid solvent (the mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (the stationary phase). Each component in the sample interacts slightly differently with the stationary phase, causing different flow rates for the different components and leading to the separation of the components as they flow out of the column.
Experimental Protocol: HPLC-UV Analysis
-
Sample Preparation: Accurately weigh and dissolve the synthesized product in the mobile phase or a compatible solvent to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.[3]
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for vanillin and its derivatives.[1]
-
Mobile Phase: A gradient of acetonitrile and water (with a small amount of acid, such as 0.1% formic acid, to improve peak shape) is often effective. For example, a gradient starting from 20% acetonitrile and increasing to 80% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 280 nm, where vanillin and its derivatives exhibit strong absorbance.[3][8]
-
-
Method Validation: The method should be validated for linearity, accuracy, precision, and specificity according to established guidelines such as those from the International Council for Harmonisation (ICH) or the Food and Drug Administration (FDA).[9][10][11]
Data Interpretation: The chromatogram will display peaks for the main product and any impurities. The purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks. The presence of unreacted vanillin can be confirmed by comparing its retention time to that of a vanillin standard. The diastereomers of Vanillin 1,2-propylene glycol acetal may also be separated under optimized HPLC conditions, appearing as two distinct peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Elucidation
NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. For purity assessment, it can provide both qualitative and quantitative information about the sample composition without the need for chromatographic separation.
Principle of Operation: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This frequency is sensitive to the local chemical environment, providing detailed information about the molecular structure.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire both ¹H and ¹³C NMR spectra. 2D NMR experiments like COSY and HSQC can be used for more detailed structural assignment.[12]
Data Interpretation:
-
¹H NMR: The proton NMR spectrum will show distinct signals for each unique proton in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration values provide a wealth of structural information. For Vanillin 1,2-propylene glycol acetal, one would expect to see signals for the aromatic protons, the methoxy group protons, the acetal proton, and the protons of the propylene glycol moiety. The presence of diastereomers will likely result in two sets of signals for the chiral centers and adjacent protons.
-
¹³C NMR: The carbon NMR spectrum will show a single peak for each unique carbon atom. The chemical shift of the methoxy group is expected around 56 ppm.[13] The acetal carbon will have a characteristic downfield shift. Unreacted vanillin would show a distinct aldehyde proton signal around 9.8 ppm in the ¹H NMR spectrum and an aldehyde carbon signal around 191 ppm in the ¹³C NMR spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Quick Functional Group Fingerprint
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While not as powerful for quantification as chromatographic methods, it is an excellent tool for confirming the successful formation of the acetal and the absence of the starting aldehyde.
Principle of Operation: FTIR spectroscopy measures the absorption of infrared radiation by a sample. Different functional groups absorb IR radiation at specific frequencies, causing the bonds within the molecules to vibrate. An FTIR spectrum is a plot of infrared intensity versus wavenumber.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: A small amount of the liquid sample can be placed directly on the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer.
-
Instrumentation: An FTIR spectrometer.
-
Data Acquisition: Acquire the spectrum typically in the range of 4000-400 cm⁻¹.
Data Interpretation: The key to using FTIR for purity assessment in this synthesis is to look for the disappearance of the strong carbonyl (C=O) stretching band of the vanillin aldehyde, which appears around 1665 cm⁻¹.[14] The formation of the acetal will be confirmed by the appearance of new C-O stretching bands in the fingerprint region (typically 1200-1000 cm⁻¹). The broad O-H stretch from the phenolic group of vanillin will remain in the product spectrum, typically around 3300-3500 cm⁻¹. The spectrum of 1,2-propylene glycol would show a broad O-H stretch and C-O stretching vibrations.[15]
Comparative Summary of Analytical Techniques
| Feature | GC-MS | HPLC-UV | NMR Spectroscopy | FTIR Spectroscopy |
| Principle | Separation by volatility, identification by mass fragmentation | Separation by polarity, detection by UV absorbance | Nuclear spin transitions in a magnetic field | Vibrational transitions of functional groups |
| Strengths | High sensitivity and specificity, excellent for volatile impurities | Versatile, good for non-volatile and thermally labile compounds | Unambiguous structure elucidation, quantitative without standards | Fast, non-destructive, good for functional group analysis |
| Limitations | Not suitable for non-volatile or thermally labile compounds | Lower resolution for complex mixtures compared to GC, requires chromophores | Lower sensitivity, can be complex to interpret for mixtures | Limited quantitative ability, not ideal for complex mixtures |
| Impurity Detection | Unreacted vanillin, 1,2-propylene glycol, diastereomers | Unreacted vanillin, diastereomers, non-volatile byproducts | Unreacted vanillin, 1,2-propylene glycol, diastereomers | Primarily unreacted vanillin (presence of C=O) |
Conclusion and Recommendations
A multi-faceted approach is often the most robust strategy for the comprehensive purity assessment of synthesized Vanillin 1,2-propylene glycol acetal.
-
For routine quality control and quantification of the main component and known impurities , HPLC-UV is a reliable and widely accessible technique. Its ability to separate diastereomers and quantify unreacted vanillin makes it a practical choice.
-
For definitive identification and detection of trace volatile impurities , GC-MS is the method of choice. Its high sensitivity and the structural information provided by the mass spectra are invaluable.
-
For unambiguous structural confirmation and to gain insight into the diastereomeric ratio without chromatographic separation , NMR spectroscopy is indispensable.
-
For a rapid, initial confirmation of the reaction's success , FTIR spectroscopy provides a quick check for the disappearance of the starting aldehyde.
By understanding the strengths and limitations of each of these analytical techniques, researchers and scientists can design a comprehensive and efficient workflow to ensure the high purity of their synthesized Vanillin 1,2-propylene glycol acetal, ultimately leading to higher quality and more reliable final products. The validation of the chosen analytical method against established standards, such as those from AOAC International or the FAO, is a crucial final step to ensure the integrity and reproducibility of the results.[9][16][17]
References
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Food and Agriculture Organization of the United Nations. (1997). VALIDATION OF ANALYTICAL METHODS FOR FOOD CONTROL. FAO. (URL: [Link])
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MDPI. (2024). Food Flavor Chemistry and Sensory Evaluation. (URL: [Link])
-
MDPI. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. (URL: [Link])
-
ResearchGate. (n.d.). (PDF) ANALYSIS OF VANILLIN BY TLC AND HPLC-PDA IN HERBAL MATERIAL AND TINCTURE FROM Vanilla planifolia Jacks ex. Andrews. (URL: [Link])
-
Bedoukian Research. (n.d.). Vanillin Propylene Glycol Acetal (BRI #830). (URL: [Link])
-
ResearchGate. (n.d.). Quantitative Determination of Vanillin in Coated Paper Using Gas Chromatography. (URL: [Link])
-
U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. (URL: [Link])
-
Lucidity. (2022). GC-FID App Note – Analysis of Vanillin by GC-FID. (URL: [Link])
- Google Patents. (n.d.). CN108047188B - Production method of vanillin-1, 2-propanediol acetal. (URL: )
-
AOAC International. (2023). Official Methods of Analysis, 22nd Edition (2023). (URL: [Link])
-
National Center for Biotechnology Information. (n.d.). Vanillin propylene glycol acetal. PubChem. (URL: [Link])
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ResearchGate. (n.d.). (PDF) Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. (URL: [Link])
-
Reading Scientific Services Ltd. (n.d.). Method Development and Validation for Food and Beverages. (URL: [Link])
-
Waters. (2008). Screening of Commercial Vanilla Extracts for Authenticity using the Breeze 2 Modular HPLC System. (URL: [Link])
-
CABI. (n.d.). Comparison of headspace-SPME-GC-MS and LC-MS for the detection and quantification of coumarin, vanillin, and ethyl vanillin in vanilla extract products. (URL: [Link])
-
Trends in Sciences. (2024). Quantitative Determination of Vanillin, Ethyl Vanillin and Methyl Vanillin Among Thai Rice Cultivars by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. (URL: [Link])
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SciSpace. (n.d.). Analysis of vanillin by TLC and HPLC-PDA in herbal material and tincture from Vanilla planifolia Jacks ex. Andrews. (URL: [Link])
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ResearchGate. (n.d.). FT–IR spectra of raw materials (propylene glycol and oleic acid) and.... (URL: [Link])
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Chemistry Stack Exchange. (2024). Help interpreting IR Spectrum of Vanillin ("aldehyde bands"). (URL: [Link])
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A Comparative Performance Analysis of 2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol as a Flavor Carrier
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol
As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The responsible management of chemical waste is a critical component of scientific integrity. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol (CAS No. 68527-74-2), a compound used in flavor and fragrance applications and as a synthetic intermediate.[1][2] The procedures outlined here are designed to ensure personnel safety, maintain regulatory compliance, and protect our environment.
Foundational Principle: Hazard Identification
Proper disposal begins with a thorough understanding of the chemical's hazards. While this specific compound has limited publicly available toxicology data, its structural components—a phenol derivative and a dioxolane ring—and available Safety Data Sheets (SDS) provide the necessary information for a robust risk assessment.
The primary hazards identified for this compound are summarized below. The causality is clear: the phenolic group can cause skin and eye irritation, and like many complex organic molecules, it has the potential to be an allergen.
| Hazard Identification | Details | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | [3] |
| Signal Word | Warning | [3] |
| Hazard Statements | H317 : May cause an allergic skin reaction. | [3] |
| Inferred Hazards | Based on the structurally similar compound 2-Methoxy-4-methylphenol, it is prudent to also consider: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H402 (Harmful to aquatic life). | [4] |
Given these hazards, this compound must never be disposed of down the drain or in regular trash .[5][6] Phenolic compounds, in particular, can be toxic to aquatic organisms, and improper disposal can lead to significant environmental contamination.[5][7]
Personnel Protection: A Non-Negotiable Prerequisite
Before handling the chemical for use or disposal, ensuring adequate personal protective equipment (PPE) is in place is mandatory. This is a self-validating safety system: proper PPE is your first and most effective line of defense against the hazards identified above.
-
Hand Protection : Wear chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or punctures before use and change them frequently.[8]
-
Eye Protection : Use safety glasses with side shields or, preferably, chemical splash goggles to protect against splashes.[6][8]
-
Body Protection : A fully buttoned, flame-retardant laboratory coat must be worn to protect skin and clothing.[6]
-
Ventilation : All handling and preparation for disposal should occur in a well-ventilated area, ideally within a certified chemical fume hood, to minimize inhalation exposure.[6][8][9]
The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound must be managed as a formal hazardous waste stream in compliance with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and corresponding state and institutional regulations.[10][11]
Step 1: Waste Segregation
The principle of causality dictates that incompatible chemicals must never mix, as this can lead to violent reactions, gas evolution, or fire.
-
Designate as Hazardous : Treat all waste containing this compound, including pure compound, solutions, and grossly contaminated materials, as hazardous chemical waste.[6][9]
-
Isolate from Incompatibles : This compound must be segregated from strong oxidizing agents, strong acids, acid chlorides, and strong bases.[4][8] Store its waste container in a secondary containment bin designated for organic compounds, away from these incompatible classes.
Step 2: Proper Containerization
The integrity of the waste container is critical to preventing leaks and exposures.
-
Select a Compatible Container : Use a designated, leak-proof container made of a chemically resistant material (e.g., borosilicate glass or high-density polyethylene).[10][12] The original product container is often an excellent choice if it is in good condition.[13]
-
Ensure a Secure Seal : The container must have a screw-top cap that can be securely fastened. Avoid using food containers, which are not designed for hazardous waste and can lead to dangerous mix-ups.[13]
-
Headspace : Do not fill the container to more than 90% of its capacity to allow for vapor expansion and prevent spills.[14]
Step 3: Mandatory Labeling
Clear and accurate labeling is a cornerstone of safe waste management, preventing accidental misuse and ensuring proper handling by waste management personnel.
-
Use an Official Label : Affix a hazardous waste label from your institution’s Environmental Health and Safety (EHS) department to the container.
-
Complete All Fields : The label must include the words "Hazardous Waste" , the full chemical name "this compound" (no abbreviations), and the approximate concentration or percentage of each component if it is a mixture.[13][15]
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Federal regulations allow for the temporary storage of hazardous waste in the laboratory where it is generated.
-
Designate an SAA : Store the labeled waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[13][15]
-
Use Secondary Containment : Place the container in a secondary containment tray or bin to contain any potential leaks.[10]
-
Keep Containers Closed : Waste containers must remain securely closed at all times, except when you are actively adding waste.[13][16]
Step 5: Arranging for Final Disposal
The final step is the transfer of waste to trained professionals for ultimate disposal.
-
Contact EHS : Once the container is full or you are ready to have it removed, contact your institution's EHS office to schedule a waste pickup.
-
Incineration : The safest and most effective disposal method for phenolic compounds is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[5][17] This process completely destroys the compound, preventing its release into the environment.
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Decision workflow for compliant hazardous waste disposal.
Managing Spills and Contaminated Materials
Accidents can happen, and a prepared response is essential for safety.
-
Small Spills (<50 mL) : If a small spill occurs within a chemical fume hood, absorb the material with an inert absorbent like vermiculite, sand, or diatomaceous earth.[5][8] Carefully collect the absorbed material using non-sparking tools, place it in a sealed, labeled container, and manage it as hazardous waste.
-
Large Spills : For spills outside a fume hood or larger spills, evacuate the immediate area, close the doors, and notify your institution's EHS or emergency response team immediately.[8]
-
Contaminated Labware : Disposable items (e.g., pipette tips, gloves) with trace contamination can be collected in a sealed container and placed in the appropriate solid waste stream for incineration, as directed by your EHS office.[9]
-
Empty Containers : A container is not truly empty until it has been properly rinsed. The first rinse of a container that held a hazardous chemical must be collected and disposed of as hazardous waste.[16] For highly toxic materials, the first three rinses must be collected.[16]
By adhering to this comprehensive disposal protocol, you actively contribute to a culture of safety, ensure compliance with critical regulations, and uphold your professional responsibility to protect our shared environment.
References
- Chemistry For Everyone. (2025, August 3). How Do You Dispose Of Phenol Safely? YouTube.
- US Bio-Clean.
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- Yale Environmental Health & Safety.
- U.S. Environmental Protection Agency.
- Daniels Health. (2025, May 21).
- Lab Manager. Managing Hazardous Chemical Waste in the Lab.
- ResearchGate. (2015, January 9). How can I dispose phenol?
- Needle.Tube. Are There Specific Regulations for Disposing of Chemical Waste in a Lab.
- Sigma-Aldrich. This compound.
- Sigma-Aldrich. This compound | 68527-74-2.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- Occupational Safety and Health Administration.
- Sigma-Aldrich. This compound.
- Fisher Scientific. (2025, May 1).
- Chemical Bull. This compound.
- University of California, Berkeley - EH&S. Phenol Fact Sheet.
- Sigma-Aldrich. (2024, March 2).
- Occupational Safety and Health Administration. 1910.
- BenchChem. This compound.
- Kerton Chemical. (2025, March 24).
- U.S. Environmental Protection Agency. Phenol, 2-methoxy-4-(4-methyl-1,3-dioxolan-2-yl)- - Substance Details.
- Dartmouth College. Hazardous Waste Disposal Guide.
- Sigma-Aldrich. This compound.
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Navigating the Safe Handling of 2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the introduction of novel compounds into a workflow necessitates a thorough understanding of their safe handling and disposal. This guide provides essential, immediate safety and logistical information for 2-Methoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol, a phenolic compound with a dioxolane substituent. By moving beyond a simple checklist, we will delve into the rationale behind these procedural steps, ensuring a culture of safety and scientific integrity in your laboratory.
Immediate Hazard Assessment and Engineering Controls
Emergency preparedness is paramount. Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. For phenolic compounds, it is highly recommended to have polyethylene glycol (PEG) 300 or 400 available in your first aid supplies for skin decontamination, as it is more effective than water alone in mitigating phenol absorption.[1][4]
Personal Protective Equipment (PPE): Your Last Line of Defense
The selection of appropriate Personal Protective Equipment (PPE) is critical and should be based on a thorough risk assessment of the specific procedures being undertaken. The following table provides a summary of recommended PPE for handling this compound in various laboratory scenarios.
| Scenario | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling (<10 mL) in a Fume Hood | Safety glasses with side shields | Double-gloved nitrile or neoprene gloves | Fully buttoned lab coat | Not generally required |
| High-Volume Handling (>10 mL) or Potential for Splashing | Chemical splash goggles and a face shield | Butyl rubber or Viton™ gloves over nitrile gloves | Chemical-resistant apron over a lab coat | Consider a respirator with an organic vapor cartridge |
| Weighing of Solids (if applicable) | Safety glasses with side shields | Nitrile gloves | Lab coat | Work in a ventilated enclosure |
| Spill Cleanup | Chemical splash goggles and a face shield | Heavy-duty butyl rubber or Viton™ gloves | Chemical-resistant suit or coveralls | Respirator with an organic vapor cartridge |
The Rationale Behind Glove Selection:
Standard nitrile gloves offer good protection against many solvents and are suitable for incidental contact.[5][6] However, for prolonged contact or when handling concentrated phenolic solutions, more robust materials are necessary. Butyl rubber and Viton™ offer superior resistance to a broader range of chemicals, including phenols.[1][7] Neoprene gloves can also be a suitable option for short-term work.[1][5] Double-gloving provides an extra layer of protection and allows for the safe removal of the outer glove if contamination occurs.
Operational Protocol for Handling this compound
This step-by-step protocol is designed to minimize exposure and ensure the safe handling of the compound from receipt to use.
1. Preparation and Pre-Handling Check:
- Before starting any work, ensure you have read and understood this guide and any available safety information.
- Verify that the chemical fume hood is operational and the sash is at the appropriate height.
- Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the contained space.
- Don the appropriate PPE as outlined in the table above.
2. Handling the Compound:
- Conduct all manipulations of this compound within the chemical fume hood.
- Use compatible labware (e.g., glass, polyethylene) and avoid contact with strong oxidizing agents, strong acids, and strong bases.
- If transferring the liquid, use a pipette or a syringe to minimize the risk of splashing. Avoid pouring directly from large containers.
- Keep the container tightly sealed when not in use to prevent the release of vapors.
3. Post-Handling and Decontamination:
- After completing your work, decontaminate all surfaces and equipment that may have come into contact with the compound using a suitable solvent (e.g., ethanol), followed by soap and water.
- Remove PPE carefully, avoiding contact with the outer surfaces. Dispose of disposable gloves and any other contaminated disposable items in the appropriate hazardous waste stream.
- Wash your hands thoroughly with soap and water after removing your gloves.
PPE Selection Workflow Diagram:
Caption: A flowchart for selecting appropriate PPE.
Disposal Plan: A Commitment to Environmental Responsibility
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental stewardship. As a non-halogenated organic compound, it should be disposed of according to the following guidelines.
1. Waste Collection:
- Designate a specific, clearly labeled waste container for "Non-Halogenated Organic Waste".[8][9]
- The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.[10][11]
- Do not mix this waste with halogenated solvents, as this can complicate and increase the cost of disposal.[10]
2. Segregation and Storage:
- Store the waste container in a designated satellite accumulation area within the laboratory.
- The storage area should be well-ventilated and away from sources of ignition.
- Ensure secondary containment is in place to capture any potential leaks from the primary waste container.
3. Final Disposal:
- Adhere to your institution's and local regulations for the disposal of hazardous chemical waste.
- Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the full waste container.
- Never dispose of this compound or any contaminated materials down the drain or in the regular trash.[10]
Chemical Waste Disposal Workflow:
Sources
- 1. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. ineos.com [ineos.com]
- 4. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 5. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. nipissingu.ca [nipissingu.ca]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 11. ethz.ch [ethz.ch]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
